Product packaging for 7-Bromo-4-chloro-1H-indazole(Cat. No.:CAS No. 1000341-88-7)

7-Bromo-4-chloro-1H-indazole

Cat. No.: B1343724
CAS No.: 1000341-88-7
M. Wt: 231.48 g/mol
InChI Key: RFKZBMLAMVPTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromo-4-chloro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClN2 B1343724 7-Bromo-4-chloro-1H-indazole CAS No. 1000341-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKZBMLAMVPTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646731
Record name 7-Bromo-4-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-88-7
Record name 7-Bromo-4-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Bromo-4-chloro-1H-indazole chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 7-Bromo-4-chloro-1H-indazole: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in key biological interactions have made it a focal point for the development of targeted therapies, particularly in oncology and virology.[2] Within this important class of heterocycles, This compound has emerged as a highly versatile and critical building block. Its strategic placement of halogen atoms provides synthetic chemists with precise handles to construct complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthetic utility and its strategic importance in the synthesis of next-generation pharmaceuticals. We will explore its core chemical properties, delve into its synthesis and reactivity with field-proven insights, and contextualize its application in the development of groundbreaking drugs.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its effective use in synthesis and development. This compound is a solid powder at room temperature, with solubility characteristics typical of halogenated aromatic compounds—generally soluble in organic solvents like DMF and DMSO, with limited aqueous solubility.[3][4]

Key identifying information and predicted properties are summarized below. These predicted values, while not experimentally verified in all cases, provide a reliable basis for experimental design.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 1000341-88-7[4]
Molecular Formula C₇H₄BrClN₂[6]
Molecular Weight 231.48 g/mol [5]
Appearance Powder[4]
Boiling Point 361.6 ± 22.0 °C (Predicted)[6]
Density 1.878 ± 0.06 g/cm³ (Predicted)[6]
pKa 10.40 ± 0.40 (Predicted)[6]
InChIKey RFKZBMLAMVPTOP-UHFFFAOYSA-N[4]

Spectral Data Interpretation

  • ¹H NMR: The spectrum is expected to show three signals in the aromatic region. The proton at position 3 (C3-H) will likely appear as a singlet, while the protons at positions 5 and 6 will appear as doublets, showing ortho-coupling. The N-H proton will be a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbons bearing the halogen atoms (C4 and C7) will show characteristic shifts influenced by the electron-withdrawing and deshielding effects of chlorine and bromine.

Part 2: Synthesis and Reactivity: A Strategic Perspective

The true value of this compound lies in its reactivity, which is strategically dictated by its substituents. The presence of two distinct halogen atoms at specific positions opens a gateway to a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Reactivity and Synthetic Utility

The indazole core contains two nitrogen atoms, with the N-H at the 1-position being acidic and readily undergoing N-alkylation or N-arylation reactions. However, the most powerful synthetic handles are the C-Cl and C-Br bonds.

  • The C-Br Bond at Position 7: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling conditions. This differential reactivity is the cornerstone of its utility, allowing for selective functionalization. It is highly amenable to foundational reactions in modern organic synthesis, including:

    • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids, enabling the construction of biaryl systems.

    • Buchwald-Hartwig Amination: To form C-N bonds with amines, crucial for synthesizing many pharmaceuticals.

    • Sonogashira Coupling: To form C-C bonds with terminal alkynes, introducing functionalities for further derivatization.

    • Heck Reaction: To form C-C bonds with alkenes.

  • The C-Cl Bond at Position 4: While less reactive in cross-coupling, the chloro group can be targeted for nucleophilic aromatic substitution (SₙAr) under more forcing conditions or with specific catalyst systems.[3] This allows for a stepwise, controlled introduction of different functionalities onto the indazole scaffold.

This predictable and selective reactivity allows chemists to use this compound as a linchpin to efficiently assemble complex molecules, making it an indispensable intermediate.

A Practical Synthetic Approach

Direct halogenation of the parent 4-chloro-1H-indazole is often synthetically challenging, leading to poor regioselectivity and a mixture of undesired isomers.[10] Therefore, a more robust and controllable strategy involves constructing the bicyclic ring from a pre-functionalized benzene derivative. A highly practical, multi-gram scale synthesis has been developed for the closely related 3-amino derivative, which validates the core steps of this approach.[10][11][12][13]

The workflow below illustrates a validated pathway to a key precursor, which can then be used to generate the title compound.

Caption: Validated synthesis of the 3-aminoindazole intermediate.[11]

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine [10][11]

  • Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile.

    • To a solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature below 25 °C.

    • Stir the reaction mixture at room temperature until analysis (e.g., GC-MS) indicates completion.

    • Carefully pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to afford 3-bromo-2,6-dichlorobenzonitrile. This method provides the desired bromide in 76–81% yield.[11]

  • Step 2: Regioselective Cyclization with Hydrazine.

    • Dissolve the 3-bromo-2,6-dichlorobenzonitrile intermediate in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF).

    • Add hydrazine hydrate to the solution.

    • Heat the reaction mixture under reflux until the starting material is consumed.

    • Cool the mixture, and collect the precipitated product by filtration.

    • Wash the solid with a non-polar solvent (e.g., hexanes) and dry to yield 7-bromo-4-chloro-1H-indazol-3-amine. This regioselective cyclization affords the product in 50-56% isolated yield.[11]

This highly optimized, chromatography-free process demonstrates the industrial-scale viability of this synthetic strategy.[11][12]

Part 3: Applications in Drug Discovery and Development

The utility of this compound is most profoundly demonstrated by its role as a precursor to vital therapeutics. Its structural features are commonly found in molecules designed to interact with specific biological targets.

Case Study: A Critical Intermediate for Lenacapavir (HIV-1 Capsid Inhibitor)

The most prominent application of this scaffold is in the synthesis of Lenacapavir , a first-in-class, potent, long-acting inhibitor of the HIV-1 capsid.[11][13][14] The direct derivative, 7-bromo-4-chloro-1H-indazol-3-amine, serves as a key heterocyclic fragment for this groundbreaking antiviral agent.[10][11][12] Lenacapavir functions by disrupting multiple stages of the viral lifecycle, including capsid assembly, offering a novel mechanism of action for treating multi-drug resistant HIV-1 infections.[3][15]

The synthesis of Lenacapavir highlights the importance of the indazole intermediate. The 3-amino group serves as an attachment point for building out one part of the molecule, while the halogenated benzene ring portion provides the structural foundation for the rest of the complex structure. The development of an economical, large-scale synthesis for this intermediate is therefore critical to ensuring patient access to the final drug.[10][12][13]

G cluster_0 Drug Development Pipeline A 7-Bromo-4-chloro- 1H-indazol-3-amine B Multi-step Synthesis A->B Key Building Block C Lenacapavir (Final API) B->C Leads to D HIV-1 Capsid Protein C->D Targets E Disruption of Viral Lifecycle D->E Inhibition

Caption: Role of the indazole intermediate in the development of Lenacapavir.
Relevance to Kinase Inhibitors in Oncology

The indazole core is a well-established pharmacophore in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2][16] Kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[16]

While this compound is not a direct component of all major kinase inhibitors, its structure is representative of the building blocks used to create them. For example, the BRAF kinase inhibitor Vemurafenib , used to treat melanoma, is built from related halogenated heterocyclic intermediates.[17] The indazole core itself is found in several FDA-approved kinase inhibitors, including:

  • Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor.

The indazole scaffold is effective because it can act as a stable hinge-binding motif, anchoring the inhibitor within the ATP-binding site of the target kinase. The substituents at the 4- and 7-positions project out from this anchor point, allowing chemists to build specificity and potency against the target kinase. The synthetic handles provided by this compound are therefore invaluable for exploring this chemical space in the search for new, more selective kinase inhibitors.[2]

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[4][18]

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
STOT - Single ExposureGHS07WarningH335: May cause respiratory irritation

Data sourced from supplier safety data sheets.[4]

Recommended Safety Procedures:

  • Handling: Always handle in a well-ventilated area or a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[19] Avoid formation of dust and aerosols.[20]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][19] Recommended storage is at room temperature.[4]

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[20]

    • In case of skin contact: Wash off with soap and plenty of water.[20]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[18]

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[18]

Conclusion

This compound is far more than a simple catalog chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, coupled with the predictable and differential reactivity of its halogen substituents, provide a robust platform for the synthesis of complex, high-value molecules. Its critical role as a building block for the HIV-1 capsid inhibitor Lenacapavir and its structural relevance to the vast field of kinase inhibitors underscore its importance to drug discovery. For researchers and scientists working at the forefront of medicine, a deep understanding of this versatile intermediate is not just beneficial—it is essential for designing and developing the therapies of tomorrow.

References

A Comprehensive Technical Guide to 7-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1000341-88-7

This in-depth technical guide provides a comprehensive overview of 7-Bromo-4-chloro-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, analytical characterization, and its significant applications, with a focus on providing practical, field-proven insights.

Introduction: The Strategic Importance of this compound

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are considered "privileged scaffolds" in drug discovery. The indazole core is a bioisostere of indole and is found in a multitude of biologically active molecules, exhibiting a wide range of pharmacological activities including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] The specific substitution pattern of this compound, with halogen atoms at the 4 and 7 positions, offers synthetic handles for further molecular elaboration through various cross-coupling reactions, making it a highly valuable intermediate in the synthesis of complex drug candidates.

Its most prominent role to date is as a precursor to a key intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor.[3][4][5][6] This underscores the industrial and pharmaceutical relevance of this molecule and the need for robust and scalable synthetic routes.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1000341-88-7--INVALID-LINK--
Molecular Formula C₇H₄BrClN₂--INVALID-LINK--
Molecular Weight 231.48 g/mol --INVALID-LINK--
Physical Form Powder--INVALID-LINK--
Boiling Point 361.6±22.0 °C (Predicted)--INVALID-LINK--
Density 1.878±0.06 g/cm³ (Predicted)--INVALID-LINK--
pKa 10.40±0.40 (Predicted)--INVALID-LINK--
Storage Temperature Room Temperature, Sealed in dry--INVALID-LINK--, --INVALID-LINK--
InChI Key RFKZBMLAMVPTOP-UHFFFAOYSA-N--INVALID-LINK--

Synthesis and Mechanistic Insights

While a direct, step-by-step published synthesis for this compound is not prevalent, a highly relevant and scalable synthesis for its 3-amino derivative provides a robust blueprint. The synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine from the inexpensive starting material 2,6-dichlorobenzonitrile has been described in detail.[3][4][5][6] A plausible pathway to the parent this compound would likely involve a similar initial bromination step followed by cyclization and subsequent deamination or direct synthesis from a different precursor.

Key Synthetic Strategy: Regioselective Bromination and Cyclization

The core of the synthesis lies in a two-step sequence:

  • Regioselective Bromination: The starting material, 2,6-dichlorobenzonitrile, undergoes a highly regioselective bromination.

  • Indazole Ring Formation: The resulting brominated intermediate is then cyclized with a suitable nitrogen source to form the indazole ring system.

Synthesis_Pathway Start 2,6-Dichlorobenzonitrile Intermediate 3-Bromo-2,6-dichlorobenzonitrile Start->Intermediate Regioselective Bromination (e.g., NBS/H₂SO₄) Product This compound Intermediate->Product Cyclization & Diazotization/ Deamination

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Inferred and Adapted)

The following protocol is an adaptation based on the synthesis of the 3-amino derivative and general indazole synthesis methodologies.

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

  • Rationale: This step is crucial for introducing the bromine atom at the desired position. The use of N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid provides mild and highly regioselective bromination conditions.[3]

  • Procedure:

    • To a solution of 2,6-dichlorobenzonitrile in a suitable solvent, add N-Bromosuccinimide (1.07 equivalents) and concentrated sulfuric acid (10 equivalents) at a controlled temperature (e.g., 25 °C).

    • Stir the reaction mixture for an extended period (e.g., 18 hours) until the reaction is complete, as monitored by an appropriate technique (e.g., GC-MS or TLC).

    • Upon completion, the reaction is quenched, and the product, 3-bromo-2,6-dichlorobenzonitrile, is isolated and purified.

Step 2: Cyclization to form the Indazole Ring

  • Rationale: The formation of the indazole ring is typically achieved by reacting the ortho-halo benzonitrile derivative with hydrazine. This is a nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization. For the parent indazole, a subsequent deamination step would be required.

  • Procedure (for 3-amino derivative, adaptable for parent compound):

    • The isolated 3-bromo-2,6-dichlorobenzonitrile is reacted with hydrazine hydrate in a suitable solvent like 2-methyltetrahydrofuran (2-MeTHF).[3]

    • The reaction is heated to facilitate the cyclization.

    • To obtain the parent this compound, a subsequent diazotization of the 3-amino group followed by reduction (deamination) would be a standard procedure.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its substituted bicyclic system. The bromine and chlorine atoms serve as versatile handles for a variety of chemical transformations, primarily transition-metal-catalyzed cross-coupling reactions.

Reactivity_Diagram cluster_reactions Cross-Coupling Reactions Core This compound C7-Br C4-Cl Suzuki Suzuki Coupling (C-C bond formation) Core:c7->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) Core:c7->Buchwald Sonogashira Sonogashira Coupling (C-C bond formation) Core:c4->Sonogashira Heck Heck Coupling (C-C bond formation) Core:c4->Heck

Caption: Key cross-coupling reactions utilizing the halogenated positions.

These reactions allow for the introduction of a wide array of substituents, enabling the exploration of the chemical space around the indazole core to optimize biological activity, selectivity, and pharmacokinetic properties of drug candidates.

Role as a Key Building Block

As previously mentioned, the primary documented application of this compound is as a precursor to 7-Bromo-4-chloro-1H-indazol-3-amine, an important intermediate in the synthesis of the anti-HIV drug, Lenacapavir.[3][4][5][6][7]

Potential in Kinase Inhibition and Other Therapeutic Areas

The broader class of substituted indazoles is a cornerstone in the development of kinase inhibitors for oncology.[2] The indazole scaffold can effectively mimic the hinge-binding motifs of ATP, a key interaction for kinase inhibition. The 7-bromo and 4-chloro substituents on this particular indazole offer opportunities to develop derivatives that can be tailored to target specific kinases. Furthermore, indazole derivatives have shown a wide spectrum of biological activities, including:

  • Anti-inflammatory

  • Antimicrobial

  • Antiparasitic

  • Vasorelaxant properties[1][8]

The exploration of this compound in these and other therapeutic areas is an active field of research, with new findings frequently appearing in patent literature.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information before use.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in drug discovery and development. Its value is demonstrated by its role in the synthesis of Lenacapavir and the broader pharmacological relevance of the indazole scaffold. The synthetic pathways, though not directly published for the parent compound, can be reliably inferred from the synthesis of its derivatives. The true potential of this molecule lies in the versatility of its halogenated positions, which allow for extensive chemical modification. As research into novel therapeutics continues, it is anticipated that this compound will remain a valuable tool for medicinal chemists aiming to construct the next generation of innovative medicines.

References

7-Bromo-4-chloro-1H-indazole molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Bromo-4-chloro-1H-indazole: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical heterocyclic intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, a field-proven scalable synthesis protocol, analytical validation techniques, and its pivotal role in the production of advanced therapeutics.

Core Chemical Identity and Properties

This compound is a halogenated aromatic heterocyclic compound. Its molecular structure, featuring both a bromine and a chlorine atom on the indazole core, makes it a versatile building block for creating more complex molecules through various cross-coupling reactions.

Table 1: Chemical Identifiers and Properties
PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₇H₄BrClN₂[1]
Molecular Weight 231.48 g/mol [1][2][3]
CAS Number 1000341-88-7[1]
Physical Form Powder[1]
Boiling Point 361.6±22.0 °C (Predicted)[4]
Density 1.878±0.06 g/cm³ (Predicted)[4]
pKa 10.40±0.40 (Predicted)[4]
Storage Store at room temperature, sealed in a dry environment.[4]

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in drug discovery.[5] Its unique structural and electronic properties allow it to interact with a wide range of biological targets. Consequently, indazole derivatives are integral components of numerous biologically active compounds, including treatments for inflammatory diseases, neurodegenerative disorders, and cancer.[5] The strategic placement of halogen atoms on the this compound derivative provides synthetic handles for elaboration, making it a highly valuable precursor for targeted drug development.

Scalable Synthesis: A Modern, Chromatography-Free Protocol

The efficient and scalable synthesis of this compound is crucial for its application in large-scale pharmaceutical manufacturing. Recent advancements have led to a practical, two-step synthetic sequence that avoids costly and time-consuming column chromatography.[6][7][8][9] This process has been successfully demonstrated on hundred-gram scales.[6][8][9]

Causality in Synthesis Design (Retrosynthesis)

Initial synthetic strategies explored the direct bromination of the pre-formed 4-chloro-1H-indazole ring. However, this approach proved unsuccessful, yielding the undesired regioisomer as the major product.[6][10] This outcome is dictated by the electronic nature of the indazole ring, which directs electrophilic substitution to other positions.

To overcome this, a revised strategy was developed where the halogenation pattern is established on the precursor before the indazole ring is formed. The current state-of-the-art method starts with the inexpensive and readily available 2,6-dichlorobenzonitrile.[6][7][8][9] This approach ensures the correct regiochemistry of the final product.

G Target This compound Intermediate 3-Bromo-2,6-dichlorobenzonitrile Target->Intermediate Cyclization (Hydrazine) StartingMaterial 2,6-Dichlorobenzonitrile Intermediate->StartingMaterial Regioselective Bromination (NBS / H₂SO₄)

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

This initial step introduces the bromine atom at the desired position on the benzene ring. The use of N-bromosuccinimide (NBS) in sulfuric acid provides mild conditions for highly regioselective bromination, affording the intermediate in high yield and purity.[6]

  • Charge a suitable reactor with 2,6-dichlorobenzonitrile.

  • Add concentrated sulfuric acid (H₂SO₄) while maintaining temperature control.

  • Portion-wise, add N-bromosuccinimide (NBS) to the mixture, ensuring the internal temperature remains within the optimal range.

  • Allow the reaction to proceed for approximately 18 hours until completion, monitored by an appropriate analytical method (e.g., GC-MS).

  • Carefully quench the reaction by pouring the mixture into ice-cold water.

  • Collect the resulting precipitate by filtration and wash thoroughly.

  • Dry the solid product under vacuum. This step typically yields 3-bromo-2,6-dichlorobenzonitrile with 95-96% purity.[10]

Step 2: Cyclization to Form this compound

The second step involves the formation of the indazole ring via cyclization with hydrazine. This reaction proceeds efficiently in a Parr reactor at elevated temperatures.

  • In a Parr reactor, combine the 3-bromo-2,6-dichlorobenzonitrile intermediate, sodium acetate (NaOAc), and 2-methyltetrahydrofuran (2-MeTHF).[10]

  • Add hydrazine hydrate to the mixture.[10]

  • Seal the reactor and heat to an internal temperature of 95 °C for approximately 18 hours.[10]

  • After cooling, dilute the reaction mixture with a suitable solvent and wash with water and brine.

  • Concentrate the organic layer under reduced pressure.

  • The crude product can be purified by recrystallization or slurry in an appropriate solvent system to achieve high purity without the need for chromatography. The final isolated yield for this two-step process is typically in the range of 38-45%.[6][7][8][9]

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization Start 2,6-Dichlorobenzonitrile Reagents1 NBS, H₂SO₄ Start->Reagents1 Product1 3-Bromo-2,6- dichlorobenzonitrile Reagents1->Product1 Reagents2 Hydrazine Hydrate, NaOAc, 2-MeTHF, 95°C Product1->Reagents2 FinalProduct This compound Reagents2->FinalProduct

Caption: Scalable, chromatography-free synthesis workflow.

Pivotal Role in the Synthesis of Lenacapavir

This compound is not an end product but a high-value intermediate. Its primary and most significant application is as a key heterocyclic fragment in the synthesis of Lenacapavir.[6][7][8][9] Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor, representing a major advancement in the treatment of HIV-1 infections.[6][7][8]

The structure of this compound is incorporated into the core of the Lenacapavir molecule. The synthetic pathway to Lenacapavir utilizes this intermediate, modifying it through subsequent reactions to build the final, complex drug substance. The availability of a practical and scalable route to this fragment is therefore a critical enabler for the production of this potent anti-HIV therapeutic.[6][7]

G Indazole 7-Bromo-4-chloro- 1H-indazole Process Multi-step Synthetic Elaboration Indazole->Process Lenacapavir Lenacapavir (HIV-1 Capsid Inhibitor) Process->Lenacapavir

Caption: Role as a key intermediate for Lenacapavir synthesis.

Analytical Characterization

To ensure the quality and integrity of this compound, a suite of analytical techniques is employed. These methods confirm the chemical structure and assess the purity of the synthesized material.

Table 2: Standard Analytical Methods for Validation
TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.The proton NMR spectrum should show characteristic signals in the aromatic region corresponding to the protons on the indazole ring.
GC-MS Purity assessment and confirmation of molecular weight.Gas Chromatography will show the purity profile, while Mass Spectrometry will detect the molecular ion peak corresponding to the compound's mass.
qNMR Quantitative purity determination.Quantitative Nuclear Magnetic Resonance provides a precise measurement of purity against a certified reference standard.
FT-IR Functional group identification.The infrared spectrum will display characteristic absorptions for N-H stretching and aromatic C-H and C=C bonds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

  • General Handling : Handle in a well-ventilated area or a fume hood. Avoid formation of dust and aerosols.[11] Wear suitable personal protective equipment (PPE).

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Use safety glasses with side-shields or chemical goggles.

    • Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat or long-sleeved clothing.[12]

    • Respiratory Protection : If dust is generated, use a NIOSH-approved particulate respirator.[13]

  • First Aid Measures :

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[12][13]

    • Skin Contact : Immediately wash off with soap and plenty of water.[13]

    • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

    • Ingestion : Rinse mouth with water. Do not induce vomiting.[11]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[13]

References

The Definitive Guide to the Structural Elucidation of 7-Bromo-4-chloro-1H-indazole: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of a Dihalogenated Indazole Core

In the landscape of modern medicinal chemistry and drug development, the indazole scaffold represents a "privileged structure," frequently appearing in molecules with significant biological activity. The strategic placement of halogen atoms on this heterocyclic core can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. 7-Bromo-4-chloro-1H-indazole is a prime example of such a crucial building block. Its importance is underscored by its role as a key intermediate in the synthesis of innovative therapeutics, most notably as a precursor to the potent anti-HIV capsid inhibitor, Lenacapavir.[1][2][3]

This technical guide provides an in-depth, experience-driven approach to the structural elucidation of this compound. Moving beyond a mere recitation of analytical techniques, this paper delves into the scientific rationale behind the expected spectroscopic signatures. It is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to confidently identify and characterize this and similar halogenated heterocyclic systems. Our methodology is rooted in a self-validating system of analysis, where each piece of spectroscopic data corroborates the others to build an unassailable structural assignment.

The Synthetic Pathway: A Foundation for Structural Expectation

A robust understanding of a molecule's synthesis is the first step in its structural elucidation. The common synthetic route to this compound provides crucial clues about the final arrangement of its atoms.[1][4] A practical and scalable synthesis often begins with a more readily available starting material, such as 2,6-dichlorobenzonitrile.[1][4]

A plausible synthetic workflow is outlined below:

A 2,6-Dichlorobenzonitrile B Regioselective Bromination (e.g., NBS, H₂SO₄) A->B Step 1 C 3-Bromo-2,6-dichlorobenzonitrile B->C D Cyclization with Hydrazine Hydrate C->D Step 2 E This compound D->E A This compound (M⁺) B Loss of Br A->B D Loss of Cl A->D F Ring Fragmentation A->F C [M-Br]⁺ B->C E [M-Cl]⁺ D->E G Smaller Fragments F->G

References

Introduction: The Significance of 7-Bromo-4-chloro-1H-indazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-1H-indazole

This compound is a critical heterocyclic building block in medicinal chemistry. Its importance is highlighted by its role as a key intermediate in the synthesis of Lenacapavir, a first-in-class, potent, long-acting capsid inhibitor for the treatment of HIV-1 infections[1][2][3]. The indazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in drug development, appearing in a wide array of pharmacologically active compounds. The specific substitution pattern of 7-bromo and 4-chloro groups provides precise structural and electronic properties essential for the biological activity of the final therapeutic agent, making a reliable and scalable synthesis of this intermediate a paramount concern for pharmaceutical development.

This guide provides a detailed, scientifically-grounded overview of a practical and efficient synthesis pathway for this compound, designed for researchers, chemists, and professionals in the field of drug development. We will delve into the strategic choices behind the synthesis, the detailed experimental protocols, and the underlying chemical principles that ensure a successful and scalable outcome.

Retrosynthetic Strategy: A Practical Two-Step Approach

The primary challenge in synthesizing polysubstituted indazoles lies in achieving the correct regiochemistry. An initial, seemingly straightforward approach might involve the direct bromination of a pre-formed 4-chloro-1H-indazole ring. However, experimental attempts at this route have proven unsuccessful, often leading to undesired regioisomers as the major product[2].

A more robust and field-proven strategy involves constructing the indazole ring from a carefully functionalized benzene derivative. The most effective pathway commences with an inexpensive and readily available starting material, 2,6-dichlorobenzonitrile. This approach hinges on two key transformations: a highly regioselective bromination followed by a cyclization reaction with hydrazine to form the desired indazole ring.

This two-step sequence offers significant advantages for large-scale production: it utilizes low-cost starting materials, avoids hazardous reagents, and crucially, eliminates the need for costly and time-consuming column chromatography for purification[1][3][4].

Core Synthesis Pathway

The synthesis is efficiently executed in two main steps, starting from 2,6-dichlorobenzonitrile.

  • Step 1: Regioselective Electrophilic Bromination

  • Step 2: Nucleophilic Aromatic Substitution and Cyclization

The overall workflow is depicted below.

G A 2,6-Dichlorobenzonitrile B 3-Bromo-2,6-dichlorobenzonitrile A->B NBS, H₂SO₄ 25 °C, 18 h C 7-Bromo-4-chloro-1H-indazol-3-amine B->C Hydrazine Hydrate 2-MeTHF, 105 °C, 18 h G cluster_0 Mechanism A 3-Bromo-2,6-dichlorobenzonitrile B SₙAr Intermediate A->B + Hydrazine (SₙAr at C2) C Cyclization B->C Intramolecular Nucleophilic Attack on Nitrile D 7-Bromo-4-chloro-1H-indazol-3-amine (Major Product) C->D Tautomerization E 5-Bromo-4-chloro-1H-indazol-3-amine (Minor Product) C->E (Alternative Cyclization)

References

A Technical Guide to the Synthesis of 7-Bromo-4-chloro-1H-indazole: An Analysis of Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

7-Bromo-4-chloro-1H-indazole is a critical heterocyclic building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of Lenacapavir, a potent, first-in-class HIV-1 capsid inhibitor.[1][2] The strategic placement of its halogen substituents allows for subsequent, site-specific functionalization, making it an invaluable scaffold for drug discovery. This guide provides an in-depth analysis of the most practical and scalable synthetic route to this target, focusing on the selection of starting materials and the chemical rationale underpinning the chosen methodology. We will dissect a robust two-step synthesis starting from an inexpensive, commercially available precursor, providing detailed protocols and explaining the causality behind the experimental design, thereby offering a self-validating system for its production.

Retrosynthetic Analysis and Strategic Overview

The synthesis of highly functionalized aromatic heterocycles often presents a significant challenge regarding regioselectivity. A common strategic decision is whether to build the core ring system first and then functionalize it (late-stage functionalization) or to begin with a suitably substituted precursor where the desired functionalities are already in place before ring formation.

For this compound, attempts at late-stage bromination of the 4-chloro-1H-indazole scaffold have proven problematic. For instance, the direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) yields an undesired regioisomer as the major product, demonstrating a lack of regiocontrol.[1][3] This critical insight dictates that the most reliable and scalable approach is to install the bromine and chlorine atoms on an acyclic precursor prior to the construction of the indazole ring.

The most efficient retrosynthetic disconnection leads to 3-bromo-2,6-dichlorobenzonitrile, which itself derives from the readily available and inexpensive starting material, 2,6-dichlorobenzonitrile.[1][3] This strategy elegantly circumvents the regioselectivity issues inherent in functionalizing the indazole core.

G Target This compound Intermediate_1 7-Bromo-4-chloro-1H-indazol-3-amine Target->Intermediate_1 (e.g., Deamination) Intermediate_2 3-Bromo-2,6-dichlorobenzonitrile Intermediate_1->Intermediate_2 Hydrazine Cyclization (SNAr) Starting_Material 2,6-Dichlorobenzonitrile Intermediate_2->Starting_Material Regioselective Bromination G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: SNAr Cyclization SM 2,6-Dichlorobenzonitrile INT 3-Bromo-2,6-dichlorobenzonitrile SM->INT NBS, H₂SO₄ 0-5 °C, 2-3h Yield: 76-81% PROD 7-Bromo-4-chloro-1H-indazol-3-amine INT->PROD Hydrazine Hydrate NaOAc, 2-MeTHF 95 °C, 18h Yield: 50-56%

References

A-Z Guide to 7-Bromo-4-chloro-1H-indazole Synthesis from 2,6-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, technically-focused protocol for the synthesis of 7-Bromo-4-chloro-1H-indazole, a key heterocyclic intermediate in contemporary drug discovery, starting from the readily available 2,6-dichlorobenzonitrile. The presented synthetic strategy is designed for scalability and reproducibility, emphasizing mechanistic rationale and process safety.

Strategic Overview: A Two-Step Approach

The transformation of 2,6-dichlorobenzonitrile into this compound is not a direct conversion but is efficiently achieved through a robust two-step sequence. A recent study highlights a practical synthesis that involves an initial regioselective bromination of the starting material, followed by a selective heterocycle formation with hydrazine.[1][2][3] This approach circumvents issues with direct bromination of the indazole core, which often leads to undesired regioisomers.[1][2]

Our retrosynthetic analysis logically disconnects the target molecule as follows:

Retrosynthesis Target This compound Intermediate 3-Bromo-2,6-dichlorobenzonitrile Target->Intermediate Hydrazine Cyclization (SNAr) StartingMaterial 2,6-Dichlorobenzonitrile Intermediate->StartingMaterial Electrophilic Bromination

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, proceeds by first installing the bromine atom onto the starting material and then constructing the indazole ring. This sequence is critical for controlling the final substitution pattern.

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

The initial step involves the electrophilic aromatic substitution on 2,6-dichlorobenzonitrile to yield 3-Bromo-2,6-dichlorobenzonitrile.

Principle and Reagent Selection

The goal is to introduce a single bromine atom onto the aromatic ring. The two chlorine atoms and the nitrile group are deactivating, making the reaction require forcing conditions or a highly reactive brominating agent. N-Bromosuccinimide (NBS) is identified as the optimal reagent for this transformation, as alternatives like elemental bromine can lead to unwanted hydrolysis of the nitrile group to an amide.[1] The reaction is typically performed in a strong acid medium, such as sulfuric acid, which acts as a solvent and a catalyst to activate the brominating agent.

Detailed Experimental Protocol

Reaction Scheme: 2,6-Dichlorobenzonitrile → 3-Bromo-2,6-dichlorobenzonitrile

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Molar Eq.Amount (Scale)
2,6-Dichlorobenzonitrile172.001.025.0 g
N-Bromosuccinimide (NBS)177.981.0527.0 g
Sulfuric Acid (98%)98.08-125 mL
Ice-cold Water18.02-As needed

Procedure:

  • To a flask equipped with a mechanical stirrer and a temperature probe, add 2,6-dichlorobenzonitrile (25.0 g).

  • Carefully add concentrated sulfuric acid (125 mL) while maintaining the temperature below 25 °C with an ice bath. Stir until all solid has dissolved.

  • Cool the solution to 0-5 °C.

  • Add N-Bromosuccinimide (27.0 g) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 18 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, carefully pour the reaction mixture into 1.5 L of ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid by filtration and wash it thoroughly with water until the filtrate is neutral.

  • Dry the solid under vacuum to yield 3-Bromo-2,6-dichlorobenzonitrile. Expected isolated yields are in the range of 75-81%.[1][2]

Step 2: Hydrazine-Mediated SNAr and Cyclization

This step involves the reaction of the brominated intermediate with hydrazine. This is a cascade reaction involving a regioselective nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization to form the final indazole product.

Mechanistic Rationale

The electron-withdrawing nitrile group and the halogens activate the aromatic ring for nucleophilic attack. Hydrazine acts as the nucleophile, displacing one of the chlorine atoms. The chlorine at the C2 position (ortho to the nitrile) is the most activated site for SNAr. Following the substitution, the terminal nitrogen of the newly attached hydrazine moiety attacks the nitrile carbon in an intramolecular fashion, leading to the formation of a 3-aminoindazole, which rapidly tautomerizes to the more stable 1H-indazole form.[1][4] The reaction's regioselectivity is crucial; hydrazine selectively displaces the C2-chloro substituent, leading to the desired this compound.

Detailed Experimental Protocol

Reaction Scheme: 3-Bromo-2,6-dichlorobenzonitrile → this compound

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Molar Eq.Amount (Scale)
3-Bromo-2,6-dichlorobenzonitrile250.891.020.0 g
Hydrazine Monohydrate (64%)50.063.011.8 mL
2-Propanol (IPA)60.10-100 mL
Water18.02-As needed

Procedure:

  • In a flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Bromo-2,6-dichlorobenzonitrile (20.0 g) in 2-propanol (100 mL).

  • Add hydrazine monohydrate (11.8 mL) to the suspension.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 24 hours.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add water (100 mL) to precipitate the product.

  • Collect the solid by filtration, wash with a 1:1 mixture of IPA/water, and then with water.

  • Dry the product under vacuum. The overall isolated yield for this two-step process is reported to be in the range of 38-45%.[1][2][3]

Overall Synthetic Pathway

The complete workflow from the starting material to the final product is visualized below.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization SM 2,6-Dichlorobenzonitrile Reagent1 NBS, H2SO4 SM->Reagent1 Intermediate 3-Bromo-2,6-dichlorobenzonitrile Reagent1->Intermediate Intermediate_ref 3-Bromo-2,6-dichlorobenzonitrile Reagent2 Hydrazine Monohydrate, IPA Product This compound Reagent2->Product Intermediate_ref->Reagent2

Caption: Overall workflow for the synthesis of this compound.

Concluding Remarks for the Practicing Scientist

This guide outlines a validated and scalable synthesis for this compound from 2,6-dichlorobenzonitrile. The key to success lies in the strategic decision to brominate prior to cyclization, which decisively controls the regiochemical outcome. The protocols provided are based on published, large-scale preparations, ensuring their trustworthiness and applicability in a drug development setting.[1][2] Adherence to the specified conditions, particularly temperature control during bromination and careful monitoring of reaction completion, is paramount for achieving high yields and purity.

References

Foreword: The Analytical Imperative for a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectral Analysis of 7-Bromo-4-chloro-1H-indazole

In the landscape of modern drug development, the structural integrity and purity of synthetic intermediates are paramount. This compound stands as a critical heterocyclic building block, notably in the synthesis of advanced antiviral agents like Lenacapavir, a potent HIV-1 capsid inhibitor.[1][2][3][4] Its specific substitution pattern dictates its reactivity and ultimate utility. Therefore, a robust, multi-technique analytical approach is not merely procedural but foundational to ensuring the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for the spectral analysis of this compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. Our approach treats the collective analytical data as a self-validating system, where each technique provides a unique yet complementary piece of the structural puzzle, culminating in an unambiguous confirmation of identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide indispensable information about the electronic environment of each atom in the molecule.

Expert Rationale for Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for indazole derivatives due to its excellent solubilizing power and its ability to engage in hydrogen bonding, which can help in identifying the labile N-H proton. Deuterated chloroform (CDCl₃) is an alternative for less polar derivatives.[5] The standard acquisition of ¹H, ¹³C, and correlation spectra (like COSY and HSQC) is essential for unambiguous assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (a 400 MHz or higher instrument is recommended for better signal dispersion).[5]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended) Perform 2D NMR experiments such as ¹H-¹H COSY (to establish proton-proton correlations) and ¹H-¹³C HSQC (to link protons directly to their attached carbons).

¹H NMR Spectral Data: Predicted Assignments and Interpretation

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene portion of the indazole ring. The N-H proton of the pyrazole ring will typically appear as a broad singlet at a significantly downfield chemical shift, especially in DMSO-d₆.

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-3~8.2 - 8.4Singlet (s)N/AProton on the pyrazole ring, adjacent to two nitrogen atoms. Its chemical shift is similar to that of the parent indazole.[6]
H-5~7.6 - 7.8Doublet (d)~8.0 - 9.0Ortho-coupled to H-6. Deshielded by the adjacent chloro group at C-4.
H-6~7.2 - 7.4Doublet (d)~8.0 - 9.0Ortho-coupled to H-5. Experiences less deshielding compared to H-5.
N1-H>12.0Broad Singlet (br s)N/ALabile proton on the nitrogen of the indazole ring; its chemical shift is highly dependent on solvent and concentration.
¹³C NMR Spectral Data: Predicted Assignments and Interpretation

The proton-decoupled ¹³C NMR spectrum will display seven signals for the seven carbon atoms of the indazole core. The chemical shifts are heavily influenced by the attached heteroatoms (N) and halogen substituents (Br, Cl).

Carbon Position Predicted Chemical Shift (δ, ppm) Rationale
C-3~134 - 136Carbon in the pyrazole ring, adjacent to nitrogens. Similar to parent indazole.[6]
C-3a~122 - 124Bridgehead carbon, shielded relative to other aromatic carbons.
C-4~128 - 130Directly attached to the electronegative chlorine atom.
C-5~125 - 127Aromatic CH carbon.
C-6~121 - 123Aromatic CH carbon.
C-7~110 - 115Directly attached to the bromine atom, showing a characteristic upfield shift (heavy atom effect).
C-7a~140 - 142Bridgehead carbon adjacent to N1 and the bromine-substituted C7.

Mass Spectrometry (MS): Unambiguous Molecular Formula and Fragmentation

Mass spectrometry provides the exact molecular weight and, through high-resolution analysis, the elemental composition. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of bromine and chlorine.

Expert Rationale: Leveraging Isotopic Abundance

The key to a trustworthy MS analysis of this molecule lies in observing the unique isotopic cluster for the presence of one bromine and one chlorine atom.

  • Bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), a ~1:1 ratio for M and M+2 peaks.

  • Chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%), a ~3:1 ratio for M and M+2 peaks.

The combination of these two halogens will produce a distinctive pattern of four peaks (M, M+2, M+4, M+6), which serves as a definitive fingerprint for the elemental composition C₇H₄BrClN₂.

Experimental Protocol: MS Analysis
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for generating the molecular ion with minimal fragmentation. Electron Ionization (EI) can also be used and will provide more structural information through fragmentation.[7]

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition: Acquire data in positive ion mode. Perform a full scan to identify the molecular ion cluster. If available, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can confirm the elemental formula.

Data Presentation: Expected Mass and Isotopic Pattern
  • Molecular Formula: C₇H₄BrClN₂

  • Monoisotopic Mass (for C₇H₄⁷⁹Br³⁵ClN₂): 230.930 g/mol

  • Expected Isotopic Cluster:

    • m/z ~231 (M): Relative Abundance ~77% (⁷⁹Br, ³⁵Cl)

    • m/z ~233 (M+2): Relative Abundance ~100% (⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl)

    • m/z ~235 (M+4): Relative Abundance ~24% (⁸¹Br, ³⁷Cl)

Proposed Fragmentation Pathway

Under more energetic ionization conditions like EI, the molecule will fragment in predictable ways. Understanding these pathways adds another layer of structural confirmation.[8][9][10]

fragmentation M C₇H₄BrClN₂⁺˙ m/z ≈ 231/233/235 (Molecular Ion) F1 C₇H₃BrClN⁺˙ m/z ≈ 204/206/208 M->F1 - HCN F2 C₆H₃BrCl⁺˙ m/z ≈ 188/190/192 M->F2 - N₂H F3 C₇H₄ClN₂⁺ m/z ≈ 151/153 M->F3 - Br•

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expert Rationale: The Vibrational Fingerprint

For this compound, the most informative regions are the N-H stretching frequency, the aromatic C-H and C=C stretching region, and the fingerprint region where the C-Cl and C-Br stretches appear. The presence and position of the N-H stretch are particularly diagnostic for the indazole ring system.[11][12]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powder directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000–400 cm⁻¹.[13]

Data Presentation: Key Vibrational Frequencies
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3150 - 3100Medium, Broad
Aromatic C-H Stretch3100 - 3000Medium
C=C / C=N Ring Stretch1620 - 1450Medium to Strong
C-Cl Stretch800 - 600Strong
C-Br Stretch600 - 500Strong

UV-Visible Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The indazole ring is an aromatic chromophore that absorbs UV radiation, leading to characteristic π → π* electronic transitions.

Expert Rationale: Chromophore Analysis

The unsubstituted indazole molecule shows characteristic absorption bands.[14][15] The addition of halogen atoms (auxochromes) can cause a bathochromic shift (to longer wavelengths) and/or a hyperchromic effect (increased absorbance) due to their electronic influence on the aromatic system.

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol, methanol, or acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the compound of a known concentration (e.g., 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the instrument. Scan the sample from approximately 400 nm down to 200 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Data Presentation: Predicted Absorption Maxima
Transition Type Predicted λ_max (nm) Rationale
π → π~250 - 260 nmCorresponds to the benzenoid part of the chromophore.
π → π~280 - 300 nmA secondary band, characteristic of the fused heterocyclic system.

Integrated Analysis: A Self-Validating Workflow

The true power of spectral analysis comes from integrating the data from all techniques. Each result must be consistent with the others to provide an unequivocal structural confirmation. This workflow represents a self-validating system where discrepancies would immediately signal an incorrect structure or the presence of impurities.

workflow cluster_data Data Acquisition cluster_interp Data Interpretation & Cross-Validation NMR NMR (¹H, ¹³C) Skeleton Carbon-Hydrogen Framework (from NMR) NMR->Skeleton FuncGroups Functional Groups (from IR & NMR) NMR->FuncGroups MS MS (HRMS, Isotopes) Formula Elemental Formula (from HRMS) MS->Formula Fragments Isotopic Pattern & Fragmentation (from MS) MS->Fragments IR FTIR (Functional Groups) IR->FuncGroups UV UV-Vis (Conjugated System) Final Confirmed Structure & Purity Assessment Formula->Final Consistent? Fragments->Final Consistent? Skeleton->Final Consistent? FuncGroups->Final Consistent?

Caption: Integrated workflow for the spectral confirmation of this compound.

This integrated approach ensures the highest level of scientific integrity. For example, the molecular formula determined by high-resolution MS must align perfectly with the number of signals in the ¹³C NMR and the integration of the ¹H NMR. The N-H bond identified in the IR spectrum must correspond to the labile proton observed in the ¹H NMR spectrum. By demanding consistency across all datasets, we build an unassailable case for the structure and purity of this compound, providing the confidence needed for its application in high-stakes fields like drug development.

References

An In-Depth Technical Guide to the NMR Spectral Interpretation of 7-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-chloro-1H-indazole is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid bicyclic structure and the presence of versatile halogen substituents make it an attractive scaffold for the synthesis of novel drug candidates and functional materials. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. This in-depth guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of chemical shifts, coupling constants, and multiplicity patterns. This guide will also explore the influence of the bromo and chloro substituents on the spectral features of the indazole core.

Due to the limited availability of public experimental NMR data for this specific compound, this guide will utilize a combination of predicted NMR data from highly reliable algorithms and comparative analysis with experimentally determined data for structurally related analogs. This approach provides a robust framework for understanding the NMR characteristics of this compound and serves as a practical tool for researchers in the field.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for unambiguous NMR spectral assignment. The structure of this compound is shown below, with the standard IUPAC numbering for the indazole ring system.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the N-H proton and the three aromatic protons on the benzene ring. The chemical shifts and multiplicities of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as their positions on the indazole core.

Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound in DMSO-d₆ is presented in the table below. DMSO-d₆ is a common solvent for indazole derivatives due to its ability to solubilize these compounds and the presence of the exchangeable N-H proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-H~13.5broad singlet-
3-H~8.2singlet-
5-H~7.3doublet~8.0
6-H~7.2doublet~8.0
Interpretation of the ¹H NMR Spectrum
  • 1-H (N-H) Proton: The proton attached to the nitrogen at position 1 is expected to appear as a broad singlet at a significantly downfield chemical shift (around 13.5 ppm). This is characteristic of N-H protons in heteroaromatic systems, which are acidic and can undergo exchange with residual water in the solvent, leading to signal broadening.

  • 3-H Proton: The proton at position 3 is anticipated to be a singlet around 8.2 ppm. Its downfield shift is attributed to the deshielding effect of the adjacent nitrogen atoms in the pyrazole ring. The absence of adjacent protons results in a singlet multiplicity.

  • 5-H and 6-H Protons: The protons at positions 5 and 6 on the benzene ring are expected to appear as a pair of doublets in the aromatic region. The electron-withdrawing nature of the chlorine atom at position 4 and the bromine atom at position 7 influences their chemical shifts. The predicted values are around 7.3 ppm for H-5 and 7.2 ppm for H-6. These two protons are ortho to each other and will exhibit a typical ortho-coupling constant of approximately 8.0 Hz, resulting in a doublet for each signal.

Substituent Effects on ¹H Chemical Shifts

The presence of the chloro and bromo substituents significantly impacts the chemical shifts of the aromatic protons compared to the parent 1H-indazole. To illustrate this, the experimental data for 1H-indazole, 4-chloro-1H-indazole, and 7-bromo-1H-indazole are presented for comparison.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)
1H-Indazole8.087.777.117.357.55
4-Chloro-1H-indazole~8.1-~7.2~7.4~7.6
7-Bromo-1H-indazole~8.2~7.8~7.1~7.0-
This compound (Predicted) ~8.2 - ~7.3 ~7.2 -

This comparison highlights the general deshielding effect of the halogen substituents on the adjacent protons. The predicted values for this compound are consistent with these trends.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms of the indazole ring.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆ are listed below.

CarbonPredicted Chemical Shift (δ, ppm)
C3~135
C3a~122
C4~128
C5~123
C6~129
C7~110
C7a~141
Interpretation of the ¹³C NMR Spectrum
  • C3: This carbon, situated between the two nitrogen atoms in the pyrazole ring, is expected to resonate at a downfield chemical shift of around 135 ppm.

  • C3a and C7a: These are the bridgehead carbons where the pyrazole and benzene rings are fused. C7a is typically more deshielded (~141 ppm) than C3a (~122 ppm).

  • C4 and C7: These carbons are directly attached to the electron-withdrawing halogen atoms. The carbon bearing the chlorine (C4) is predicted to be around 128 ppm, while the carbon with the bromine (C7) is expected at a more upfield position of approximately 110 ppm. This is consistent with the general trend of bromine having a smaller deshielding effect than chlorine in ¹³C NMR.

  • C5 and C6: These are the remaining carbons of the benzene ring. Their chemical shifts are influenced by the adjacent halogen substituents and are predicted to be around 123 ppm and 129 ppm, respectively.

Advanced 2D NMR Techniques for Structural Confirmation

While 1D NMR provides significant structural information, 2D NMR experiments are invaluable for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of H-5 and H-6, confirming their ortho-relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of the protonated carbons C3, C5, and C6 by correlating their respective ¹H and ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons. For instance, the N-H proton (1-H) would be expected to show correlations to C3 and C7a. The H-3 proton would show correlations to C3a and C7a.

Caption: Key expected 2D NMR correlations for this compound.

Experimental Protocols

For researchers intending to acquire NMR data for this compound, the following general experimental protocol is recommended.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

    • Spectral width: 0-16 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay (d1): 2-5 seconds.

    • Spectral width: 0-200 ppm.

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard pulse programs available on the spectrometer software.

    • Optimize acquisition parameters (number of increments, number of scans) based on sample concentration and desired resolution.

Conclusion

The NMR spectral interpretation of this compound is a systematic process that relies on the analysis of chemical shifts, coupling patterns, and the application of 2D correlation techniques. By leveraging predicted data and comparing it with experimental data from analogous compounds, a reliable and detailed structural assignment can be achieved. This guide provides the foundational knowledge and practical insights for researchers to confidently interpret the NMR spectra of this important heterocyclic compound, thereby facilitating its use in the advancement of chemical and pharmaceutical research.

An In-depth Technical Guide to the Solubility of 7-Bromo-4-chloro-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Crucial Role of Solubility in Advancing Pharmaceutical Research

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility.[1][2][3][4] Poor solubility can severely limit a drug's bioavailability, hinder the development of effective formulations, and ultimately lead to the failure of an otherwise potent compound.[4][5] This guide is dedicated to the researchers, scientists, and drug development professionals who grapple with these challenges daily. Our focus is on a specific heterocyclic compound, 7-Bromo-4-chloro-1H-indazole, a molecule that, like many of its kind, holds potential within medicinal chemistry. As an intermediate in the synthesis of novel therapeutics, such as the potent HIV-1 capsid inhibitor Lenacapavir, understanding its behavior in various solvents is paramount.[6][7][8][9] This document aims to provide not just data, but a foundational understanding of the principles and methodologies required to accurately characterize the solubility of this and similar compounds, thereby empowering you to make informed decisions in your research and development endeavors.

Physicochemical Landscape of this compound

The solubility of a compound is intrinsically linked to its molecular structure. The this compound molecule possesses a rigid, bicyclic aromatic system, which contributes to a higher melting point and potentially lower solubility in less polar solvents. The presence of both a bromine and a chlorine atom significantly increases the molecule's lipophilicity. The indazole core itself contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), allowing for complex interactions with protic and aprotic solvents.

The interplay of these features dictates how the molecule will interact with a given solvent. For instance, in polar aprotic solvents like dimethyl sulfoxide (DMSO), the strong dipole moment of the solvent can effectively solvate the polar regions of the indazole. In protic solvents such as alcohols, hydrogen bonding between the solvent and the N-H and nitrogen atoms of the indazole ring will play a significant role in the dissolution process.

Methodologies for Accurate Solubility Determination

The experimental determination of solubility is a critical step in the characterization of any NCE. Several methods exist, each with its own advantages and limitations. For the purpose of this guide, we will focus on the gold-standard Shake-Flask Method , which determines thermodynamic solubility, and briefly touch upon high-throughput kinetic solubility assays.

The Shake-Flask Method: A Protocol for Thermodynamic Solubility

The shake-flask method, as described by Higuchi and Connors, remains the most reliable technique for determining the thermodynamic solubility of a compound.[10] It involves allowing a surplus of the solid compound to reach equilibrium with the solvent over a set period, after which the concentration of the dissolved compound in the supernatant is measured.

Experimental Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

    • To each vial, add a precise volume of the desired organic solvent (e.g., Methanol, Ethanol, Acetonitrile, Tetrahydrofuran, Dimethyl Sulfoxide).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically at 25 °C or 37 °C to simulate physiological conditions.

    • Agitate the samples for a predetermined period, generally 24 to 72 hours, to ensure equilibrium is reached. It is crucial to establish the time to equilibrium through preliminary experiments.

  • Sample Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant. This can be achieved through centrifugation followed by withdrawal of the clear liquid, or by filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.

High-Throughput Screening for Kinetic Solubility

In early-stage drug discovery, kinetic solubility assays are often employed for their speed and low sample consumption.[11][12] These methods, such as nephelometry, measure the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.[4] While useful for ranking compounds, it is important to note that kinetic solubility values are often higher than thermodynamic solubility and can be influenced by the experimental conditions.[12]

Solubility Profile: A Representative Overview

The following table provides a hypothetical solubility profile for this compound to illustrate how such data should be presented. It is imperative that researchers experimentally determine the solubility of this compound in their solvents of interest.

SolventSolvent TypeExpected Solubility (mg/mL)
WaterPolar Protic< 1
MethanolPolar Protic1 - 5
EthanolPolar Protic1 - 5
AcetonitrilePolar Aprotic5 - 10
Tetrahydrofuran (THF)Nonpolar Aprotic> 10
Dichloromethane (DCM)Nonpolar Aprotic> 10
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 20

Visualizing the Experimental Workflow

To provide a clear visual representation of the solubility determination process, the following diagram outlines the key steps of the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis weigh Weigh excess This compound add_solvent Add precise volume of organic solvent weigh->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate centrifuge Centrifuge or Filter to remove solid agitate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Quantify via HPLC-UV dilute->hplc result result hplc->result Solubility Data (mg/mL)

Caption: Experimental workflow for determining thermodynamic solubility using the shake-flask method.

Concluding Remarks for the Practicing Scientist

The solubility of this compound in organic solvents is a critical parameter that will influence its utility in synthetic chemistry and its potential development as a pharmaceutical intermediate. This guide has provided a robust framework for understanding and experimentally determining this vital property. While theoretical considerations can offer initial guidance, there is no substitute for empirical data. The detailed protocol for the shake-flask method provided herein serves as a reliable starting point for generating accurate and reproducible solubility data. By diligently applying these methodologies, researchers can build a comprehensive understanding of their compounds of interest, paving the way for successful and efficient drug development.

References

Reactivity of the bromine atom in 7-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the C7-Bromine Atom in 7-Bromo-4-chloro-1H-indazole

Abstract

This compound has emerged as a heterocyclic scaffold of significant interest, primarily due to its role as a pivotal intermediate in the synthesis of groundbreaking pharmaceuticals, including the potent anti-HIV agent Lenacapavir.[1][2][3] The strategic placement of halogen substituents on the indazole core provides distinct opportunities for selective functionalization. This technical guide offers an in-depth exploration of the chemical reactivity of the bromine atom at the C7 position. We will dissect the electronic factors governing its reactivity, provide detailed mechanistic insights into the most pertinent transformations, and present field-proven protocols for its derivatization through palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in drug discovery and development.

Introduction: A Building Block of Critical Importance

The indazole moiety is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[4][5] The specific derivative, this compound, has gained prominence as a key precursor to Lenacapavir, a first-in-class HIV-1 capsid inhibitor.[1][2] Its synthesis is a testament to the challenges of regiochemical control in heterocyclic chemistry.

A practical and scalable synthesis has been developed starting from the inexpensive 2,6-dichlorobenzonitrile.[6][7] This process involves a crucial regioselective bromination, followed by cyclization with hydrazine to form the indazole ring.[8] It is noteworthy that direct bromination of the pre-formed 4-chloro-1H-indazole core is often unselective, underscoring the importance of a well-designed synthetic strategy that installs the bromine atom at the desired C7 position from the outset.[7][8] The presence of both a chloro and a bromo substituent offers two potential handles for subsequent chemical modification. This guide will focus specifically on the reactivity and synthetic utility of the C7-bromo group, which serves as the primary linchpin for introducing molecular complexity.

Electronic Structure and Inherent Reactivity

The reactivity of the C7-bromine atom is intrinsically linked to the electronic architecture of the indazole ring. The indazole system is a fusion of a benzene ring and a pyrazole ring. The pyrazole portion contains two nitrogen atoms, which exert a significant influence on the electron distribution of the fused aromatic system.

Key factors influencing the C7-Br bond's reactivity include:

  • Inductive Effects: Both the C4-chloro and C7-bromo substituents are electron-withdrawing via induction, decreasing the electron density of the benzene ring. This general electron deficiency makes the aryl halide more susceptible to oxidative addition by a low-valent metal catalyst, a key step in many cross-coupling reactions.

  • Tautomerism: Like other NH-indazoles, this molecule exists in tautomeric forms, primarily the 1H- and 2H-isomers, with the 1H-tautomer being generally more stable.[9] The acidic N-H proton can participate in acid-base chemistry and may require protection in reactions involving strong bases to prevent side reactions and ensure regiochemical control.[10]

  • Relative Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C–I > C–Br > C–Cl.[11] This differential reactivity is fundamental, allowing for the selective functionalization of the C7-bromo position while the C4-chloro position remains intact, providing an orthogonal handle for subsequent transformations.

Caption: Structural features influencing C7-Br reactivity.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Functionalization

The C7-bromo bond in this compound is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis due to their reliability, functional group tolerance, and mild reaction conditions.[12][13]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for forming carbon-carbon bonds between sp²-hybridized centers. It involves the coupling of an organohalide with an organoboron reagent, typically a boronic acid or ester. This reaction has been successfully applied to C7-bromo indazoles to introduce diverse aryl and heteroaryl substituents.[14][15]

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle. The choice of catalyst, ligand, and base is critical for an efficient transformation.

  • Catalyst/Ligand: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), initiates the cycle.[16][17] The phosphine ligand (e.g., dppf, PPh₃) stabilizes the palladium center, modulates its reactivity, and facilitates the reductive elimination step.

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is essential. It activates the organoboron species by forming a more nucleophilic boronate complex, which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium.

Suzuki_Cycle Figure 2. Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-Br(L)₂ pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-R(L)₂ pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product ArBr 7-Bromo-4-chloro- 1H-indazole (Ar-Br) ArBr->pd0 Boronic R-B(OH)₂ + Base Boronic->pd2_complex

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Arylation

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the mixture with vigorous stirring at 80-100 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the C7-arylated indazole.

ParameterTypical Reagents/ConditionsRole
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Facilitates the catalytic cycle
Boron Source Arylboronic acids, Arylboronic estersProvides the coupling partner
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boron reagent
Solvent Dioxane/H₂O, DME, TolueneSolubilizes reactants
Temperature 80 - 110 °CProvides activation energy

Table 1. Common conditions for Suzuki-Miyaura coupling of bromoindazoles.

B. Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[18] This method allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles, often under milder conditions than classical methods like the Goldberg reaction.[19]

Causality and Mechanistic Insight: The success of this reaction hinges on the ligand, which plays a more complex role than in Suzuki coupling.

  • Ligand Choice: Sterically bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are crucial.[18][19] The steric bulk promotes the final reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst. It also helps prevent undesirable side reactions like beta-hydride elimination.[20]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. The base deprotonates the amine after it coordinates to the palladium center, forming a palladium-amido complex that is primed for reductive elimination.[21][22]

Buchwald_Hartwig_Cycle Figure 3. Buchwald-Hartwig Amination Cycle cluster_inputs Reactants pd0 Pd(0)L pd2_complex Ar-Pd(II)-Br(L) pd0->pd2_complex Oxidative Addition amine_adduct [Ar-Pd(II)-Br(L)(HNR¹R²)] pd2_complex->amine_adduct Amine Coordination amido_complex Ar-Pd(II)-NR¹R²(L) amine_adduct->amido_complex Deprotonation (-HBr) amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product ArBr 7-Bromo-4-chloro- 1H-indazole (Ar-Br) ArBr->pd0 Amine HNR¹R² + Base Amine->pd2_complex

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Add this compound (1.0 equiv).

  • Seal the tube, remove it from the glovebox, and add a degassed anhydrous solvent (e.g., toluene or dioxane) followed by the amine (1.2 equiv) via syringe.

  • Place the sealed tube in a preheated oil bath at 90-110 °C and stir for the required time (monitor by LC-MS).

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the C7-amino-indazole derivative.

ParameterTypical Reagents/ConditionsRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Source of active Pd(0)
Ligand XPhos, RuPhos, BINAPBulky, electron-rich; promotes reductive elimination
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic; deprotonates coordinated amine
Solvent Toluene, Dioxane, THFAnhydrous, aprotic
Temperature 90 - 120 °COvercomes activation barriers

Table 2. Key parameters for Buchwald-Hartwig amination.

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is the premier method for synthesizing arylalkynes by coupling aryl halides with terminal alkynes.[23] It uniquely employs a dual-catalyst system, consisting of both palladium and a copper(I) salt co-catalyst.[24] This reaction provides a direct route to install an sp-hybridized carbon at the C7 position, a valuable functional group for further elaboration or as a structural element in its own right.

Causality and Mechanistic Insight: The reaction proceeds via two interconnected catalytic cycles.

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle involves oxidative addition of the C7-Br bond to a Pd(0) complex and concludes with reductive elimination to form the product.[11]

  • Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide.[25] This species is highly reactive and serves as the active alkyne-transfer agent in the transmetalation step with the palladium(II) intermediate. The amine base (e.g., diisopropylamine, triethylamine) is crucial for both deprotonating the alkyne and serving as a ligand.[11]

Sonogashira_Cycle Figure 4. Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-Br(L)₂ pd0->pd2_complex Oxidative Addition pd2_complex->pd0 Reductive Elimination product Ar-C≡C-R pd2_complex->product CuX Cu(I)X Cu_acetylide Cu(I)-C≡C-R CuX->Cu_acetylide Base, H-C≡C-R Cu_acetylide->pd2_complex Transmetalation Cu_acetylide->CuX Transmetalation

Caption: Interconnected catalytic cycles in Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and copper(I) iodide (CuI, 1-2 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base (e.g., diisopropylethylamine or triethylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.3 equiv) via syringe.

  • Stir the reaction at room temperature to 60 °C until the reaction is complete as judged by TLC or LC-MS.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the pure C7-alkynyl-indazole.

ParameterTypical Reagents/ConditionsRole
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Main catalyst for cross-coupling
Cu Co-catalyst CuIForms reactive copper acetylide
Alkyne Terminal alkynes (aryl, alkyl)The "C" source for the new C-C bond
Base Et₃N, i-Pr₂NEt, PiperidineDeprotonates alkyne, acts as ligand
Solvent THF, DMFAnhydrous, polar aprotic
Temperature 25 - 70 °CGenerally mild conditions

Table 3. Typical conditions for Sonogashira coupling.

Conclusion

The C7-bromine atom of this compound is a highly versatile and reactive handle for molecular elaboration. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which benefit from the electron-deficient nature of the indazole core and the inherent reactivity difference between C-Br and C-Cl bonds. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and high-yielding pathways to construct C-C (sp², sp) and C-N bonds, respectively. A thorough understanding of the mechanistic principles and the causal relationships behind the choice of reagents and conditions, as detailed in this guide, empowers chemists to strategically and efficiently utilize this critical building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Navigating the Reactivity of 7-Bromo-4-chloro-1H-indazole: A Technical Guide to the C4 Chlorine Atom

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-chloro-1H-indazole and its derivatives are pivotal intermediates in the synthesis of contemporary pharmaceuticals, most notably the potent anti-HIV capsid inhibitor, Lenacapavir.[1] The strategic functionalization of this scaffold is largely dictated by the selective reactivity of its halogen substituents. This in-depth technical guide focuses on the chemical behavior of the chlorine atom at the C4 position, offering a comprehensive analysis of its reactivity, the underlying electronic and steric influences, and practical methodologies for its substitution. This document serves as a critical resource for researchers engaged in the design and synthesis of novel indazole-based therapeutic agents.

Introduction: The Strategic Importance of the C4 Position

The this compound core presents a unique electronic landscape. The indazole ring system, an aromatic bicyclic heterocycle, is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The strategic placement of a chlorine atom at the C4 position and a bromine atom at the C7 position invites interrogation into their differential reactivity. Understanding the nuanced behavior of the C4-chloro substituent is paramount for the regioselective elaboration of the indazole scaffold, a key step in the development of complex molecular architectures with therapeutic potential.

This guide will elucidate the factors governing the reactivity of the C4-chloro group, providing a mechanistic framework and actionable protocols for its synthetic manipulation.

Mechanistic Underpinnings of C4-Chloro Reactivity

The substitution of the chlorine atom at the C4 position of this compound proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.[2][3] This process is contingent on the attack of a nucleophile on an electron-poor aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.[2] The subsequent departure of the leaving group (chloride ion) restores the aromaticity of the ring.

Several key factors influence the propensity of the C4 position to undergo SNAr:

  • Electronic Activation by the Indazole Ring: The fused pyrazole ring acts as an electron-withdrawing group, reducing the electron density of the benzene ring and thereby activating it towards nucleophilic attack.

  • Influence of Substituents: The bromine atom at C7 and any substituent at N1 or C3 further modulate the electronic environment of the ring. Generally, electron-withdrawing groups enhance the rate of SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate.[4][5]

The overall mechanism can be visualized as a two-step process:

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition (Rate-determining) Product 4-Substituted-7-bromo-1H-indazole + Cl- Intermediate->Product Elimination

Figure 1: The Addition-Elimination Mechanism of SNAr at the C4 Position.

Comparative Reactivity: C4-Chlorine vs. C7-Bromine

A critical consideration in the functionalization of this compound is the relative reactivity of the two halogen atoms. In the context of SNAr reactions, the reactivity of the leaving group is often counterintuitive when compared to SN1 and SN2 reactions. While bromide is generally a better leaving group than chloride in aliphatic systems, in SNAr, the rate-determining step is the initial nucleophilic attack.[6] The electronegativity of the halogen plays a more dominant role in activating the carbon for this attack.

However, in dihalogenated systems, the position of the halogen and the overall electronic landscape of the molecule are the ultimate determinants of regioselectivity. For the this compound scaffold, the C4 position is generally more activated towards nucleophilic attack than the C7 position. This is attributed to the stronger electron-withdrawing influence of the fused pyrazole ring on the C4 position.

Experimental Protocols for Nucleophilic Substitution at C4

While specific protocols for a wide range of nucleophiles on this compound are not extensively documented in publicly available literature, established procedures for similar halo-indazoles and general SNAr protocols provide a robust framework for experimentation. The following are representative protocols that can be adapted for the substitution of the C4-chloro group.

General Procedure for Amination

This protocol outlines the substitution of the C4-chloro group with an amine nucleophile.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound (1.0 eq) and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the amine nucleophile (1.2-1.5 eq).

  • Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound and base in reaction vessel B Purge with inert gas A->B C Add anhydrous solvent and amine nucleophile B->C D Heat to 80-150 °C C->D E Monitor by TLC/LC-MS D->E F Cool and quench with water E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Figure 2: Workflow for the amination of this compound.

General Procedure for Alkoxylation

This protocol describes the synthesis of 4-alkoxy-7-bromo-1H-indazoles.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol, isopropanol)

  • Strong base (e.g., NaH, KOtBu)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • In a flame-dried, two-necked flask under an inert atmosphere, prepare the alkoxide by adding the alcohol (1.5-2.0 eq) to a suspension of the strong base (1.5-2.0 eq) in the anhydrous solvent at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the anhydrous solvent to the alkoxide solution.

  • Heat the reaction mixture to a temperature between 60-120 °C, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data and Reaction Optimization

The efficiency of the nucleophilic substitution at the C4 position is highly dependent on the reaction conditions. The following table summarizes key parameters and their expected influence on the reaction outcome. It is important to note that specific yields for a broad range of nucleophiles on this compound are not widely published, and empirical optimization is crucial.

ParameterInfluence on ReactivityTypical ConditionsRationale
Nucleophile Stronger, less sterically hindered nucleophiles react faster.Amines, alkoxides, thiolatesIncreased nucleophilicity enhances the rate of the initial attack on the aromatic ring.
Solvent Polar aprotic solvents are preferred.DMF, DMSO, NMP, THFThese solvents effectively solvate the cation of the base and do not interfere with the nucleophile.
Base A base is often required to deprotonate the nucleophile or the indazole NH.K₂CO₃, Cs₂CO₃, NaH, KOtBuThe choice of base depends on the pKa of the nucleophile.
Temperature Higher temperatures generally increase the reaction rate.60-150 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.

Conclusion and Future Outlook

The chlorine atom at the C4 position of this compound is a versatile handle for the introduction of a wide array of functional groups via nucleophilic aromatic substitution. Its reactivity is governed by the electronic properties of the indazole ring system and the specific reaction conditions employed. While the C4-chloro group is generally more susceptible to nucleophilic attack than the C7-bromo group, the careful selection of reagents and conditions is essential for achieving high regioselectivity and yield.

Further research into the systematic investigation of the SNAr reactivity of this compound with a diverse library of nucleophiles would be of significant value to the medicinal chemistry community. Additionally, computational studies to precisely model the electronic distribution and predict the regioselectivity of substitution would greatly aid in the rational design of synthetic routes to novel indazole-based compounds. This guide provides a solid foundation for such endeavors, empowering researchers to unlock the full synthetic potential of this important heterocyclic scaffold.

References

Potential biological activity of 7-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthetic Utility and Potential Biological Activity of 7-Bromo-4-chloro-1H-indazole

Abstract

This compound is a halogenated heterocyclic compound belonging to the indazole class of molecules. While direct biological profiling of this specific molecule is not extensively documented in peer-reviewed literature, its profound importance lies in its role as a key structural precursor for the synthesis of Lenacapavir, a first-in-class, potent long-acting HIV-1 capsid inhibitor.[1][2][3][4] This guide elucidates the primary, established role of this compound as a synthetic intermediate and explores its potential, yet unconfirmed, biological activities by contextualizing it within the broader family of pharmacologically significant indazole derivatives. We will dissect the synthesis of its critical 3-amino derivative, detail the mechanism of its end-product, Lenacapavir, and propose logical, data-driven pathways for investigating its intrinsic biological potential based on the well-established activities of the indazole scaffold, such as kinase inhibition and anticancer effects.[5][6][7]

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in drug discovery.[5] This designation stems from its ability to serve as a versatile framework for developing ligands that can interact with a multitude of biological targets with high affinity and specificity. The structural rigidity of the bicyclic system, combined with the hydrogen bond donor/acceptor capabilities of the pyrazole nitrogens, allows for precise orientation of functional groups within protein binding pockets.

Numerous indazole-containing compounds have demonstrated significant therapeutic value, with several reaching clinical use. Notable examples include:

  • Pazopanib and Axitinib: Potent tyrosine kinase inhibitors used in oncology to treat renal cell carcinoma and other cancers.[5][8]

  • Entrectinib: An inhibitor of ALK, ROS1, and TRK kinases, effective against various solid tumors.[9]

  • Linifanib: A multi-target tyrosine kinase receptor inhibitor developed for its anti-tumor activity.[10]

The proven success of these agents underscores the therapeutic potential inherent in the indazole core, providing a strong rationale for investigating novel derivatives like this compound.[9][11]

Physicochemical Properties of this compound

A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and its potential formulation as a therapeutic agent.

PropertyValueSource
CAS Number 1000341-88-7
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol Calculated
Appearance Powder
InChI Key RFKZBMLAMVPTOP-UHFFFAOYSA-N
Storage Room Temperature

Primary Role: A Cornerstone in the Synthesis of the Anti-HIV Agent Lenacapavir

The principal significance of this compound is its utility as a building block for Lenacapavir (GS-6207), a groundbreaking long-acting therapeutic for HIV-1 infection.[1][12] The indazole moiety forms a core component of the final drug, and its synthesis is a critical step in the overall manufacturing process.

Lenacapavir's Mechanism of Action: HIV-1 Capsid Inhibition

Unlike previous classes of antiretrovirals that target viral enzymes like reverse transcriptase or protease, Lenacapavir targets the viral capsid (CA), a conical protein shell that encloses the viral genome and essential enzymes. This novel mechanism allows Lenacapavir to interfere with multiple stages of the HIV-1 lifecycle.[1][4]

Key points of interference:

  • Nuclear Import (Pre-Integration): After entering a host cell, the viral capsid must be transported to the nucleus. Lenacapavir binds to capsid proteins, destabilizing the complex and preventing the viral genome from successfully entering the nucleus.

  • Virion Assembly and Budding (Post-Integration): During the formation of new virus particles, Lenacapavir disrupts the proper assembly of capsid proteins, leading to the production of non-infectious, malformed virions.

This multi-faceted inhibition makes Lenacapavir highly potent and effective against HIV-1 strains resistant to other drug classes.[13]

HIV_Lifecycle_and_Lenacapavir_MOA cluster_host Host Cell cluster_nucleus Nucleus Integration Integration into Host DNA Transcription Transcription (Viral RNA) Integration->Transcription Assembly 5. Assembly Transcription->Assembly Entry 1. Virus Entry Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription Uncoating->RT Transport 4. Nuclear Import RT->Transport Transport->Integration Budding 6. Budding & Maturation Assembly->Budding NewVirion New HIV Virion Budding->NewVirion HIV HIV Virion HIV->Entry Lenacapavir Lenacapavir (Capsid Inhibitor) Lenacapavir->Transport INHIBITS Lenacapavir->Assembly INHIBITS

Caption: Mechanism of Lenacapavir, derived from this compound.

Synthetic Pathway to the Key Intermediate

The direct precursor to the indazole fragment in Lenacapavir is 7-Bromo-4-chloro-1H-indazol-3-amine.[1][10] Modern, scalable syntheses have been developed starting from inexpensive materials like 2,6-dichlorobenzonitrile, eschewing earlier, less efficient methods.[12][14] The process is a testament to strategic chemical design, focusing on high regioselectivity and yield.

The key transformation involves a two-step sequence:

  • Regioselective Bromination: The starting material, 2,6-dichlorobenzonitrile, is selectively brominated. The choice of brominating agent is critical. While elemental bromine (Br₂) can be used, it often leads to side reactions, including hydrolysis of the nitrile group.[10] N-Bromosuccinimide (NBS) in the presence of a strong acid like H₂SO₄ has been identified as the optimal reagent, providing high conversion to the desired 3-bromo-2,6-dichlorobenzonitrile intermediate with minimal side product formation.[10][12] This choice enhances safety and purity.

  • Regioselective Cyclization: The brominated intermediate is then reacted with hydrazine hydrate. This step forms the indazole ring. The reaction conditions, particularly the choice of solvent, are crucial for directing the cyclization to form the desired 7-bromo-4-chloro-1H-indazol-3-amine isomer over other potential products.[12][14]

Synthesis_Workflow Start 2,6-Dichlorobenzonitrile Intermediate 3-Bromo-2,6-dichlorobenzonitrile Start->Intermediate Step 1: Regioselective Bromination Reagent1 NBS / H₂SO₄ Reagent1->Intermediate Product 7-Bromo-4-chloro- 1H-indazol-3-amine Intermediate->Product Step 2: Regioselective Cyclization Reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent2->Product Lenacapavir Further Steps → Lenacapavir Product->Lenacapavir

Caption: Synthesis of the key Lenacapavir intermediate.

Predicted Biological Activity and Future Research Directions

While its role in synthesis is well-established, this compound itself has not been extensively screened for biological activity. However, based on the vast body of literature on substituted indazoles, we can logically predict potential areas for investigation.[6][9]

Potential as a Kinase Inhibitor

The indazole scaffold is a well-known "hinge-binding" motif, capable of forming key hydrogen bonds with the hinge region of protein kinases, a critical interaction for many kinase inhibitors.[15][16] The substitution pattern on the benzene ring portion of the indazole is crucial for determining potency and selectivity against different kinases.[17][18] The presence of two halogens (bromo and chloro) at the 7- and 4-positions on this compound provides distinct electronic and steric properties that could be exploited for kinase binding.

Future Research:

  • Screening: The compound should be screened against a broad panel of human kinases (e.g., a KinomeScan) to identify potential targets.

  • Structure-Activity Relationship (SAR): If hits are identified, the bromo and chloro groups can be systematically replaced with other functionalities to develop an SAR and optimize potency and selectivity.

Potential Anticancer Activity

Given that many successful indazole-based kinase inhibitors are used as anticancer agents, it is a logical extension to investigate this compound for antiproliferative activity against cancer cell lines.[6][7][8] The mechanisms could extend beyond kinase inhibition to include cell cycle arrest or induction of apoptosis.[15]

Comparative Activity of Other Indazole Derivatives:

Compound ClassTarget/MechanismIC₅₀ (Example)Cell LineReference
1H-Indazole-3-amine Deriv.Apoptosis Induction5.15 µMK562 (Leukemia)[15]
1H-Indazol-4,7-dione Deriv.BRD4 Inhibition60 nM(Biochemical)[19]
3-Substituted 1H-IndazolesIDO1 Inhibition720 nM(Biochemical)[9]
Indazole-based PLK4 InhibitorPLK4 Inhibition< 0.1 nM(Biochemical)[18]

This table illustrates the potency and diversity of targets for the indazole scaffold, supporting the rationale for screening this compound.

Experimental Protocols for Investigation

To facilitate the exploration of this compound's potential, we provide validated, step-by-step protocols for its synthesis and initial biological evaluation.

Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This protocol is adapted from published, scalable methods.[10][12]

Part A: Bromination of 2,6-Dichlorobenzonitrile

  • Materials: 2,6-dichlorobenzonitrile, 96% Sulfuric Acid (H₂SO₄), N-Bromosuccinimide (NBS), ice-cold water.

  • Procedure: a. To a suitable reaction vessel, charge 2,6-dichlorobenzonitrile (1.0 eq). b. Slowly add 96% H₂SO₄ (approx. 10 eq) while maintaining the temperature below 25°C. Stir until all solids are dissolved. c. Portion-wise, add NBS (1.07 eq) to the solution, ensuring the temperature remains at 25°C. d. Stir the reaction mixture at 25°C for 18-24 hours. Monitor reaction completion by HPLC or GC-MS. e. Carefully quench the reaction by slowly pouring the mixture into a vessel containing ice-cold water (approx. 15 volumes). f. A precipitate (3-bromo-2,6-dichlorobenzonitrile) will form. Collect the solid by filtration. g. Wash the solid with cold water until the filtrate is neutral pH. Dry the product under vacuum. The product can typically be used in the next step without further purification.

Part B: Cyclization to 7-Bromo-4-chloro-1H-indazol-3-amine

  • Materials: 3-bromo-2,6-dichlorobenzonitrile, 2-Methyltetrahydrofuran (2-MeTHF), Hydrazine hydrate (60% aq. solution).

  • Procedure: a. In a reaction vessel, dissolve the dried 3-bromo-2,6-dichlorobenzonitrile (1.0 eq) in 2-MeTHF. b. Heat the mixture to 60-65°C. c. Slowly add hydrazine hydrate (approx. 3.0 eq) to the solution over 1-2 hours. d. Maintain the temperature and stir for 12-18 hours. Monitor reaction completion by HPLC. e. Upon completion, cool the reaction mixture to room temperature. f. Add water and perform a liquid-liquid extraction. Separate the organic layer. g. Wash the organic layer with brine, dry over sodium sulfate, and filter. h. Concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary.

Protocol: General In Vitro Antiproliferative MTT Assay
  • Materials: Human cancer cell lines (e.g., K562, MCF-7, A549), appropriate cell culture medium (e.g., RPMI-1640, DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, this compound, DMSO, Thiazolyl Blue Tetrazolium Bromide (MTT) solution, Solubilization buffer (e.g., 10% SDS in 0.01M HCl).

  • Procedure: a. Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂. b. Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., 5-Fluorouracil).[15] c. Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. d. Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. e. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. f. Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. g. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. h. Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound stands as a molecule of significant, albeit indirect, biological relevance. Its role as an indispensable precursor in the efficient and scalable synthesis of the potent anti-HIV drug Lenacapavir is firmly established.[1][10][12] This connection alone makes it a compound of high interest to the pharmaceutical and drug development industries. Beyond this established utility, its structural placement within the pharmacologically privileged indazole family provides a compelling, data-driven rationale for future investigation into its own potential biological activities. The protocols and predictive analyses provided in this guide offer a clear roadmap for researchers to unlock any latent therapeutic potential of this compound, particularly in the fields of oncology and kinase inhibition.

References

7-Bromo-4-chloro-1H-indazole as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 7-Bromo-4-chloro-1H-indazole as a Heterocyclic Building Block

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Indazole Core in Modern Chemistry

The indazole scaffold, a fusion of benzene and pyrazole rings, represents a "privileged" structural motif in medicinal chemistry.[1][2][3] Its rigid, planar geometry and ability to participate in various intermolecular interactions make it a cornerstone for the design of biologically active molecules.[2][3] Within this important class of compounds, this compound has emerged as a particularly valuable and versatile building block. Its di-halogenated structure presents two distinct and orthogonally reactive sites, enabling sequential and highly controlled functionalization. This guide provides an in-depth examination of the synthesis, reactivity, and application of this compound, offering researchers and drug development professionals a technical resource for leveraging its synthetic potential.

The strategic importance of this scaffold is perhaps best exemplified by its role as a key intermediate in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections.[4][5][6][7][8] This connection underscores the real-world impact of mastering the chemistry of this specific building block.

Physicochemical Properties

A foundational understanding of a building block begins with its physical and chemical characteristics.

PropertyValueSource(s)
CAS Number 1000341-88-7[9]
Molecular Formula C₇H₄BrClN₂[9]
Molecular Weight 231.48 g/mol [10]
Appearance Powder[9]
Storage Temperature Room Temperature[9]
InChI Key RFKZBMLAMVPTOP-UHFFFAOYSA-N[9]

Synthesis of a Key Derivative: A Scalable and Regioselective Approach

While various synthetic routes to indazoles exist, the preparation of the highly valuable 7-bromo-4-chloro-1H-indazol-3-amine intermediate for Lenacapavir provides an excellent case study in regiochemical control.[4][5][6][11] An efficient, two-step protocol has been developed starting from the inexpensive and readily available 2,6-dichlorobenzonitrile, which notably avoids the need for column chromatography, making it amenable to large-scale production.[4][5][7][8]

The strategic decision to brominate first and then form the heterocyclic ring is critical. Initial attempts to first synthesize 4-chloro-1H-indazol-3-amine and then brominate the indazole ring were unsuccessful, leading to the formation of undesired regioisomers as the major product.[5][6][11] This highlights a key principle in heterocyclic chemistry: the timing of functional group installation dictates the final regiochemical outcome.

Workflow for the Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine

G A 2,6-dichlorobenzonitrile B 3-bromo-2,6-dichlorobenzonitrile A->B C <7-bromo-4-chloro-1H-indazol-3-amine (Final Product)> B->C  Hydrazine Hydrate, NaOAc  2-MeTHF, 95 °C  50-56% Yield

Caption: A scalable two-step synthesis of the key Lenacapavir intermediate.

Detailed Experimental Protocol: Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine

This protocol is adapted from a demonstrated hundred-gram scale synthesis.[5][6][8]

Part A: Synthesis of 3-bromo-2,6-dichlorobenzonitrile

  • Reaction Setup: To a suitable reaction vessel, add 2,6-dichlorobenzonitrile (1.0 equiv).

  • Reagent Addition: Add concentrated sulfuric acid (H₂SO₄, ~10 volumes). Cool the mixture in an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.2 equiv) portion-wise, maintaining the internal temperature below 25 °C. The use of NBS under acidic conditions provides high regioselectivity for the desired product.[5][12]

  • Reaction Monitoring: Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by GC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into ice-cold water (~15 volumes).

  • Isolation: Collect the resulting precipitate by filtration. Wash the solid with water and dry under vacuum to afford 3-bromo-2,6-dichlorobenzonitrile as a solid. This product is typically of high purity (95-96%) and can be used in the next step without further purification.[6]

Part B: Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine

  • Reaction Setup: In a high-pressure reactor (e.g., a Parr reactor), combine 3-bromo-2,6-dichlorobenzonitrile (1.0 equiv), sodium acetate (NaOAc, 1.2 equiv), and 2-methyltetrahydrofuran (2-MeTHF, 5 volumes).[11]

  • Reagent Addition: Add hydrazine hydrate (4.0 equiv).

  • Cyclization: Seal the reactor and heat the mixture to an internal temperature of 95 °C for 18 hours. The choice of 2-MeTHF as a solvent is crucial as it favors the desired cyclization pathway.[12]

  • Work-up and Isolation: After cooling to room temperature, the product precipitates from the reaction mixture. The solid is collected by filtration, washed, and dried to yield 7-bromo-4-chloro-1H-indazol-3-amine.

Key Reactions: Unleashing the Synthetic Potential

The true power of this compound as a building block lies in its capacity for selective functionalization. The bromine atom at the C7 position and the chlorine atom at the C4 position offer distinct handles for advanced synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds.[13] In the context of our building block, the C7-bromo position is an ideal site for this transformation, allowing for the introduction of a wide array of aryl and heteroaryl moieties. This reaction has been successfully applied to various bromo-indazole systems.[13][14][15]

General Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Core Start This compound Product 7-Aryl-4-chloro-1H-indazole Start->Product Partner Aryl/Heteroaryl Boronic Acid or Ester Partner->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., DME, Dioxane/H₂O)

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C7 position.

Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This is a representative protocol based on established methods for similar substrates.[13][14][16]

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%).

  • Solvent and Degassing: Add the solvent (e.g., dimethoxyethane (DME) or a dioxane/water mixture). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-4-chloro-1H-indazole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a mild and general method for forming C-N bonds.[17][18] This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals. The C7-bromo position of our indazole is again the reactive site, allowing for coupling with a vast range of primary and secondary amines.

General Workflow for Buchwald-Hartwig Amination

G cluster_0 Reaction Core Start This compound Product 7-(R¹R²-amino)-4-chloro-1H-indazole Start->Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand Phosphine Ligand (e.g., BINAP, XPhos) Base Base (e.g., NaOᵗBu, Cs₂CO₃) Solvent Anhydrous Solvent (e.g., Toluene, Dioxane)

Caption: Palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on standard procedures for aryl halides.[17][19][20]

  • Inert Atmosphere: In a glovebox or under a stream of argon, add a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 6 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and anhydrous solvent (e.g., toluene).

  • Amine Addition: Add the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Seal the tube and heat in a preheated oil bath at 100-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 7-amino-4-chloro-1H-indazole product.

Applications in Drug Discovery: From HIV to Oncology

The indazole core is a prolific scaffold in drug discovery, with derivatives showing a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[1][2][21] The this compound building block provides a direct entry into several classes of high-value therapeutic agents.

Case Study: Lenacapavir (HIV Capsid Inhibitor)

As previously mentioned, 7-bromo-4-chloro-1H-indazol-3-amine is a crucial fragment for the synthesis of Lenacapavir.[4][6][8][11] The development of a scalable, cost-effective synthesis for this intermediate is vital for ensuring the accessibility of this important anti-HIV therapeutic.[8] This direct link between a specific synthetic protocol and a life-saving medication highlights the critical importance of process development and optimization in the pharmaceutical industry.

Case Study: Kinase Inhibitors in Oncology

The indazole structure is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[22] Indazoles can act as hinge-binding motifs, effectively blocking the ATP-binding site of kinases and disrupting downstream signaling pathways that drive tumor growth.

  • Polo-like kinase 4 (PLK4) Inhibitors: Overexpression of PLK4 is linked to several cancers. Indazole-based compounds have been developed as potent PLK4 inhibitors, and the rational design of these molecules often involves functionalizing the indazole core to optimize potency and selectivity.[23]

  • Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: HPK1 is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. The optimization of indazole-based HPK1 inhibitors has led to the identification of potent and selective compounds with favorable pharmacokinetic profiles.[24]

  • Other Kinase Targets: The indazole scaffold is present in numerous other kinase inhibitors targeting pathways involved in angiogenesis and cell proliferation, such as Axitinib, which targets VEGFR.[23][25]

The ability to use this compound to install diverse substituents via Suzuki and Buchwald-Hartwig couplings allows chemists to rapidly generate libraries of novel indazole derivatives for screening against various kinase targets, accelerating the discovery of new cancer therapeutics.

Conclusion

This compound is far more than a simple di-halogenated heterocycle; it is a high-potential building block that provides an efficient and controllable entry point into a rich chemical space. Its well-defined reactivity, particularly at the C7-bromo position, allows for the precise installation of diverse functionalities through robust and scalable cross-coupling methodologies. From the synthesis of the groundbreaking anti-HIV drug Lenacapavir to the development of next-generation kinase inhibitors for oncology, this scaffold is at the heart of cutting-edge pharmaceutical research. A thorough understanding of its synthesis and reactivity, as detailed in this guide, empowers researchers to fully exploit its potential in the creation of novel and impactful chemical entities.

References

Methodological & Application

Application Notes & Protocols: A Scalable and Regioselective Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a practical and scalable two-step synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine, a critical heterocyclic intermediate in the production of the potent anti-HIV capsid inhibitor, Lenacapavir.[1][2][3] Moving beyond simplistic protocols, this guide elucidates the chemical rationale behind the chosen synthetic strategy, focusing on a regioselective approach that circumvents challenges associated with direct halogenation of the indazole core. The methodology detailed herein starts from the inexpensive and readily available 2,6-dichlorobenzonitrile, offering an overall isolated yield of 38–45% without the need for laborious column chromatography purification, making it suitable for large-scale production.[1][2][4][5]

Introduction: The Strategic Importance of 7-Bromo-4-chloro-1H-indazol-3-amine

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including treatments for Alzheimer's disease and various cancers.[4] 7-Bromo-4-chloro-1H-indazol-3-amine (Compound 6 ) has emerged as a particularly valuable building block due to its role as a key fragment in the synthesis of Lenacapavir, a first-in-class capsid inhibitor for the treatment of HIV-1 infections.[1][3][4][6]

The development of an efficient, cost-effective, and scalable synthesis for this intermediate is paramount for ensuring a stable supply chain for this vital therapeutic agent. Traditional synthetic routes often face challenges with regioselectivity. For instance, the direct bromination of the 4-chloro-1H-indazol-3-amine precursor often yields undesired regioisomers, complicating purification and reducing overall yield.[4] The protocol outlined here presents a robust and validated alternative that addresses these issues through a strategic two-step sequence: regioselective bromination followed by a regioselective cyclization.[4]

The Synthetic Blueprint: A Tale of Two Regioselective Steps

The core of this synthetic strategy lies in carefully controlling the regiochemistry of the halogenation and cyclization steps. Instead of forming the indazole ring first and then attempting to brominate it, this method reverses the sequence. It begins with the functionalization of a simple benzene ring precursor, 2,6-dichlorobenzonitrile, which allows for precise installation of the bromine atom at the desired position before the heterocyclic ring is formed.

This approach provides a significant advantage: it leverages the directing effects of the existing chloro and cyano groups on the benzonitrile ring to achieve a highly regioselective bromination, a feat that is difficult to accomplish on the pre-formed indazole nucleus.[4] The subsequent reaction with hydrazine hydrate proceeds via a well-established pathway for forming 3-aminoindazoles from ortho-halobenzonitriles, yielding the target molecule with high purity.[4][7][8]

G cluster_0 Overall Synthetic Workflow Start 2,6-Dichlorobenzonitrile Step1 Regioselective Bromination Start->Step1  NBS, H₂SO₄ Intermediate 3-Bromo-2,6-dichlorobenzonitrile Step1->Intermediate Step2 Regioselective Cyclization Intermediate->Step2  Hydrazine Hydrate Product 7-Bromo-4-chloro-1H-indazol-3-amine Step2->Product

Caption: High-level overview of the two-step synthesis.

Unveiling the Mechanism: A Deeper Chemical Insight

A thorough understanding of the reaction mechanisms is crucial for troubleshooting, optimization, and adaptation.

Step 1: Regioselective Electrophilic Aromatic Bromination

The first step involves the bromination of 2,6-dichlorobenzonitrile. The reaction proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid protonates N-bromosuccinimide (NBS), generating a highly electrophilic bromine species (Br+). The electron-withdrawing nature of the two chlorine atoms and the nitrile group deactivates the ring, but the position meta to the nitrile group and ortho/para to the chlorine atoms is the most favorable site for electrophilic attack, leading to the highly regioselective formation of 3-bromo-2,6-dichlorobenzonitrile.[4][9]

Step 2: Nucleophilic Aromatic Substitution (SNAr) and Intramolecular Cyclization

The second step is a cascade reaction initiated by hydrazine.

  • Nucleophilic Attack: One nitrogen atom of the hydrazine molecule acts as a nucleophile, attacking the carbon atom bearing a chlorine atom that is ortho to the nitrile group. This is a classic SNAr reaction.

  • Addition-Elimination: The attack forms a Meisenheimer-like intermediate, followed by the elimination of a chloride ion to restore aromaticity.

  • Intramolecular Cyclization: The terminal amino group of the attached hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group.

  • Tautomerization: A final tautomerization step yields the stable aromatic 3-aminoindazole ring system.[4]

G cluster_mech Plausible Reaction Mechanism Benzonitrile 3-Bromo-2,6- dichlorobenzonitrile SNAr Nucleophilic Aromatic Substitution (SNAr) Benzonitrile->SNAr Hydrazine H₂N-NH₂ Hydrazine->SNAr Intermediate_A Hydrazinyl Intermediate SNAr->Intermediate_A -HCl Cyclization Intramolecular Nucleophilic Attack on Nitrile Intermediate_A->Cyclization Intermediate_B Cyclized Non-Aromatic Intermediate Cyclization->Intermediate_B Tautomerization Proton Transfer & Tautomerization Intermediate_B->Tautomerization Final_Product 7-Bromo-4-chloro- 1H-indazol-3-amine Tautomerization->Final_Product

Caption: Key mechanistic stages of the cyclization reaction.

Detailed Experimental Protocols

Safety First: All manipulations must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.[10]

Part A: Synthesis of 3-Bromo-2,6-dichlorobenzonitrile (Intermediate)

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
2,6-Dichlorobenzonitrile≥98%Standard vendorStarting Material
N-Bromosuccinimide (NBS)≥99%Standard vendorBrominating Agent
Sulfuric Acid (H₂SO₄)95-98%Standard vendorCatalyst/Solvent
Deionized Water-In-houseFor workup
Round-bottom flask-Standard labwareAppropriate size
Magnetic stirrer & stir bar-Standard labware-
Ice bath-Standard labwareFor temperature control

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,6-dichlorobenzonitrile (1.0 eq).

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (10.0 eq) while stirring. An exotherm may be observed.

  • Cooling: Cool the mixture to 0–5 °C using an ice bath.

  • Bromination: Add N-Bromosuccinimide (1.05-1.1 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 16-20 hours.

  • Reaction Quench: Carefully pour the reaction mixture into a beaker containing ice-cold water (approx. 15 volumes relative to the starting material). This should be done slowly and with vigorous stirring.

  • Precipitation & Isolation: A precipitate will form. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the isolated solid under vacuum to a constant weight. The product, 3-bromo-2,6-dichlorobenzonitrile, is obtained as a white to off-white solid.

Expected Outcome:

ParameterValueReference
Isolated Yield76–81%[4]
Purity (qNMR/GC)95–96%[2]
Part B: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Final Product)

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
3-Bromo-2,6-dichlorobenzonitrileFrom Part A-Intermediate
Hydrazine Hydrate (64%)Reagent GradeStandard vendorHIGHLY TOXIC
2-Methyltetrahydrofuran (2-MeTHF)AnhydrousStandard vendorSolvent
Ethyl AcetateACS GradeStandard vendorExtraction Solvent
Brine (Saturated NaCl)-In-houseFor washing
Parr Reactor-Specialized vendorOr suitable pressure vessel

Step-by-Step Protocol:

  • Reactor Charging: To a degassed Parr reactor (or a sealed tube for smaller scales), charge 3-bromo-2,6-dichlorobenzonitrile (1.0 eq), 2-MeTHF (5 volumes), and hydrazine hydrate (4.0 eq).[4]

  • Sealing & Heating: Seal the reactor securely. Heat the reaction mixture to 105 °C and stir vigorously for 18-24 hours. Monitor the internal pressure.

  • Cooling: After the reaction is complete (monitor by TLC or LCMS), cool the mixture to room temperature (25 °C).

  • Workup - Quench: Carefully open the reactor in a fume hood. Add water (3 volumes) to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 4 volumes).

  • Washing: Combine the organic layers and wash with brine (1 x 4 volumes).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Trituration): The crude solid can be triturated with a suitable solvent system (e.g., diethyl ether/hexanes) to afford the pure product without requiring column chromatography.[4] Filter the resulting solid and dry under vacuum.

Expected Outcome:

ParameterValueReference
Overall Yield (2 steps)38–45%[1][4]
Isolated Yield (this step)50–56%[4]
Purity (HPLC)≥98%[4]

Conclusion and Future Outlook

The described two-step synthesis provides a practical, highly regioselective, and scalable route to the crucial drug intermediate, 7-Bromo-4-chloro-1H-indazol-3-amine.[4] By strategically performing bromination prior to the indazole ring formation, this method successfully overcomes the regioselectivity issues inherent in other approaches. The protocol has been successfully demonstrated on hundred-gram scales and avoids the need for costly and time-consuming chromatographic purification, making it an economically viable process for industrial application.[1][2][4] This robust synthesis is a key enabler for the large-scale production of Lenacapavir and can serve as a foundational methodology for creating other substituted 3-aminoindazoles for drug discovery pipelines.

References

Application Notes & Protocols: Strategic Use of 7-Bromo-4-chloro-1H-indazole in the Synthesis of Lenacapavir

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emergence of Lenacapavir

Lenacapavir (sold under the brand name Sunlenca) represents a paradigm shift in antiretroviral therapy. As a first-in-class HIV-1 capsid inhibitor, it offers a novel mechanism of action that interferes with multiple essential steps of the viral replication cycle, including capsid-mediated nuclear uptake, virus assembly, and the formation of new capsid cores.[1][2][3][4] This unique, multi-stage inhibition makes Lenacapavir a powerful option for heavily treatment-experienced adults with multidrug-resistant HIV-1 infection.[1][3][4]

The molecular complexity of Lenacapavir necessitates a sophisticated and modular synthetic strategy. A critical component of this strategy is the construction of its core heterocyclic systems. Among these, the functionalized indazole moiety is of paramount importance. This guide provides a detailed examination of a key building block, 7-Bromo-4-chloro-1H-indazole , and its practical synthesis and application in the total synthesis of Lenacapavir.

PART 1: Synthesis of the Core Intermediate: 7-Bromo-4-chloro-1H-indazol-3-amine

The utility of any advanced intermediate is dictated by its accessibility. A recently developed, practical, and scalable two-step synthesis makes 7-Bromo-4-chloro-1H-indazol-3-amine a readily available precursor for drug development and manufacturing.[5][6][7] This process begins with the inexpensive commodity chemical 2,6-dichlorobenzonitrile and avoids the need for costly and time-consuming column chromatography.[5][8]

The causality behind this synthetic choice is rooted in efficiency and regiochemical control. The initial strategy of forming the 4-chloro-1H-indazol-3-amine ring first and then attempting bromination proved unsuccessful, leading to the formation of undesired regioisomers.[5] By reversing the sequence—bromination followed by cyclization—chemists achieved precise control over the substitution pattern, a foundational principle in complex molecule synthesis.

Overall Synthetic Workflow

G A 2,6-Dichlorobenzonitrile (Starting Material) B 3-Bromo-2,6-dichlorobenzonitrile A->B Step 1: Regioselective Bromination Reagents: NBS, H₂SO₄ C 7-Bromo-4-chloro-1H-indazol-3-amine (Target Intermediate) B->C Step 2: Regioselective Cyclization Reagent: Hydrazine (N₂H₄)

Caption: Two-step synthesis of the key indazole intermediate.

Protocol 1: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This protocol is adapted from a demonstrated hundred-gram scale synthesis.[5][7]

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

  • Reaction Setup: To a suitable reaction vessel, charge concentrated sulfuric acid (H₂SO₄). Cool the acid to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add 2,6-dichlorobenzonitrile (1.0 eq) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C. Stir until all solids have dissolved.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 1-2 hours, ensuring the temperature does not exceed 10 °C. The use of NBS under strong acid conditions is a mild and effective method for achieving regioselective bromination on an activated aromatic ring.

  • Reaction Monitoring: Allow the reaction to stir at 5-10 °C for 12-16 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a vessel containing ice water. The product, 3-bromo-2,6-dichlorobenzonitrile, will precipitate as a solid.

  • Isolation: Filter the solid precipitate, wash thoroughly with water until the filtrate is neutral (pH ~7), and then wash with a cold non-polar solvent (e.g., heptane) to remove impurities. Dry the solid under vacuum.

Step 2: Regioselective Cyclization with Hydrazine

  • Reaction Setup: In a separate reaction vessel, charge 2-methyltetrahydrofuran (2-MeTHF) as the solvent. Add the dried 3-bromo-2,6-dichlorobenzonitrile (1.0 eq) from the previous step.

  • Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O) (5.0 eq) dropwise to the mixture at room temperature. A slight exotherm may be observed.

  • Cyclization: Heat the reaction mixture to 60-65 °C and stir for 8-12 hours. The cyclization proceeds via nucleophilic attack of hydrazine onto the nitrile carbon, followed by an intramolecular nucleophilic aromatic substitution (SₙAr) where the second nitrogen of hydrazine displaces one of the chlorine atoms to form the indazole ring. The regioselectivity is driven by the electronic and steric environment of the substituted benzene ring.

  • Work-up and Isolation: After cooling to room temperature, add water to the reaction mixture. The product will precipitate. Filter the solid, wash with water, and then slurry wash with a suitable solvent like methyl tert-butyl ether (MTBE) to remove organic impurities.

  • Drying: Dry the final product, 7-bromo-4-chloro-1H-indazol-3-amine, under vacuum to a constant weight.

Data Summary: Synthesis of the Indazole Intermediate
StepKey ReagentsSolventTemperatureTypical YieldPurity (by HPLC)
1. Bromination 2,6-Dichlorobenzonitrile, NBSH₂SO₄0-10 °C76-81%>98%
2. Cyclization 3-Bromo-2,6-dichlorobenzonitrile, N₂H₄·H₂O2-MeTHF60-65 °C50-56%>98%
Overall ---38-45% >98%

Data adapted from published literature.[5]

PART 2: Integration into the Lenacapavir Scaffold

The synthesized 7-bromo-4-chloro-1H-indazol-3-amine is a versatile fragment primed for incorporation into the final Lenacapavir structure. Its two key functional handles—the bromine atom and the indazole ring nitrogens—are strategically exploited in subsequent coupling and substitution reactions. The overall synthesis of Lenacapavir is a convergent process where several complex fragments are prepared independently and then joined together.[9]

The indazole fragment is first converted into a boronic ester via a Miyaura borylation. This transforms the bromo-functionalized intermediate into a nucleophilic partner suitable for a subsequent Suzuki cross-coupling reaction.[9] This strategic sequence is a cornerstone of modern medicinal chemistry, allowing for the robust and selective formation of carbon-carbon bonds.

Key Fragment Coupling Strategy

Caption: Convergent synthesis strategy for the Lenacapavir core.

Protocol 2: Representative Miyaura Borylation of the Indazole Fragment

This generalized protocol illustrates the conversion of the bromo-indazole intermediate into a boronic ester, preparing it for the key Suzuki coupling step.[9]

  • Reaction Setup: To an inert atmosphere (nitrogen or argon) reaction vessel, add the N-alkylated 7-bromo-4-chloro-indazol-3-amine (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a base like potassium acetate (KOAc) (3.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours. The reaction involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired boronic ester product.

  • Monitoring: Monitor the reaction to completion by HPLC or TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude product is purified, typically by recrystallization or silica gel chromatography if necessary, to yield the pure indazole boronic ester fragment.

Conclusion

The synthesis of Lenacapavir is a testament to the power of modern synthetic organic chemistry. The strategic use of the This compound core, made accessible through a practical and scalable two-step protocol, is fundamental to this process. By understanding the causality behind the synthetic route—from the regioselective synthesis of the intermediate to its strategic functionalization and subsequent cross-coupling reactions—researchers and drug development professionals can appreciate the intricate design and robust execution required to bring this next-generation therapeutic to patients. These notes provide a foundational guide for the synthesis and application of this critical molecular building block.

References

Application Note & Protocol: Regioselective Bromination of 4-Chloro-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Brominated Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including potent kinase inhibitors and treatments for iron deficiency.[1] The regioselective functionalization of this heterocycle is a critical step in the synthesis of advanced pharmaceutical intermediates. Specifically, 4-chloro-1H-indazole and its brominated derivatives are key building blocks in modern drug discovery. A prominent example is the role of 7-bromo-4-chloro-1H-indazol-3-amine as a crucial fragment in the synthesis of Lenacapavir, a potent, long-acting capsid inhibitor for the treatment of HIV-1 infections.[1][2][3][4][5]

However, the indazole ring system presents a significant challenge in electrophilic aromatic substitution reactions. The inherent electronic properties of the bicyclic structure often lead to a mixture of regioisomers, complicating purification and reducing yields. This guide provides a detailed analysis of the factors governing regioselectivity in the bromination of 4-chloro-1H-indazole, offering field-proven protocols and explaining the causality behind the strategic choices for achieving high selectivity at the desired positions.

Understanding Regioselectivity in the Indazole Core

The outcome of electrophilic bromination on the indazole ring is dictated by the interplay of the electron-donating pyrrole-like nitrogen and the electron-withdrawing pyridine-like nitrogen, as well as the influence of existing substituents. In an unsubstituted 1H-indazole, the C3 position is generally the most electron-rich and kinetically favored site for electrophilic attack.[6][7] The presence of a chloro group at the C4 position, an electron-withdrawing group, further deactivates the benzene portion of the heterocycle, making selective substitution a nuanced challenge. The primary positions for electrophilic attack on the 4-chloro-1H-indazole core, besides the highly reactive C3, are C5 and C7.

Fig. 1: Reactivity map of the 4-chloro-1H-indazole core.

Synthetic Strategies for Regiocontrolled Bromination

Two primary strategies have emerged for the regioselective bromination of the 4-chloro-1H-indazole system. The choice of strategy depends critically on the desired final position of the bromine atom and the other substituents on the indazole ring.

Strategy 1: Direct Electrophilic Bromination of the Indazole Ring

The most straightforward approach is the direct bromination of a pre-formed 4-chloro-1H-indazole derivative. While conceptually simple, this method's success is highly dependent on the directing effects of the substituents already present on the ring.

Causality and Mechanistic Insights: The mechanism is a classic electrophilic aromatic substitution (SEAr), where the π-system of the indazole ring attacks an electrophilic bromine species (e.g., Br⁺ generated from N-bromosuccinimide).[8][9][10] The challenge lies in controlling which carbon acts as the nucleophile. For instance, direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) has been shown to yield the undesired regioisomer as the major product, highlighting the difficulty in targeting the C7 position when a potent activating group is present at C3.[1][3][11]

However, for substrates lacking a C3-amino group, direct C7 bromination can be achieved with high selectivity. Research has demonstrated that 4-substituted 1H-indazoles can be effectively brominated at the C7 position using NBS in a polar aprotic solvent like dimethylformamide (DMF).[6][12]

Protocol for Direct C7-Bromination of 4-Substituted-1H-Indazoles This protocol is adapted from methodologies proven to be effective for C7-selective bromination.[6][12]

  • Dissolution: Dissolve the 4-substituted-1H-indazole (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq.) to the solution portion-wise at room temperature.

  • Reaction: Heat the mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography to isolate the C7-bromo-indazole.

ParameterConditionRationale / Notes
Brominating Agent N-Bromosuccinimide (NBS)A solid, safer alternative to liquid bromine, providing a controlled source of electrophilic bromine.[13][14][15]
Solvent Dimethylformamide (DMF)A polar aprotic solvent that facilitates the reaction, often leading to high para-selectivity in aromatic brominations.[16]
Temperature 80 °CProvides sufficient thermal energy to overcome the activation barrier for substitution on the deactivated ring.
Stoichiometry ~1.1 eq. NBSA slight excess of NBS ensures complete consumption of the starting material, but a large excess risks over-bromination (e.g., 5,7-dibromination).[12][17]
Strategy 2: Precursor Bromination Followed by Indazole Formation

To circumvent the regioselectivity issues of direct bromination, particularly for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a more robust and scalable strategy involves brominating an aniline or benzonitrile precursor before the indazole ring is formed.[1][18][19] This approach leverages the more predictable directing group effects on a simple benzene ring.

Causality and Mechanistic Insights: This highly effective two-step sequence begins with the regioselective bromination of 2,6-dichlorobenzonitrile. The two chloro groups and the nitrile group are all electron-withdrawing and meta-directing. This powerfully directs the incoming electrophile (Br⁺) to the C3 position, the only position that is meta to all three substituents, resulting in 3-bromo-2,6-dichlorobenzonitrile with exceptional regioselectivity. The subsequent cyclization with hydrazine proceeds via a nucleophilic aromatic substitution (SNAr) pathway, where hydrazine displaces one of the chloro groups to form the indazole ring.

Precursor_Bromination_Workflow start 2,6-Dichlorobenzonitrile step1_reagents NBS (1.07 eq.) 96% H₂SO₄ (10 eq.) 25 °C, 18 h start->step1_reagents intermediate 3-Bromo-2,6-dichlorobenzonitrile (Intermediate) step1_reagents->intermediate Regioselective Bromination step2_reagents Hydrazine Hydrate (4 eq.) NaOAc (1.2 eq.) 2-MeTHF, 95 °C, 18 h intermediate->step2_reagents product 7-Bromo-4-chloro-1H-indazol-3-amine (Final Product) step2_reagents->product SₙAr Cyclization

Fig. 2: Workflow for synthesis via precursor bromination.

Detailed Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This protocol is based on a successfully scaled-up synthesis reported in the literature, providing a practical and economical route to this key intermediate.[1][3]

Part A: Regioselective Bromination of 2,6-Dichlorobenzonitrile

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityEquivalents
2,6-Dichlorobenzonitrile1194-65-6172.01 g/mol 100 g1.0
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol 110 g1.07
Sulfuric Acid (96%)7664-93-998.08 g/mol 533 mL10.0

Procedure:

  • Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer and temperature probe, add 2,6-dichlorobenzonitrile (100 g).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (96%, 533 mL) to the starting material while maintaining the internal temperature below 30 °C with an ice bath.

  • NBS Addition: Once the addition is complete and the mixture is homogenous, add N-bromosuccinimide (110 g) portion-wise, ensuring the internal temperature does not exceed 30 °C.

  • Reaction: Stir the reaction mixture vigorously at 25 °C for 18 hours. Monitor the reaction by GC-MS or HPLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice (approx. 2 kg). A precipitate will form.

  • Isolation: Filter the resulting solid, wash thoroughly with deionized water until the filtrate is neutral, and then wash with a cold heptane/MTBE mixture.

  • Drying: Dry the isolated solid under vacuum at 50 °C to yield 3-bromo-2,6-dichlorobenzonitrile as a white to off-white solid. (Expected yield: 76-81%).[3]

Safety Note: The initial mixing of sulfuric acid is exothermic. The use of potassium bromate and sulfuric acid is a potential alternative but has been reported to be extremely exothermic and poses significant safety risks.[1] The NBS/H₂SO₄ method is preferred for its milder conditions and better control.

Part B: Cyclization to 7-Bromo-4-chloro-1H-indazol-3-amine

Procedure:

  • Reaction Setup: In a pressure-rated reactor, combine the 3-bromo-2,6-dichlorobenzonitrile from Part A (e.g., 80 g, 1.0 eq.), sodium acetate (1.2 eq.), and 2-methyltetrahydrofuran (2-MeTHF, 5 volumes).

  • Hydrazine Addition: Add hydrazine hydrate (4.0 eq.) to the mixture.

  • Reaction: Seal the reactor and heat the mixture to an internal temperature of 95 °C. Maintain this temperature with stirring for 18 hours.

  • Cooling and Filtration: Cool the reaction mixture to 20 °C. Filter the resulting slurry and wash the cake with 2-MeTHF.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with 2 M NaOH solution and brine.

  • Crystallization: Concentrate the organic layer under reduced pressure. Add heptane to the residue to induce crystallization.

  • Isolation: Filter the solid product, wash with cold heptane, and dry under vacuum to afford 7-bromo-4-chloro-1H-indazol-3-amine. (Expected yield: 50-56%).[3]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion in Bromination Insufficient reaction time or temperature. Inactive NBS.Increase reaction time and monitor by HPLC. Use freshly recrystallized or newly purchased NBS. Impure NBS can be brownish and less effective.[16]
Formation of Dibrominated Product Excess of brominating agent. Reaction temperature is too high.Reduce the equivalents of NBS to 1.05-1.07.[20] Maintain strict temperature control during NBS addition and reaction.
Hydrolysis of Nitrile Group Presence of water in the bromination step. Reaction with bromine (Br₂) instead of NBS.Ensure anhydrous conditions. Use high-purity concentrated H₂SO₄. NBS is the preferred reagent to avoid this side reaction.[1]
Incomplete Cyclization Insufficient temperature or time. Poor quality hydrazine.Ensure the internal reaction temperature reaches and is maintained at 95 °C. Use fresh, high-purity hydrazine hydrate.

Conclusion

Achieving regioselectivity in the bromination of 4-chloro-1H-indazole is a solvable but nuanced challenge that requires a strategic approach. While direct bromination of the indazole core can be effective for certain substrates, the most robust and scalable method for producing the pharmaceutically valuable 7-bromo-4-chloro-1H-indazol-3-amine is a two-step sequence involving the highly regioselective bromination of a 2,6-dichlorobenzonitrile precursor followed by SNAr cyclization. This precursor-based strategy effectively leverages fundamental principles of electrophilic substitution on a simple aromatic ring to bypass the complex reactivity of the indazole heterocycle. By understanding the mechanistic underpinnings of these transformations, researchers can confidently and efficiently synthesize these critical building blocks for drug discovery and development.

References

Application Note & Protocol: Regioselective Synthesis of 7-Bromo-4-chloro-1H-indazole-3-amine via N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract & Introduction

7-Bromo-4-chloro-1H-indazole and its derivatives are critical heterocyclic fragments in modern medicinal chemistry. Notably, 7-bromo-4-chloro-1H-indazol-3-amine serves as a key intermediate in the synthesis of Lenacapavir, a potent, long-acting capsid inhibitor for the treatment of HIV-1 infections.[1][2] The synthesis of this scaffold, however, presents a significant challenge in controlling the regioselectivity of the bromination step. Direct bromination of the 4-chloro-1H-indazole nucleus often leads to undesired regioisomers, complicating purification and reducing overall yield.[2][3]

This application note details a robust and scalable two-step synthetic protocol that leverages N-Bromosuccinimide (NBS) for a highly regioselective bromination. By brominating an inexpensive, commercially available precursor, 2,6-dichlorobenzonitrile, we circumvent the issues of direct indazole bromination. The subsequent cyclization with hydrazine affords the target compound in high purity without the need for chromatographic purification, making this method suitable for large-scale production.[1][2] We will explore the mechanistic rationale for using NBS in concert with sulfuric acid, provide a detailed, step-by-step experimental protocol, and discuss critical safety and handling considerations.

The Mechanistic Rationale: Achieving Regioselectivity with NBS

The core of this synthetic strategy lies in controlling the position of the bromine atom on the aromatic ring. The direct bromination of 4-chloro-1H-indazol-3-amine with NBS was found to be unsuccessful, yielding the incorrect isomer as the major product.[2] The presented method overcomes this by first installing the bromine atom onto a benzonitrile precursor, followed by the formation of the indazole ring.

N-Bromosuccinimide is a versatile and easy-to-handle crystalline solid that serves as an electrophilic bromine source.[4][5] In the presence of a strong acid like concentrated sulfuric acid, the bromine atom of NBS becomes highly polarized, generating a potent electrophilic "Br+" equivalent.[4][6] This species then participates in an electrophilic aromatic substitution reaction. The directing effects of the chloro and cyano groups on the 2,6-dichlorobenzonitrile ring guide the incoming electrophile to the desired position, resulting in a highly regioselective bromination.

Figure 1: Mechanism of NBS activation and electrophilic substitution.

Overall Synthetic Workflow

The synthesis is a two-step process starting from 2,6-dichlorobenzonitrile. The first step is the regioselective bromination using NBS in sulfuric acid. The second step involves a regioselective cyclization of the brominated intermediate with hydrazine hydrate to form the final 7-bromo-4-chloro-1H-indazol-3-amine product.[2] This entire process has been successfully demonstrated on hundred-gram scales.[1]

Synthesis_Workflow start Start: 2,6-Dichlorobenzonitrile step1 Step 1: Regioselective Bromination Reagents: NBS, H₂SO₄ Temp: 25°C start->step1 intermediate Intermediate: 3-Bromo-2,6-dichlorobenzonitrile step1->intermediate step2 Step 2: Regioselective Cyclization Reagents: Hydrazine Hydrate, NaOAc, 2-MeTHF Temp: 95°C intermediate->step2 product Final Product: 7-Bromo-4-chloro-1H-indazol-3-amine step2->product

Figure 2: Two-step synthesis workflow to the target indazole.

Reagent & Equipment Safety

Safe laboratory practice is paramount. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.[7][8]

  • N-Bromosuccinimide (NBS): A corrosive, oxidizing solid that can cause severe skin burns and eye damage.[9][10] It may intensify fire.[11] Keep away from combustible materials, heat, and moisture.[9][11] In case of contact, wash the affected area immediately with plenty of water.[10]

  • 4-Chloro-1H-indazole & Precursors: These are research chemicals. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[12] Handle in a well-ventilated place.[12]

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe burns upon contact. Reacts violently with water. Handle with extreme care.

  • Hydrazine Hydrate: Toxic and corrosive. Suspected carcinogen. Handle with extreme caution, using appropriate engineering controls and PPE.

  • 2-Methyltetrahydrofuran (2-MeTHF): Flammable liquid. A hazardous side reaction between NBS and 2-MeTHF has been identified, which can be exothermic.[13] Careful control of reagent addition and temperature is crucial for safety.[13]

Detailed Experimental Protocols

This protocol is adapted from a validated, peer-reviewed procedure.[2]

Materials & Reagents
Reagent/MaterialCAS NumberSupplier RecommendationPurity
2,6-Dichlorobenzonitrile1194-65-6Commercial Grade>98%
N-Bromosuccinimide (NBS)128-08-5Commercial Grade>98%
Sulfuric Acid (H₂SO₄), concentrated7664-93-9ACS Grade95-98%
Hydrazine Hydrate7803-57-8Commercial Grade~64%
Sodium Acetate (NaOAc), anhydrous127-09-3ACS Grade>99%
2-Methyltetrahydrofuran (2-MeTHF)96-47-9Anhydrous>99%
Deionized Water7732-18-5N/AN/A
Round-bottom flasks, magnetic stirrer, heating mantle, Parr reactor (optional for Step 2), filtration apparatus
Step 1: Synthesis of 3-Bromo-2,6-dichlorobenzonitrile
  • Reaction Setup: In a chemical fume hood, charge a dry round-bottom flask equipped with a magnetic stir bar with 2,6-dichlorobenzonitrile (1.0 eq.).

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄, 10.0 eq.) to the flask while stirring. The mixture may warm slightly. Allow it to cool to room temperature (25°C).

  • NBS Addition: Once the solution is at 25°C, add N-Bromosuccinimide (NBS, 1.07 eq.) portion-wise over 15-20 minutes. Maintain the internal temperature below 30°C during the addition.

  • Reaction: Stir the resulting mixture vigorously at 25°C for 18 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).

  • Workup & Isolation: Upon completion, carefully pour the reaction mixture into 15 volumes of ice-cold water with vigorous stirring. A precipitate will form.

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the isolated white to off-white solid under vacuum to a constant weight. The product, 3-bromo-2,6-dichlorobenzonitrile, is typically obtained in 76–81% yield with >95% purity and can be used in the next step without further purification.[2]

Step 2: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
  • Reaction Setup: Charge a high-pressure reactor (e.g., a Parr reactor) with 3-bromo-2,6-dichlorobenzonitrile (1.0 eq.), anhydrous sodium acetate (NaOAc, 1.2 eq.), and 2-methyltetrahydrofuran (2-MeTHF, 5 volumes).[14]

  • Hydrazine Addition: Add hydrazine hydrate (4.0 eq.) to the reactor.

  • Reaction: Seal the reactor and heat the mixture to an internal temperature of 95°C. Maintain this temperature with vigorous stirring for 18 hours.[14]

  • Cooling & Filtration: After 18 hours, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the 2-MeTHF.

  • Precipitation & Isolation: Add heptane to the resulting residue and stir to induce precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a minimal amount of cold heptane and dry under vacuum to yield 7-bromo-4-chloro-1H-indazol-3-amine as a solid. This protocol typically affords the product in a 50–56% isolated yield with purity up to 98%.[2]

Data & Expected Results

The synthesis yields the target compound with high purity, avoiding the formation of significant isomeric impurities that plague other synthetic routes.

StepKey ReagentsTemp.TimeTypical YieldPurity (qNMR/GC)Reference
1 NBS, H₂SO₄25°C18 h76-81%>95%[2]
2 Hydrazine Hydrate, NaOAc95°C18 h50-56%>98%[2]

Table 1: Summary of optimized reaction parameters and expected outcomes.

Characterization of the final product should be performed using standard analytical techniques. The ¹H NMR spectrum is particularly informative for confirming the structure and regiochemistry.[2]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete reaction; moisture contamination.Ensure NBS is dry and of good quality. Extend reaction time and monitor by TLC/GC. Ensure anhydrous conditions.
Formation of Impurities in Step 1 Reaction temperature too high.Maintain strict temperature control (<30°C) during NBS addition.
Low Yield in Step 2 Inefficient cyclization; loss during workup.Ensure the reactor is properly sealed to maintain pressure and temperature. Optimize precipitation/filtration steps.
Product Purity Issues Incomplete reaction in Step 1; carryover of impurities.Ensure the intermediate from Step 1 has >95% purity before proceeding. Thoroughly wash the final product.

Table 2: Troubleshooting guide for common issues.

Conclusion

The described two-step synthesis provides a practical, scalable, and highly regioselective route to 7-bromo-4-chloro-1H-indazol-3-amine. The strategic use of N-Bromosuccinimide on a benzonitrile precursor, activated by sulfuric acid, is the key to controlling the bromination site. This method successfully avoids the formation of undesired isomers and eliminates the need for costly and time-consuming chromatographic purification, representing a significant process improvement for the production of this valuable pharmaceutical intermediate.[2]

References

Application Note: Regioselective Synthesis of 7-Bromo-4-chloro-1H-indazole via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

7-Bromo-4-chloro-1H-indazole is a pivotal heterocyclic building block in the synthesis of contemporary pharmaceuticals. Notably, it serves as a key intermediate in the production of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor.[1][2][3][4] The specific arrangement of the bromo and chloro substituents on the indazole core allows for directed chemical modifications, making it a highly valuable scaffold in drug discovery and development.[5]

This application note details a robust and scalable protocol for the synthesis of this compound. The described method focuses on a two-step sequence involving a regioselective bromination followed by a cyclization reaction to form the indazole ring. This approach provides a practical and economical route for large-scale production.[2][3][4]

Reaction Mechanism

The synthesis of the indazole ring system can be achieved through various cyclization strategies.[6][7][8] One common and effective method involves the cyclization of an appropriately substituted phenylhydrazine derivative. The mechanism generally proceeds via an intramolecular nucleophilic substitution or a related condensation reaction.

In the context of synthesizing this compound from a precursor like 2-bromo-5-chloro-phenylacetonitrile and hydrazine, the reaction is believed to proceed through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to form the stable aromatic indazole ring.

Proposed Mechanistic Pathway

Caption: Generalized pathway for indazole formation from a benzonitrile precursor.

Experimental Protocol

This protocol is based on established literature procedures, optimized for yield, purity, and scalability.[2][3][4]

Materials and Reagents
ReagentGradeRecommended Supplier
2,6-Dichlorobenzonitrile≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)≥98%Acros Organics
Sulfuric Acid (96%)ACS GradeFisher Scientific
Hydrazine HydrateReagent GradeVWR
2-Methyltetrahydrofuran (2-MeTHF)Anhydrous, ≥99%EMD Millipore
Sodium Bicarbonate (NaHCO₃)Laboratory GradeJ.T. Baker
Sodium Sulfate (Na₂SO₄)Anhydrous, ACS GradeEMD Millipore

Safety Precautions:

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Sulfuric Acid: Highly corrosive. Causes severe burns. Use extreme caution and wear appropriate PPE.

  • Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle only in a fume hood with appropriate PPE.

Step-by-Step Procedure

This synthesis is a two-step process starting from 2,6-dichlorobenzonitrile.

Step 1: Regioselective Bromination
  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dichlorobenzonitrile (1.0 eq) in concentrated sulfuric acid (10 eq) at room temperature.

  • Bromination: Slowly add N-bromosuccinimide (1.07 eq) portion-wise to the stirred solution. Maintain the temperature at 25°C.

  • Reaction Monitoring: Stir the reaction mixture for 18 hours. Monitor the progress by HPLC or GC-MS to confirm the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture over crushed ice. The brominated product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 2-bromo-3,6-dichlorobenzonitrile.

Step 2: Cyclization to this compound
  • Reaction Setup: In a suitable reaction vessel, suspend the brominated intermediate from Step 1 in 2-methyltetrahydrofuran (2-MeTHF).

  • Hydrazine Addition: Add hydrazine hydrate to the suspension.

  • Cyclization: Heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring (typically several hours).

  • Work-up and Isolation: After cooling to room temperature, the product may precipitate. If so, it can be isolated by filtration. If not, the solvent can be removed under reduced pressure. The crude product is then washed with a non-polar solvent (like hexanes) to remove impurities. This procedure often yields the product with high purity, potentially avoiding the need for column chromatography.[1][2][3][4]

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization A 1. Dissolve 2,6-dichlorobenzonitrile in H2SO4 B 2. Add NBS at 25°C A->B C 3. Stir for 18h B->C D 4. Quench on ice & filter C->D E 5. Wash and Dry Intermediate D->E F 6. Suspend intermediate in 2-MeTHF E->F Proceed to Cyclization G 7. Add Hydrazine Hydrate F->G H 8. Reflux until completion G->H I 9. Cool, filter/concentrate H->I J 10. Wash and Dry Final Product I->J K K J->K Characterization

Caption: A two-step workflow for the synthesis of this compound.

Characterization Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Characteristic peaks in the aromatic region corresponding to the protons on the indazole ring.
¹³C NMR Signals corresponding to the seven unique carbon atoms of the heterocyclic core.
Mass Spectrometry A molecular ion peak consistent with the molecular weight of C₇H₄BrClN₂. The isotopic pattern for one bromine and one chlorine atom should be clearly visible.
HPLC/GC-MS A single major peak indicating high purity (typically >98%).
Melting Point A sharp and defined melting point range.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Bromination Insufficient reaction time or reagent stoichiometry.Increase reaction time and monitor by an appropriate analytical method. Ensure NBS is of high purity.
Low Yield in Cyclization Incomplete reaction or side product formation.Ensure adequate reflux time. Use of anhydrous solvent can be critical.
Impure Product Presence of starting materials or side products.Optimize washing steps. If necessary, recrystallization or silica gel chromatography can be employed.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The described two-step method, starting from readily available 2,6-dichlorobenzonitrile, is efficient and scalable, making it suitable for both academic research and industrial applications in drug development.

References

Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 7-Bromo-4-chloro-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Recognizing the challenges in the direct, scalable synthesis of this specific indazole, we present a robust two-stage strategy. The primary stage details a validated, hundred-gram scale synthesis of the key intermediate, 7-Bromo-4-chloro-1H-indazol-3-amine, from inexpensive starting materials. The secondary stage outlines a protocol for the subsequent deamination of this intermediate to yield the target compound. This guide is intended for researchers, chemists, and process development professionals, offering in-depth protocols, mechanistic insights, safety procedures, and characterization data to ensure a reproducible and safe synthesis campaign.

Introduction and Strategic Overview

The indazole core is a privileged scaffold in modern drug discovery, present in a variety of therapeutic agents targeting a broad spectrum of diseases, including cancer and inflammatory conditions.[1][2] The specific substitution pattern of this compound makes it a valuable building block for creating complex molecular architectures. However, direct large-scale production of this compound is not well-documented.

A more practical and economically viable approach involves the synthesis of a stable, readily accessible intermediate: 7-Bromo-4-chloro-1H-indazol-3-amine. This intermediate is notably a crucial fragment in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor.[3][4][5][6] A highly efficient, scalable synthesis for this 3-amino derivative has been developed, starting from the inexpensive commodity chemical 2,6-dichlorobenzonitrile.[7][8][9]

This guide, therefore, adopts a two-part synthetic strategy:

  • Part A: Large-Scale Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. A two-step sequence involving a regioselective bromination followed by a cyclization with hydrazine. This method has been successfully demonstrated on hundred-gram scales and avoids the need for costly and time-consuming column chromatography.[3][10]

  • Part B: Deamination of 7-Bromo-4-chloro-1H-indazol-3-amine. A subsequent conversion of the 3-amino group to a hydrogen atom via a diazotization reaction followed by reductive workup, a process based on the principles of the Sandmeyer reaction.[11][12][13]

This strategic approach leverages a well-optimized, scalable primary synthesis to produce a key intermediate that can then be converted to the final target molecule.

Mechanistic Considerations and Workflow

The overall synthetic pathway is depicted below. The initial bromination of 2,6-dichlorobenzonitrile is an electrophilic aromatic substitution, where sulfuric acid acts as a catalyst to activate the N-Bromosuccinimide (NBS) reagent. The subsequent cyclization with hydrazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, followed by intramolecular cyclization to form the indazole ring. The final deamination step involves the formation of a diazonium salt, which is then reduced to afford the desired product.

G cluster_part_a Part A: Synthesis of 3-Amino-indazole Intermediate cluster_part_b Part B: Deamination to Final Product A 2,6-Dichlorobenzonitrile B Step 1: Regioselective Bromination (NBS, H₂SO₄) A->B C 3-Bromo-2,6-dichlorobenzonitrile B->C D Step 2: Cyclization (Hydrazine Hydrate, 2-MeTHF) C->D E 7-Bromo-4-chloro-1H-indazol-3-amine D->E F Step 3: Diazotization (NaNO₂, HCl) E->F G Indazole-3-diazonium salt (in situ) F->G H Step 4: Reduction (H₃PO₂) G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

Part A: Detailed Protocol for 7-Bromo-4-chloro-1H-indazol-3-amine

This protocol is adapted from a validated hundred-gram scale synthesis and is designed for scalability and operational simplicity, notably avoiding chromatographic purification.[4][7]

Step 1: Synthesis of 3-Bromo-2,6-dichlorobenzonitrile

Causality: The use of concentrated sulfuric acid as the solvent and catalyst facilitates a highly regioselective bromination at the position para to the nitrile group and ortho to a chlorine atom. N-Bromosuccinimide (NBS) is chosen as the bromine source for its ease of handling compared to liquid bromine, especially at a larger scale.

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
2,6-Dichlorobenzonitrile172.00290 g1.6861.0
N-Bromosuccinimide (NBS)177.98315 g1.7701.05
Sulfuric Acid (96%)98.081.5 L--

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a powder addition funnel.

  • Charge Reagents: Charge the flask with concentrated sulfuric acid (1.5 L) and begin stirring. Cool the acid to 0-5 °C using an ice-water bath.

  • Substrate Addition: Slowly add 2,6-dichlorobenzonitrile (290 g) to the cold sulfuric acid. Maintain the temperature below 10 °C during the addition.

  • NBS Addition: Once the substrate is fully dissolved, begin the portion-wise addition of N-Bromosuccinimide (315 g) over a period of 1-2 hours. It is critical to maintain the internal temperature between 5-10 °C to control the reaction rate and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for 18 hours.

  • Workup & Isolation: Prepare a separate 20 L vessel containing 15 L of ice-cold water. Slowly and carefully pour the reaction mixture into the ice-cold water with vigorous stirring. A precipitate will form.

  • Filtration: Collect the solid precipitate by filtration. Wash the filter cake extensively with water (5 x 1 L) until the washings are neutral (pH ~7).

  • Drying: Dry the solid under vacuum at 50 °C to a constant weight.

  • Expected Outcome: This procedure typically yields the product as a solid with an isolated yield of 76-81% and a purity of >95% by qNMR.[7]

Step 2: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

Causality: This step involves a regioselective SNAr cyclization. 2-Methyltetrahydrofuran (2-MeTHF) is selected as a safer and more environmentally friendly solvent alternative to other ethers.[3] The reaction is performed in a sealed reactor to safely handle the elevated temperatures and pressures required for the reaction with volatile and hazardous hydrazine hydrate.

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
3-Bromo-2,6-dichlorobenzonitrile250.9080 g0.3191.0
Hydrazine Hydrate (~64%)50.0680 mL~1.6~5.0
Sodium Acetate82.0331.4 g0.3831.2
2-Methyltetrahydrofuran (2-MeTHF)86.13400 mL-5 V

Protocol:

  • Reactor Setup: Charge a suitable pressure reactor (e.g., a Parr reactor) with 3-Bromo-2,6-dichlorobenzonitrile (80 g), sodium acetate (31.4 g), and 2-MeTHF (400 mL).

  • Hydrazine Addition: Add hydrazine hydrate (80 mL) to the mixture.

  • Reaction: Seal the reactor and heat the mixture to an internal temperature of 95 °C. Maintain this temperature with stirring for 18 hours.

  • Cooling and Workup: Cool the reactor to room temperature. Carefully vent any excess pressure. Transfer the reaction mixture to a separation funnel.

  • Extraction: Add water (400 mL) and ethyl acetate (400 mL). Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 200 mL).

  • Washing: Combine the organic layers and wash with brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Trituration): Add methyl tert-butyl ether (MTBE, approx. 200 mL) to the crude solid. Stir the slurry for 1 hour at room temperature.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold MTBE, and dry under vacuum.

  • Expected Outcome: This protocol typically affords the desired 3-aminoindazole with an isolated yield of 50-56% and a purity of up to 98%.[4]

Part B: Proposed Protocol for Deamination of 7-Bromo-4-chloro-1H-indazol-3-amine

This protocol is based on the well-established principles of the Sandmeyer reaction for the deamination of aryl amines.[12][13] It involves the formation of a diazonium salt from the 3-amino group, followed by its reduction with hypophosphorous acid. This protocol should be optimized on a small scale before scaling up.

G Start 7-Bromo-4-chloro-1H-indazol-3-amine in Acidic Solution (HCl) Step1 Add NaNO₂ solution at 0-5 °C Start->Step1 Intermediate In situ formation of This compound-3-diazonium chloride Step1->Intermediate Step2 Add Hypophosphorous Acid (H₃PO₂) Allow to warm to RT Intermediate->Step2 End This compound (Product) Step2->End

Caption: Experimental workflow for the proposed deamination protocol.

Reagent/SolventMolar Mass ( g/mol )Example QuantityMolesEquivalents
7-Bromo-4-chloro-1H-indazol-3-amine246.4624.6 g0.11.0
Hydrochloric Acid (conc.)36.4650 mL--
Sodium Nitrite (NaNO₂)69.007.6 g0.111.1
Water18.0225 mL + 100 mL--
Hypophosphorous Acid (50% aq.)66.0050 mL~0.5~5.0

Protocol:

  • Diazotization Setup: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 7-Bromo-4-chloro-1H-indazol-3-amine (24.6 g) in a mixture of concentrated hydrochloric acid (50 mL) and water (100 mL). Cool the slurry to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Dissolve sodium nitrite (7.6 g) in water (25 mL) and cool the solution. Add the cold sodium nitrite solution dropwise to the indazole slurry, keeping the temperature below 5 °C. The solid should dissolve as the diazonium salt forms.

  • Reduction: Once the addition is complete, stir for an additional 30 minutes at 0-5 °C. Then, slowly add pre-chilled hypophosphorous acid (50 mL) to the reaction mixture, again maintaining the temperature below 10 °C.

  • Reaction: After the addition, remove the cooling bath and allow the reaction to stir at room temperature overnight. Vigorous gas evolution (N₂) will be observed.

  • Workup: Quench the reaction by slowly adding it to a beaker of ice water (500 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing & Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution (100 mL), then brine (100 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water or toluene/heptane mixture) or by column chromatography if necessary for high purity.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[7][14]

  • 2,6-Dichlorobenzonitrile: Harmful in contact with skin and may be harmful if swallowed.[4][15][16] Avoid inhalation of dust.

  • N-Bromosuccinimide (NBS): A strong oxidizing agent that can cause severe skin and eye irritation. Contact with combustible material may cause fire.[14][17] Handle with care and avoid exposure to light and moisture. Thermal decomposition can be hazardous, particularly in solvents like DMF.[2]

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Add reagents to acid slowly and with cooling to control exothermic reactions.

  • Hydrazine Hydrate: Acutely toxic, corrosive, and a suspected carcinogen.[18][19][20] Handle with extreme care, using appropriate engineering controls (fume hood) and PPE. Avoid contact with oxidizers.

  • 2-Methyltetrahydrofuran (2-MeTHF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage, especially if inhibitors are depleted.[3][21][22] Store in a cool, well-ventilated area away from ignition sources.

  • Diazonium Salts: Can be explosive when isolated and dry. The proposed protocol uses the salt in situ to mitigate this risk. Always keep the reaction mixture cold during its generation and use.

Analytical Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight of the product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Melting Point: As a preliminary check of purity.

References

Application Notes & Protocols: Leveraging 7-Bromo-4-chloro-1H-indazole in the Discovery of Novel HIV-1 Capsid Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

I. Introduction: The Strategic Importance of the Indazole Scaffold in HIV Research

The indazole core is a privileged heterocyclic scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its rigid, bicyclic structure and versatile substitution patterns make it an ideal framework for designing molecules that can interact with high specificity and affinity to biological targets. In the landscape of Human Immunodeficiency Virus (HIV) research, derivatives of the indazole scaffold have emerged as critical components in the development of novel antiretroviral agents.[1][2]

This guide focuses on the strategic application of 7-Bromo-4-chloro-1H-indazole and its closely related amine derivative as a key starting material in the synthesis of a new class of potent anti-HIV agents. Specifically, this scaffold is a foundational building block for the development of HIV-1 capsid inhibitors, a class of drugs with a novel mechanism of action that targets multiple phases of the viral lifecycle. The most prominent example is Lenacapavir , a first-in-class, long-acting HIV-1 capsid inhibitor, whose synthesis relies on a 7-bromo-4-chloro-1H-indazol-3-amine intermediate.[3][4][5][6][7][8]

These application notes will provide a comprehensive overview of the rationale for using this scaffold, detailed protocols for synthesizing and evaluating potential drug candidates, and insights into the mechanism of action of the resulting compounds.

II. Rationale for Use: Why this compound is a Valuable Starting Material

The selection of this compound as a starting point in a drug discovery campaign is a deliberate choice rooted in synthetic and medicinal chemistry principles. The specific halogen substitutions at the 4 and 7 positions are not arbitrary; they serve as versatile chemical "handles" for further molecular elaboration.

  • Strategic Functionalization: The bromine and chlorine atoms provide distinct reactivity, allowing for selective and regioselective introduction of other functional groups through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the systematic exploration of the chemical space around the indazole core to optimize biological activity, selectivity, and pharmacokinetic properties.

  • Structural Rigidity and Vectorial Orientation: The indazole core provides a rigid framework that, when functionalized, presents substituents in well-defined spatial orientations. This is crucial for achieving high-affinity binding to the target protein, in this case, the HIV-1 capsid protein (CA).

  • Proven Clinical Success: The successful development of Lenacapavir validates the utility of this scaffold.[8][9] The 7-bromo-4-chloro-1H-indazol-3-amine fragment is a key component that contributes to the high potency of Lenacapavir against HIV-1.[3][4]

The journey from this simple indazole to a potent drug candidate involves a multi-step synthesis to build a more complex molecule designed to interact with the HIV-1 capsid.

III. Synthetic Application: Pathway to a Potent HIV-1 Capsid Inhibitor

While this compound itself is not the active agent, its amine derivative is a critical intermediate. A practical synthesis for 7-bromo-4-chloro-1H-indazol-3-amine has been developed from inexpensive 2,6-dichlorobenzonitrile, involving a regioselective bromination followed by cyclization with hydrazine.[3][4][5] This intermediate can then be elaborated into complex molecules like Lenacapavir. The following diagram illustrates a conceptual synthetic workflow.

G cluster_0 Synthesis of the Core Intermediate cluster_1 Elaboration to Final Compound A 2,6-Dichlorobenzonitrile B Regioselective Bromination (NBS/H₂SO₄) A->B C Brominated Intermediate B->C D Cyclization (Hydrazine) C->D E 7-Bromo-4-chloro-1H-indazol-3-amine (Key Intermediate) D->E F Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) E->F To Drug Discovery Campaign G Functionalized Indazole Derivative F->G H Further Synthetic Steps (Amide couplings, etc.) G->H I Final Drug Candidate (e.g., Lenacapavir analog) H->I

Caption: Conceptual synthetic workflow from a simple starting material to a final drug candidate.

IV. Experimental Protocols for Antiviral Evaluation

Once novel derivatives are synthesized from the this compound scaffold, they must be rigorously tested for anti-HIV activity and potential toxicity. The following protocols describe standard assays for this purpose.

Protocol 1: Cell-Based HIV-1 Antiviral Activity Assay (TZM-bl Reporter Cell Line)

This assay is a common method for screening compounds for anti-HIV activity.[10][11] It utilizes a genetically engineered cell line (TZM-bl) that expresses CD4, CCR5, and CXCR4, and contains an integrated HIV-1 LTR promoter driving the expression of a luciferase reporter gene. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to luciferase production, which can be quantified.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, antibiotics)

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Synthesized indazole derivatives (dissolved in DMSO)

  • Positive control (e.g., a known reverse transcriptase inhibitor like Zidovudine)

  • Luciferase assay reagent

  • 96-well cell culture plates (white, clear bottom)

  • Luminometer

Procedure:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the synthesized indazole derivatives and the positive control drug in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

  • Treatment: Remove the medium from the cells and add 50 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (cell control) and medium with DMSO (vehicle control).

  • Infection: Immediately add 50 µL of HIV-1 virus stock (at a pre-determined dilution that gives a strong signal) to all wells except the cell control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading: After incubation, remove the supernatant. Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the virus control wells (100% infection).

    • Plot the percentage of inhibition against the compound concentration (log scale) and determine the 50% effective concentration (EC₅₀) using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (e.g., using CellTiter-Glo®)

It is crucial to assess whether the observed antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells.

Materials:

  • Uninfected TZM-bl cells (or another relevant cell line like MT-2 or PM1 cells)[10]

  • Synthesized indazole derivatives

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent (or similar)

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Plate cells as described in Protocol 1.

  • Treatment: Add serial dilutions of the compounds to the wells, mirroring the concentrations used in the antiviral assay. Incubate for 48 hours.

  • Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent measures ATP levels, which correlate with cell viability.

  • Luminescence Reading: Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (100% viability).

    • Plot the percentage of viability against the compound concentration (log scale) and determine the 50% cytotoxic concentration (CC₅₀).

Experimental Workflow Diagram

G cluster_0 Antiviral Assay cluster_1 Cytotoxicity Assay A Plate TZM-bl cells B Add Compound Dilutions A->B C Infect with HIV-1 B->C D Incubate (48h) C->D E Measure Luciferase Activity D->E F Calculate EC₅₀ E->F Result Determine Therapeutic Index (TI = CC₅₀ / EC₅₀) F->Result G Plate TZM-bl cells H Add Compound Dilutions G->H I Incubate (48h) H->I J Measure Cell Viability (ATP) I->J K Calculate CC₅₀ J->K K->Result

Caption: Workflow for evaluating antiviral efficacy and cytotoxicity of synthesized compounds.

V. Data Presentation and Interpretation

The results from these assays should be summarized in a clear, tabular format to facilitate comparison between different synthesized derivatives. The Therapeutic Index (TI) , calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for identifying promising drug candidates with a high margin of safety.

Compound IDEC₅₀ (nM)CC₅₀ (µM)Therapeutic Index (TI = CC₅₀/EC₅₀)
IND-00115.2> 50> 3289
IND-0022.145.821810
IND-0030.833.141375
IND-004120.5> 50> 415
Zidovudine (Control)5.5> 100> 18181

A higher TI value indicates a more promising compound.

VI. Mechanism of Action: Targeting the HIV-1 Capsid

Derivatives synthesized from the this compound scaffold, such as Lenacapavir, act as HIV-1 capsid inhibitors . The HIV-1 capsid is a conical protein shell that encloses the viral genome and essential enzymes. It plays a crucial role in multiple stages of the HIV-1 lifecycle, making it an attractive drug target.

  • Early Phase Inhibition: After viral entry, the capsid must undergo a carefully orchestrated process of "uncoating" to release the viral contents into the cytoplasm for reverse transcription. Capsid inhibitors can disrupt this process, leading to premature or unstable uncoating and abortive infection.

  • Late Phase Inhibition: During the assembly of new virus particles, capsid proteins must assemble correctly around the viral RNA genome. Capsid inhibitors interfere with this assembly process, leading to the formation of malformed, non-infectious virions.[12][13][14]

This dual mechanism of action, targeting both early and late stages of viral replication, makes capsid inhibitors a powerful new class of antiretroviral drugs.

HIV_Lifecycle Entry 1. Binding & Fusion Capsid_Early Capsid Uncoating (Early Phase Target) Entry->Capsid_Early RT 2. Reverse Transcription Integration 3. Integration RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly Transcription->Assembly Capsid_Late Capsid Assembly (Late Phase Target) Assembly->Capsid_Late Budding 6. Budding & Maturation Capsid_Early->RT Capsid_Late->Budding

Caption: HIV-1 lifecycle highlighting the dual role of the capsid as a drug target.

VII. Conclusion

This compound is a strategically important building block in modern HIV research. While not an active antiviral agent itself, it provides a validated and versatile scaffold for the synthesis of potent HIV-1 capsid inhibitors. Its chemical properties allow for extensive structure-activity relationship studies, paving the way for the discovery of next-generation antiretroviral therapies. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize novel derivatives from this scaffold and evaluate their potential as clinical candidates in the ongoing fight against HIV/AIDS.

VIII. References

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. --INVALID-LINK--

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. --INVALID-LINK--

  • Smolecule. (n.d.). 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine. Smolecule. --INVALID-LINK--

  • RetroVirox, Inc. (n.d.). HIV Antiviral Services. RetroVirox. --INVALID-LINK--

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. --INVALID-LINK--

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ResearchGate. --INVALID-LINK--

  • Reuman, E. C., et al. (2005). High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. Antimicrobial Agents and Chemotherapy, 49(9), 3833–3841. --INVALID-LINK--

  • Trkola, A., et al. (2002). Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance. Journal of Medical Virology, 68(4), 479-488. --INVALID-LINK--

  • Shadrick, W. R., et al. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Chemical Genomics, 2, 18–28. --INVALID-LINK--

  • Kim, S., et al. (2014). Discovery of a new HIV-1 inhibitor scaffold and synthesis of potential prodrugs of indazoles. Bioorganic & Medicinal Chemistry Letters, 24(21), 5069-5072. --INVALID-LINK--

  • Neamati, N., et al. (2010). Development of the Next Generation of HIV-1 Integrase Inhibitors: Pyrazolone as a Novel Inhibitor Scaffold. Medicinal Research Reviews, 30(4), 631-662. --INVALID-LINK--

  • Chimirri, A., et al. (2020). Design, synthesis and biological evaluation of imidazole and oxazole fragments as HIV-1 integrase-LEDGF/p75 disruptors and inhibitors of microbial pathogens. Bioorganic & Medicinal Chemistry, 28(2), 115210. --INVALID-LINK--

  • Rieger, M., et al. (2020). A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1. Viruses, 12(5), 578. --INVALID-LINK--

  • Mal, P., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1173-1196. --INVALID-LINK--

  • Engelman, A., & Cherepanov, P. (2019). Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs. Viruses, 11(10), 920. --INVALID-LINK--

  • Real, F., et al. (2018). Antiretroviral Agents Effectively Block HIV Replication after Cell-to-Cell Transfer. Journal of Virology, 92(14), e00345-18. --INVALID-LINK--

  • XpressBio. (n.d.). HIV-1 Integrase Assay Kit. XpressBio. --INVALID-LINK--

  • Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-HIV Antivirals. Creative Diagnostics. --INVALID-LINK--

  • Tandon, R., et al. (2014). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian Journal of Pharmaceutical Research, 13(3), 747–765. --INVALID-LINK--

  • Kessl, J. J., et al. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology, 11(5), 1234–1241. --INVALID-LINK--

  • Li, M., et al. (2010). HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex. Journal of Biological Chemistry, 285(39), 29840–29849. --INVALID-LINK--

  • Saito, A., et al. (2022). Antiviral Activity and Resistance Profile of the Novel HIV-1 Non-Catalytic Site Integrase Inhibitor, JTP-0157602. Journal of Virology, 96(6), e01890-21. --INVALID-LINK--

  • Jurado, K. A., et al. (2022). Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors. Viruses, 14(9), 1878. --INVALID-LINK--

  • Kim, J., et al. (2020). Screening of Non-catalytic Integrase Inhibitors for Anti-HIV Drug Development. Osong Public Health and Research Perspectives, 11(4), 211–218. --INVALID-LINK--

  • Saito, A., et al. (2022). Antiviral Activity and Resistance Profile of the Novel HIV-1 Non-Catalytic Site Integrase Inhibitor JTP-0157602. Journal of Virology, 96(6), e0189021. --INVALID-LINK--

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. --INVALID-LINK--

  • HIVinfo.NIH.gov. (2025). HIV and AIDS Clinical Trials. HIVinfo.NIH.gov. --INVALID-LINK--

  • Santos, G. M., et al. (2018). Intervention to Increase HIV Testing Among Substance-Using Young Men Who Have Sex With Men: Protocol for a Randomized Controlled Trial. JMIR Research Protocols, 7(4), e116. --INVALID-LINK--

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. --INVALID-LINK--

  • Jantarang, K., et al. (2015). Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. BioMed Research International, 2015, 760635. --INVALID-LINK--

  • Kim, K., et al. (2021). A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site. PLoS Pathogens, 17(7), e1009671. --INVALID-LINK--

  • Metsch, L. R. (2008). HIV testing in drug abuse treatment: New paradigms. CTN Dissemination Library. --INVALID-LINK--

  • Ghaffari, P., et al. (2024). A Review of FDA-Approved Anti-HIV-1 Drugs, Anti-Gag Compounds, and Potential Strategies for HIV-1 Eradication. International Journal of Molecular Sciences, 25(6), 3659. --INVALID-LINK--

  • Mai, A., et al. (1997). Synthesis and anti-HIV-1 activity of novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones. European Journal of Medicinal Chemistry, 32(6), 511-520. --INVALID-LINK--

  • (n.d.). --INVALID-LINK--

  • Wang, R. R., et al. (2014). Anti HIV-1 Agents 7. Discovery of 1-Hydroxy-4-chloro-9,10-anthraquinone Derivatives as New HIV-1 Inhibitors in Vitro. Chinese Journal of Organic Chemistry, 34(8), 1601-1608. --INVALID-LINK--

References

Introduction: The Privileged Indazole Scaffold and the Versatility of a Dihalogenated Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Derivatization of 7-Bromo-4-chloro-1H-indazole for Medicinal Chemistry

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, a bioisostere of indole, is a key structural motif in several clinically approved drugs, demonstrating its wide-ranging therapeutic potential in areas such as oncology, inflammation, and virology.[2][3][4] The 1H-tautomer is generally the more thermodynamically stable and has been extensively explored as a pharmacophore.[1][3]

Within this important class of molecules, this compound emerges as a particularly valuable and versatile building block for drug discovery. Its strategic dihalogenation provides two distinct reactive handles that can be selectively functionalized to generate vast libraries of novel compounds. The bromine atom at the C7 position is primed for a variety of palladium-catalyzed cross-coupling reactions, while the indazole nitrogen atoms offer sites for alkylation or arylation to modulate physicochemical properties. This strategic arrangement has made it a crucial intermediate in the synthesis of complex therapeutics, most notably the potent anti-HIV capsid inhibitor, Lenacapavir.[5][6][7]

This technical guide provides a comprehensive overview of the principal derivatization strategies for this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for key procedural choices, ensuring a deep and practical understanding of how to leverage this powerful scaffold in the quest for new medicines.

A Strategic Overview of the this compound Scaffold

The synthetic utility of this compound lies in the differential reactivity of its functional groups. A thorough understanding of these sites is critical for planning a successful synthetic campaign.

  • N1/N2 Positions: The two nitrogen atoms of the pyrazole ring are nucleophilic and can be functionalized through alkylation, arylation, or acylation. The primary challenge in this derivatization is controlling the regioselectivity between the N1 and N2 positions, which is heavily influenced by steric hindrance, electronic effects of ring substituents, and the reaction conditions employed.[8][9]

  • C7-Bromine: The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. It is the primary site for introducing new carbon-carbon (e.g., Suzuki-Miyaura coupling) and carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds, enabling significant structural diversification.[10][11]

  • C4-Chlorine: The chlorine atom is generally less reactive in palladium-catalyzed cross-coupling reactions compared to the bromine atom at C7. While it can undergo nucleophilic aromatic substitution (SNAr) under more forcing conditions, its primary role in this scaffold is often as a fixed substituent that imparts specific electronic and steric properties to the final molecule.

cluster_scaffold Reactive Sites of this compound cluster_legend Key Derivatization Points scaffold scaffold N_Func N-Functionalization (Alkylation/Arylation) C7_Func C7 Cross-Coupling (Suzuki, Buchwald-Hartwig) C4_Mod C4 Modulation (Generally less reactive)

Caption: Key reactive sites for derivatization on the this compound core.

Part 1: N-Functionalization of the Indazole Core

Modification of the indazole nitrogen is a fundamental strategy for fine-tuning a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. N-alkylation can enhance solubility, improve cell permeability, and block metabolic pathways, while N-arylation can introduce vectors that access new binding pockets.

Regioselective N-Alkylation

Scientific Rationale: The primary challenge of N-alkylation is achieving regioselectivity. The formation of the N1 or N2 alkylated isomer is governed by a delicate interplay of steric, electronic, and reaction conditions.[12]

  • Steric Hindrance: The bulky bromine atom at the C7 position sterically shields the N1 position. This effect generally directs incoming electrophiles to the more accessible N2 position. However, the choice of a bulky alkylating agent can reverse this preference.

  • Electronic Effects: The electronic nature of substituents on the indazole ring influences the nucleophilicity of each nitrogen atom. Electron-withdrawing groups at C7, for instance, have been shown to confer excellent N2 regioselectivity.[8]

  • Reaction Conditions: The choice of base and solvent is paramount. Strong, non-coordinating bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) deprotonate the indazole to form the indazolide anion. This system often favors the thermodynamically more stable N1 product.[9][12] Conversely, Mitsunobu conditions (e.g., PPh₃, DIAD) are known to favor the formation of the N2 isomer.[9]

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity

Base/Reagent System Solvent Typical Major Isomer Rationale
Sodium Hydride (NaH) THF N1 Forms the indazolide anion, reaction proceeds under thermodynamic control, favoring the more stable N1 isomer.[9][13]
Potassium Carbonate (K₂CO₃) DMF Mixture (often N1 > N2) Milder base, reaction may not reach full thermodynamic equilibrium, leading to mixtures.[13]
Cesium Carbonate (Cs₂CO₃) DMF / Acetonitrile N1 The larger cesium cation can coordinate with the indazole system, favoring N1 substitution.

| Mitsunobu (PPh₃/DIAD) | THF / Dioxane | N2 | Reaction proceeds via a different mechanism (SN2 attack on the activated alcohol), kinetically favoring the sterically more accessible N2 position.[9] |

Protocol 1: General Procedure for N1-Selective Alkylation

This protocol is optimized for the preferential formation of the N1-alkylated regioisomer, a common objective in many drug discovery programs.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to create a 0.1 M solution. Stir the mixture at room temperature until the indazole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry as the sodium indazolide salt forms.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers and any unreacted starting material.

Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds.[14] For the this compound scaffold, it provides an exceptionally reliable method for introducing a diverse range of aryl and heteroaryl substituents at the C7 position, which is critical for exploring structure-activity relationships (SAR).

Scientific Rationale: The reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C7-Br bond.

  • Transmetalation: The organic group from a boronic acid or ester is transferred to the palladium center. This step requires activation of the boron species with a base.[14]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, reforming the C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like debromination.[15]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_complex [Ar-Pd(II)L₂-Br] pd0->oxidative_complex oxidative_add Oxidative Addition transmetal_complex [Ar-Pd(II)L₂-R] oxidative_complex->transmetal_complex transmetal Transmetalation transmetal_complex->pd0 product Ar-R transmetal_complex->product reductive_elim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling at the C7-Position

This protocol provides a general method for coupling aryl or heteroaryl boronic acids to the C7 position of the indazole.

Materials:

  • N-protected or N-unprotected this compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or DME)

  • Ethyl acetate

  • Water

Procedure:

  • Setup: To a microwave vial or Schlenk tube, add the indazole substrate (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. For microwave-assisted reactions, typical conditions are 120 °C for 10-30 minutes.[16] Monitor completion by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Part 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[11] It enables the coupling of aryl halides with a wide variety of amines, including primary and secondary alkylamines and anilines, as well as N-H containing heterocycles. This reaction is indispensable for installing amine functionalities that can act as key hydrogen bond donors or acceptors in interactions with biological targets.

Scientific Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[11]

  • Oxidative Addition: Pd(0) inserts into the C7-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base deprotonates the bound amine to form a palladium amido complex. This is often the rate-limiting step.[17]

  • Reductive Elimination: The aryl group and the amido ligand couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) has been critical to the reaction's success, facilitating both the oxidative addition and reductive elimination steps and expanding the substrate scope.[18][19]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_complex [Ar-Pd(II)L₂-Br] pd0->oxidative_complex oxidative_add Oxidative Addition amido_complex [Ar-Pd(II)L₂-NR₂] oxidative_complex->amido_complex deprotonation Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR₂ amido_complex->product reductive_elim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 3: Buchwald-Hartwig Amination at the C7-Position

This protocol describes a general procedure for coupling primary or secondary amines to the C7 position.

Materials:

  • N-protected this compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos).

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS), 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Ethyl acetate

  • Water

Procedure:

  • Setup: In a glovebox or under a strong flow of inert gas, add the N-protected indazole (1.0 equiv), palladium pre-catalyst (3 mol%), and base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube. Note: Strong bases like NaOtBu are highly hygroscopic and air-sensitive.

  • Inerting: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-110 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding water.

  • Extraction: Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 4: Orthogonal and Sequential Derivatization Strategies

The true power of the this compound scaffold is realized through the sequential application of the reactions described above. The differential reactivity of the N-H, C7-Br, and C4-Cl positions allows for a planned, multi-step synthesis to build molecular complexity.

Decision_Tree start Start: This compound n_func N-Functionalization (Alkylation/Arylation) start->n_func c7_func C7 Cross-Coupling (Suzuki/Buchwald) start->c7_func n_then_c7 C7 Cross-Coupling (Suzuki/Buchwald) n_func->n_then_c7 note1 Rationale: Protects NH. Allows for broader range of cross-coupling conditions. n_func->note1 c7_then_n N-Functionalization (Alkylation/Arylation) c7_func->c7_then_n note2 Rationale: C7 coupling is robust. Subsequent N-alkylation may yield N1/N2 isomer mixtures. c7_func->note2 product1 Final Product A: N-R¹, C7-R² n_then_c7->product1 product2 Final Product B: C7-R², N-R¹ c7_then_n->product2

Caption: Decision workflow for sequential derivatization of the scaffold.

A common and often advantageous strategy is to first perform N-alkylation. This protects the potentially acidic N-H proton, which can interfere with the basic conditions of many cross-coupling reactions. An N-protected intermediate often behaves more predictably and gives cleaner reactions with higher yields in subsequent Suzuki or Buchwald-Hartwig steps.

Conclusion and Future Outlook

This compound is a high-value scaffold that provides medicinal chemists with a reliable and flexible platform for the synthesis of novel chemical entities. By mastering the regioselective N-functionalization and the chemoselective C7 cross-coupling reactions, researchers can rapidly generate diverse libraries of drug-like molecules. The protocols and strategic insights provided in this guide serve as a foundation for the rational design and synthesis of the next generation of indazole-based therapeutics. As our understanding of catalysis and synthetic methodology continues to evolve, the potential for unlocking new biological activities from this versatile core remains immense.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Functionalized Indazoles

The indazole scaffold, a bicyclic heteroaromatic system, is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of indazole are foundational to drugs with anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[3][4][5] Among the various precursors used to access this chemical space, 7-Bromo-4-chloro-1H-indazole stands out as a particularly valuable and versatile building block. Its di-halogenated structure presents an opportunity for selective functionalization, enabling the rapid generation of diverse molecular libraries for drug discovery programs. For instance, it serves as a critical intermediate in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections.[6][7]

The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely adopted method for constructing carbon-carbon bonds, especially in the pharmaceutical industry.[3][8] Its prominence stems from its mild reaction conditions, exceptional tolerance for a wide range of functional groups, and the general stability and low toxicity of its organoboron reagents.[9][10][11] This guide provides an in-depth analysis of the Suzuki coupling as applied to this compound, offering mechanistic insights, a detailed experimental protocol, and field-proven advice for researchers, scientists, and drug development professionals.

Mechanistic Framework: A Step-by-Step Look at the Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][12][13]

  • Oxidative Addition & Inherent Selectivity : The cycle commences when the active, low-valent Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile.[9] In the case of this compound, the reaction exhibits inherent and high selectivity. The carbon-bromine bond is significantly weaker and more reactive towards oxidative addition than the carbon-chlorine bond.[8][10] This reactivity difference (R-I > R-OTf > R-Br >> R-Cl) is a cornerstone of the Suzuki reaction and ensures that coupling occurs predictably at the C7 position, leaving the C4 chloro-substituent intact for potential subsequent transformations.[10]

  • Transmetalation (The Role of the Base) : This is the crucial step where the organic moiety is transferred from the organoboron species (e.g., an arylboronic acid) to the Pd(II) complex. This process is not spontaneous and requires activation by a base.[10][11] The base performs a critical function by reacting with the boronic acid to form a more nucleophilic "ate" complex (a boronate).[14][15] This activated boronate species readily exchanges its organic group with the halide on the palladium center, forming a di-organopalladium(II) intermediate.[10]

  • Reductive Elimination : In the final step, the two organic ligands on the palladium(II) center couple, forming the new C-C bond of the desired product. This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which is then free to initiate another cycle.[12][13]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (7-Bromo-indazole) pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 R¹-Pd(II)L_n-R² transmetalation->diorgano_pd2 R²-B(OH)₂ + Base (Boronic Acid) reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Synthesis of 7-Aryl-4-chloro-1H-indazole

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.

Reagents and Recommended Conditions
ComponentRoleRecommended ReagentStoichiometryMol%
Substrate ElectrophileThis compound1.0 equiv-
Coupling Partner Nucleophile SourceArylboronic Acid1.2 - 1.5 equiv-
Catalyst Cross-Coupling MediatorPd(dppf)Cl₂ · CH₂Cl₂-2 - 5 mol%
Base Boronic Acid ActivatorK₂CO₃ or Cs₂CO₃2.0 - 3.0 equiv-
Solvent System Reaction Medium1,4-Dioxane / Water4:1 to 5:1 (v/v)-

Rationale for Choices:

  • Pd(dppf)Cl₂ : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a highly versatile and robust air-stable precatalyst, frequently demonstrating excellent performance for coupling heteroaryl halides.[16][17]

  • Base : Potassium carbonate (K₂CO₃) is a cost-effective and generally effective base. For more challenging or sterically hindered coupling partners, the more soluble and stronger base cesium carbonate (Cs₂CO₃) often provides superior results.[3][18]

  • Solvent : A mixture of an organic solvent like dioxane with water is standard. Water is essential for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[12][16]

Step-by-Step Methodology
  • Reaction Setup : To a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

  • Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the catalyst.[18]

  • Solvent Addition : Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the indazole substrate.

  • Reaction Execution : Place the sealed reaction vessel in a preheated oil bath or heating block set to 90-100 °C. Allow the mixture to stir vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring Progress : The reaction's progress can be monitored by periodically taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 7-aryl-4-chloro-1H-indazole product.

Workflow start Setup reagents Add Solids: Indazole, Boronic Acid, Base, Catalyst start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert solvent Add Degassed Solvent System inert->solvent heat Heat Reaction (e.g., 100 °C, 4-24h) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Reaction Incomplete workup Cool, Quench, & Extract monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Product purify->product

Caption: General experimental workflow for the Suzuki coupling.

Troubleshooting and Key Considerations

Even with a robust protocol, challenges can arise. The following points address common issues and highlight critical parameters for success.

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (degraded by oxygen).- Insufficiently strong base.- Poor quality of boronic acid.- Ensure rigorous degassing of solvents and use of a proper inert atmosphere.[18]- Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[3][12]- Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst without complete reduction to Pd(0).- Improve degassing technique. Purge the reaction mixture with argon for 10-15 minutes after solvent addition but before heating.[13]- Ensure the catalyst system is appropriate; some ligands facilitate the reduction of Pd(II) more efficiently.
Protodeboronation (Loss of Boronic Acid) - The boronic acid is unstable under the reaction conditions (especially with heteroaryl boronic acids).[16]- Prolonged reaction times at high temperatures.- Increase the stoichiometry of the boronic acid (e.g., to 2.0 equiv).- Use a milder base like potassium fluoride (KF) if compatible.[19]- Switch to a more stable boronate ester (MIDA boronates are exceptionally stable).[20]
Hydrodehalogenation (Loss of Bromine) - Side reaction where the C-Br bond is reduced to C-H.- Certain solvents (like alcohols) or bases can act as hydride sources.[13]- Change the solvent system (e.g., from THF to Dioxane).- Screen different bases; sometimes a weaker base can mitigate this side reaction.
Poor Substrate Solubility - The specific indazole or boronic acid derivative has low solubility in the chosen solvent.- Screen alternative solvents with higher boiling points and better solvating power, such as DMF or Toluene.[19]- Increase the reaction temperature if the catalyst and reagents are stable.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and versatile tool for the selective functionalization of this compound at the C7 position. The inherent reactivity difference between the C-Br and C-Cl bonds provides a predictable outcome, making this substrate an ideal starting point for building molecular complexity. Success in these reactions is predicated on a solid understanding of the catalytic cycle and careful control of key experimental parameters, most notably the choice of catalyst, the activating role of the base, and the maintenance of an inert atmosphere. By leveraging the protocol and insights provided in this guide, researchers can confidently and efficiently synthesize novel 7-aryl-4-chloro-1H-indazoles, accelerating progress in drug discovery and development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The substituted indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the synthesis of N-aryl and N-heteroaryl bonds, offering significant advantages over traditional methods in terms of scope, efficiency, and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination, specifically focusing on the challenging di-halogenated substrate, 7-Bromo-4-chloro-1H-indazole. We delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and offer insights into reaction optimization, troubleshooting, and product characterization.

Introduction: The Significance of Substituted Indazoles and the Buchwald-Hartwig Amination

Indazole derivatives are integral to the development of novel therapeutics, exhibiting a wide range of biological activities. The ability to precisely install amino functionalities on the indazole ring system is crucial for modulating their pharmacological properties. The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a mild and general method for the formation of carbon-nitrogen (C–N) bonds.[1][3][4] This reaction has become an indispensable tool in both academic and industrial settings due to its broad substrate scope and tolerance of various functional groups.[1][2]

The substrate of focus, this compound, presents a unique challenge due to the presence of two distinct halogen atoms. This allows for potential regioselective amination, providing a versatile platform for the synthesis of diverse libraries of compounds for drug discovery.[5][6][7] Understanding the principles of the Buchwald-Hartwig amination is key to controlling this selectivity and achieving high yields of the desired product.

Mechanism and Key Principles

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[8][9] The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][9][10]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate.[9][11] The reactivity of aryl halides in this step generally follows the trend: I > Br > Cl.[12] This differential reactivity is the basis for potential regioselectivity in di-halogenated substrates.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can influence the reaction rate and outcome.[12]

  • Reductive Elimination: The final step involves the formation of the C–N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

The choice of ligand is paramount to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst, promote the desired reaction steps, and prevent catalyst deactivation.[1][13][14]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (Base, -HB⁺X⁻) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'') Product 7-Amino-4-chloro- 1H-indazole (Ar-NR'R'') Amido_complex->Product ArX 7-Bromo-4-chloro- 1H-indazole (Ar-X) ArX->OA_complex Amine Amine (HNR'R'') Amine->Amine_complex Base Base Base->Amine_complex

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Amination with Morpholine

This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with morpholine as a representative secondary amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Morpholine≥99%Commercially AvailableDistill before use if necessary.
Palladium(II) Acetate (Pd(OAc)₂)≥98%Commercially Available
XPhos≥98%Commercially AvailableAir-sensitive ligand.[15]
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHighly hygroscopic, handle under inert atmosphere.
TolueneAnhydrousCommercially AvailableDegas thoroughly before use.
Argon or NitrogenHigh PurityFor creating an inert atmosphere.
Equipment
  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (Schlenk line)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).[16]

  • Inert Atmosphere: Cap the Schlenk tube with a rubber septum and connect it to a Schlenk line. Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[15]

  • Addition of Base: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the reaction vessel.

  • Addition of Amine and Solvent: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 equiv).[16]

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.[16]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

  • Purification: Combine the organic filtrates and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Results and Discussion

Successful execution of the described protocol should yield the desired 4-chloro-7-(morpholin-4-yl)-1H-indazole. The regioselectivity for amination at the C7-Br position over the C4-Cl position is expected due to the higher reactivity of aryl bromides in the oxidative addition step.[12]

ParameterExpected Outcome
Yield 70-90%
Purity (by HPLC) >95%
¹H NMR Consistent with the structure of 4-chloro-7-(morpholin-4-yl)-1H-indazole
Mass Spectrometry [M+H]⁺ corresponding to the product's molecular weight
Troubleshooting
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; poor quality reagents/solvents; insufficient temperature.Use a fresh batch of catalyst and ligands; ensure all reagents are anhydrous and solvents are properly degassed; optimize the reaction temperature.[15][17]
Formation of Side Products Catalyst deactivation; competing side reactions (e.g., hydrodehalogenation).Screen different ligands and bases; adjust the catalyst loading.[1][18]
Poor Regioselectivity Reaction conditions favoring C-Cl activation.Lower the reaction temperature; use a less reactive catalyst system.
Inconsistent Results Sensitivity to air and moisture.Strictly adhere to inert atmosphere techniques for handling reagents and setting up the reaction.[15]

Characterization of the Product

The identity and purity of the synthesized 4-chloro-7-(morpholin-4-yl)-1H-indazole should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the proton signal corresponding to the C7 position of the starting material and the appearance of new signals for the morpholine moiety are key indicators of a successful reaction.[19][20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product.[21]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Safety Precautions

  • Palladium Catalysts and Phosphine Ligands: These reagents should be handled in a well-ventilated fume hood.[22] Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.[15]

  • Solvents: Toluene is flammable and should be handled with care, away from ignition sources.[23]

  • Bases: Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and eyes.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this reaction.[24][25]

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of substituted indazoles. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired amino-indazole derivatives. This application note provides a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

Experimental protocol for the purification of 7-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

7-Bromo-4-chloro-1H-indazole is a critical heterocyclic building block in modern medicinal chemistry. Its paramount application lies in its role as a key intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor.[1][2][3] The structural integrity and purity of this indazole derivative are of utmost importance, as any impurities can detrimentally affect the yield and pharmacological profile of the final active pharmaceutical ingredient (API). This document provides a detailed, field-tested protocol for the purification of this compound, ensuring a high degree of purity suitable for downstream applications in drug discovery and development.

The primary challenge in the synthesis of this compound often lies in the formation of regioisomers and other side products.[1][2] Therefore, a robust purification strategy is essential. While column chromatography is a viable option, this note will focus on a more scalable and economical recrystallization method, adapted from a highly successful protocol for a closely related derivative.[1]

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with copious amounts of water.[4]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Principles of Purification

The choice of purification method is dictated by the nature of the impurities and the desired scale of operation. For this compound, the primary impurities are often regioisomers formed during the synthetic process.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent should:

  • Exhibit high solubility for the target compound at elevated temperatures.

  • Exhibit low solubility for the target compound at low temperatures.

  • Either completely dissolve or leave impurities suspended at all temperatures.

  • Be chemically inert towards the target compound.

  • Be volatile enough for easy removal from the purified crystals.

A binary solvent system, such as methanol and water, can be particularly effective. The methanol acts as the primary solvent, dissolving the indazole derivative, while water serves as an anti-solvent, inducing crystallization upon cooling.

Column Chromatography

For smaller-scale purifications or when recrystallization is ineffective, column chromatography offers excellent separation capabilities. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). By carefully selecting the eluent system, impurities can be effectively separated from the desired product.

Experimental Protocol: Purification by Recrystallization

This protocol is adapted from a validated procedure for the purification of the structurally similar 7-Bromo-4-chloro-1H-indazol-3-amine and is expected to be a highly effective starting point for the purification of this compound.[1]

Materials
  • Crude this compound

  • Methanol (MeOH), HPLC grade

  • Deionized Water (H₂O)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure
  • Solvent Preparation: Prepare an 80:20 (v/v) mixture of methanol and water.

  • Dissolution: In an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar, add the crude this compound. For every 1 gram of crude material, start with 10 mL of the 80:20 MeOH/H₂O solvent mixture.

  • Heating: Gently heat the mixture to 80°C with constant stirring. If the solid does not completely dissolve, add small additional portions of the hot solvent mixture until a clear solution is obtained. Avoid adding an excessive amount of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals. The desired product should precipitate out as a crystalline solid.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 80:20 MeOH/H₂O to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound Dissolution Dissolve in 80:20 MeOH/H₂O at 80°C Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Cooling Slow Cooling to Room Temperature Dissolution->Cooling No insoluble impurities HotFiltration->Cooling IceBath Cool in Ice Bath Cooling->IceBath Filtration Vacuum Filtration IceBath->Filtration Washing Wash with Cold 80:20 MeOH/H₂O Filtration->Washing Drying Dry Under Vacuum Washing->Drying PureProduct Pure this compound Drying->PureProduct

Caption: Recrystallization workflow for the purification of this compound.

Characterization of Purified Product

The purity of the final product should be assessed using appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides information on the presence of any isomeric or other impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Quantitative Data Summary

ParameterExpected ValueAnalytical Method
Purity> 97%HPLC, qNMR
Recovery Yield~80%Gravimetric
AppearanceCrystalline solidVisual Inspection
Melting PointTo be determinedMelting Point Apparatus

Note: The expected values for recovery yield are based on the purification of the 3-amino derivative and may require optimization for this compound.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Oiling out instead of crystallization The solution is supersaturated, or the cooling rate is too fast.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Low recovery yield Too much solvent was used; the compound has significant solubility in the cold solvent.Reduce the initial volume of solvent. Ensure the crystallization mixture is thoroughly cooled in an ice bath.
Poor purity after recrystallization The chosen solvent system is not optimal for separating the specific impurities present.Screen other solvent systems. Consider a pre-purification step using column chromatography.

Conclusion

The protocol outlined in this application note provides a robust and scalable method for the purification of this compound. By leveraging a well-optimized recrystallization procedure, researchers can obtain high-purity material essential for the synthesis of complex pharmaceutical agents like Lenacapavir. The principles and techniques described herein are foundational for ensuring the quality and consistency of critical chemical intermediates in the drug development pipeline.

References

Application Note: Comprehensive Analytical Characterization of 7-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Scientific Context

7-Bromo-4-chloro-1H-indazole is a critical heterocyclic building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of groundbreaking antiviral therapeutics, most notably Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor.[1][2][3][4] Given its function in the synthesis of active pharmaceutical ingredients (APIs), the unequivocal confirmation of its structure, purity, and identity is a prerequisite for its use in drug development and manufacturing. A multi-technique analytical approach is not merely a procedural formality but a cornerstone of quality control, ensuring the reliability of synthetic outcomes and the safety of the final therapeutic product.

This guide provides a detailed framework of validated analytical methods for the comprehensive characterization of this compound. The protocols herein are designed to be self-validating, emphasizing not just the procedural steps but the scientific rationale underpinning each experimental choice.

Physicochemical Profile

A foundational step in any analytical workflow is the documentation of the compound's basic physical and chemical properties.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₇H₄BrClN₂[5]
Molecular Weight 231.48 g/mol [6]
Appearance Powder
pKa 10.40 ± 0.40 (Predicted)[5]
Boiling Point 361.6 ± 22.0 °C (Predicted)[5]
Density 1.878 ± 0.06 g/cm³ (Predicted)[5]
Storage Sealed in dry, Room Temperature[5]

Analytical Workflow for Structural Elucidation and Purity Assessment

A robust characterization relies on the convergence of data from multiple orthogonal techniques. The workflow below illustrates the logical progression from initial identity confirmation to quantitative purity analysis.

Analytical_Workflow cluster_0 Sample Reception cluster_1 Structural Confirmation (Qualitative) cluster_2 Purity & Composition (Quantitative) cluster_3 Final Characterization Report Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) - Isomeric Structure - Proton Environment Sample->NMR Identity Verification MS Mass Spectrometry - Molecular Weight - Isotopic Pattern (Br, Cl) Sample->MS Identity Verification FTIR FTIR Spectroscopy - Functional Groups (N-H, C=C, C-X) Sample->FTIR Identity Verification HPLC HPLC-UV - Purity Assay (% Area) - Impurity Profiling NMR->HPLC Proceed if structure is consistent MS->HPLC Proceed if structure is consistent FTIR->HPLC Proceed if structure is consistent EA Elemental Analysis - Elemental Composition (%C, %H, %N) HPLC->EA Purity Confirmed Report Certificate of Analysis - Confirmed Structure - Purity ≥ 98% EA->Report Composition Confirmed

Caption: Comprehensive analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules. It probes the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For substituted indazoles, NMR is indispensable for confirming the correct isomeric form.[7][8]

Application Note: The key diagnostic feature in the ¹H NMR spectrum will be the signals corresponding to the three protons on the bicyclic ring system. Their chemical shifts and coupling patterns are highly sensitive to the positions of the bromine and chlorine substituents. ¹³C NMR will confirm the presence of seven distinct carbon atoms.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Causality: DMSO-d₆ is often preferred for indazoles due to its excellent solvating power and the ability to observe the exchangeable N-H proton.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.

    • Acquire a standard ¹H spectrum, ensuring an adequate number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at δ 39.52 ppm).

Data Interpretation:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • N-H Proton: Expect a broad singlet at high chemical shift (δ > 10 ppm), characteristic of the indazole N-H.

    • Aromatic Protons: Expect three signals in the aromatic region (δ 7.0-8.5 ppm). The specific shifts and coupling constants (J-values) will definitively confirm the 7-Bromo-4-chloro substitution pattern. For example, the proton at position 3 will likely be a singlet, while the protons at positions 5 and 6 will form a doublet system.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • Expect seven distinct signals corresponding to the seven carbon atoms in the molecule.

    • Two signals will be at a lower field strength due to the direct attachment to the electronegative halogen atoms (C-Br and C-Cl).

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, which is a critical piece of evidence for confirming the molecular formula.

Application Note: For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of chlorine and bromine.[9] Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a rough 3:1 ratio. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. The presence of one chlorine and one bromine atom in this compound will produce a unique and easily identifiable isotopic cluster for the molecular ion.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution directly into the mass spectrometer. Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺.

    • Causality: ESI is a soft ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of the intact molecule.

  • Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-500 amu) in high-resolution mode (e.g., on an Orbitrap or TOF instrument).

Data Interpretation:

  • Molecular Ion Cluster: The most critical data is the isotopic pattern for the [M+H]⁺ ion.

    • The cluster will have three main peaks: M, M+2, and M+4.

    • M Peak: Corresponds to the ion containing ³⁵Cl and ⁷⁹Br.

    • M+2 Peak: A combination of ions containing (³⁷Cl + ⁷⁹Br) and (³⁵Cl + ⁸¹Br). This will be the most intense peak in the cluster.

    • M+4 Peak: Corresponds to the ion containing ³⁷Cl and ⁸¹Br.

    • The expected m/z for [C₇H₅BrClN₂]⁺ will be approximately 230.94. The relative intensities of the M, M+2, and M+4 peaks will be in a characteristic ratio that can be simulated and compared for confirmation.

  • Exact Mass: HRMS will provide a highly accurate mass measurement (to within 5 ppm), which can be used to confirm the elemental composition against theoretical calculations.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For pharmaceutical intermediates, it is the primary method for determining purity and identifying any process-related impurities.

Application Note: A reversed-phase HPLC method using a C18 column is well-suited for a moderately polar, aromatic compound like this compound. UV detection is appropriate due to the presence of the chromophoric indazole ring system. The method's goal is to achieve a sharp, symmetrical peak for the main component, well-resolved from any potential impurities or starting materials.

Protocol: Reversed-Phase HPLC for Purity Assessment
  • System Preparation:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: A buffered or acidified mobile phase is used to ensure the analyte is in a single ionic form, leading to sharp and reproducible peaks. Formic acid is volatile and MS-compatible.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Gradient Elution:

    • Run a linear gradient to ensure elution of both polar and non-polar impurities.

    • Example Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 30% B

      • 19-25 min: 30% B (re-equilibration)

  • Injection and Analysis: Inject 10 µL of the sample solution and record the chromatogram.

Data Interpretation:

  • Purity Calculation: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    • Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

  • Acceptance Criteria: For use as a pharmaceutical intermediate, a purity of ≥98% is typically required.

  • Impurity Profiling: Any peaks other than the main product should be evaluated. If any impurity is above a certain threshold (e.g., 0.1%), further characterization may be required.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a sample.

Application Note: The FTIR spectrum of this compound will display characteristic absorption bands for the N-H bond, the aromatic C-H and C=C bonds of the indazole ring, and the C-halogen bonds.[11][12]

Protocol: FTIR using KBr Pellet
  • Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar. Grind thoroughly to a fine powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation:

  • N-H Stretch: A broad band in the region of 3300-3100 cm⁻¹.

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Several sharp bands in the 1600-1450 cm⁻¹ region.

  • C-Cl/C-Br Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹. The exact positions can be complex, but their presence is expected.[12]

Elemental Analysis

Principle: Elemental analysis involves the complete combustion of a small amount of the sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured to determine the percentage composition of carbon, hydrogen, and nitrogen. Halogens are determined by separate methods.

Application Note: This technique provides the ultimate confirmation of the empirical and molecular formula by comparing the experimentally determined elemental percentages with the theoretical values. It is a fundamental measure of purity and identity.[13]

Protocol: CHN and Halogen Analysis
  • Sample Submission: Provide a pure, dry sample (typically 2-5 mg) to a certified analytical laboratory.

  • Analysis: The laboratory will perform combustion analysis for C, H, and N. Halogens (Br, Cl) are typically determined by methods like ion chromatography after combustion and absorption.

  • Reporting: The results are reported as a weight percentage for each element.

Data Interpretation:

  • Comparison: The experimental percentages should match the theoretical values within an acceptable margin of error (typically ±0.4%).

  • Theoretical Values for C₇H₄BrClN₂:

    • C: 36.32%

    • H: 1.74%

    • N: 12.10%

    • Br: 34.52%

    • Cl: 15.31%

Summary of Expected Analytical Data

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ)Aromatic protons at ~7.0-8.5 ppm; N-H proton at >10 ppm.
¹³C NMR Number of Signals7 distinct carbon signals.
HRMS (ESI+) [M+H]⁺ m/zIsotopic cluster centered around m/z 231.95, with a characteristic M, M+2, M+4 pattern.
HPLC Purity≥ 98% by area percent.
FTIR Key Peaks (cm⁻¹)~3200 (N-H), >3000 (Ar C-H), ~1600-1450 (Ar C=C), <800 (C-X).
Elemental Analysis % CompositionC=36.32±0.4, H=1.74±0.4, N=12.10±0.4.

References

Troubleshooting & Optimization

Overcoming regioselectivity issues in 7-Bromo-4-chloro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Bromo-4-chloro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis, with a particular focus on overcoming the critical challenge of regioselectivity. As a key building block in many pharmaceutical programs, achieving a clean, high-yield synthesis of the desired 7-bromo isomer is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

Troubleshooting Guide: Overcoming Regioselectivity Issues

The primary challenge in synthesizing this compound is controlling the position of the incoming bromine atom on the indazole core. Electrophilic aromatic substitution on the 4-chloro-1H-indazole scaffold can lead to a mixture of regioisomers, primarily the desired 7-bromo product alongside undesired 5-bromo and potentially di-brominated species. This section addresses common issues and provides actionable solutions.

Question 1: My direct bromination of 4-chloro-1H-indazole gave a mixture of 5-bromo and 7-bromo isomers with low yield of the desired product. How can I improve selectivity for the 7-position?

This is the most common pitfall encountered in this synthesis. Direct bromination of the pre-formed 4-chloro-1H-indazole ring system is notoriously difficult to control. The electronic nature of the indazole ring and the influence of the existing chloro substituent do not sufficiently direct the incoming electrophile to the C-7 position exclusively.

Root Cause Analysis:

The indazole nucleus is an electron-rich heteroaromatic system. In electrophilic aromatic substitution, the substitution pattern is governed by the electronic density at various positions on the ring. The C-3, C-5, and C-7 positions are all susceptible to electrophilic attack. Attempts to directly brominate 4-chloro-1H-indazole often result in a mixture of isomers because the activation energies for attack at the C-5 and C-7 positions are very similar, leading to poor regioselectivity. In fact, direct bromination of the related 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) has been shown to yield the undesired regioisomer as the major product[1][2].

Primary Recommendation: Strategic Synthesis via Precursor Bromination

The most robust and industrially validated solution is to introduce the bromine atom before the indazole ring is formed. This strategy fundamentally changes the directing group environment and allows for a highly regioselective bromination. The recommended starting material is the inexpensive 2,6-dichlorobenzonitrile.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Indazole Ring Formation cluster_2 Step 3 (Optional): Diazotization/Deamination A 2,6-Dichlorobenzonitrile B 3-Bromo-2,6-dichlorobenzonitrile A->B NBS, H₂SO₄ (Controlled Conditions) C 7-Bromo-4-chloro-1H-indazol-3-amine B->C Hydrazine Hydrate (N₂H₄·H₂O) (Cyclization) D Target: this compound C->D NaNO₂, H⁺ then H₃PO₂

This approach, detailed in the synthesis of a key intermediate for the HIV drug Lenacapavir, leverages the directing effects of the chloro and cyano groups on the benzene ring to achieve highly selective bromination at the desired position[1][3][4].

--INVALID-LINK--

Question 2: I must start with 4-chloro-1H-indazole. Are there any conditions that can favor direct C-7 bromination?

While the precursor bromination strategy is superior, circumstances may necessitate starting with the pre-formed indazole. Success in this route hinges on carefully tuning the reaction conditions and potentially leveraging directing groups.

Root Cause Analysis:

The reactivity of the NH-free indazole benzene ring is influenced by the pyrazole portion. The C-7 position is sterically hindered by the fused pyrazole ring, while the C-5 position is more accessible. However, the electronic properties can favor C-7 attack under specific conditions. Research into the direct C-7 functionalization of 4-substituted indazoles has shown that it is achievable, but often requires specific directing effects from the C-4 substituent.

Alternative Strategy: Directed C-7 Bromination

Work by Boujdi et al. has demonstrated a direct and regioselective C-7 bromination of 4-substituted 1H-indazoles using N-bromosuccinimide (NBS) in dimethylformamide (DMF)[5][6][7]. While their work focused on 4-sulfonamido-indazoles, the principle of using a polar aprotic solvent and controlling stoichiometry is key. The C-4 chloro group is an electron-withdrawing group, which can influence the electron density of the benzene ring and direct the incoming electrophile.

Key Experimental Parameters for Direct Bromination:

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)A milder, more selective source of electrophilic bromine compared to Br₂.
Solvent Dimethylformamide (DMF)A polar aprotic solvent that can facilitate the reaction and influence selectivity.
Stoichiometry Use ~1.05-1.1 equivalents of NBSUsing a large excess can lead to di-bromination at the C-5 and C-7 positions.
Temperature Moderate (e.g., 80 °C)Balances reaction rate with selectivity. Lower temperatures may not be effective, while higher temperatures can decrease selectivity[8].

Expected Outcome: This method may still produce a mixture of isomers. Expect to perform careful chromatographic purification to isolate the desired 7-bromo product. The ratio of 7-bromo to 5-bromo will be highly dependent on the precise conditions and substrate purity.

--INVALID-LINK--

Question 3: How can I confidently distinguish between the 7-bromo, 5-bromo, and other potential regioisomers?

Correct structural elucidation is critical. The primary tools for differentiating these isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).

Analytical Strategy:

  • ¹H NMR Spectroscopy: This is the most powerful technique. The protons on the benzene portion of the indazole ring will show distinct splitting patterns and chemical shifts depending on the bromine's position.

    • This compound: You will observe two doublets in the aromatic region corresponding to the protons at C-5 and C-6. These protons are ortho to each other and will exhibit a coupling constant (³JHH) of approximately 8-9 Hz.

    • 5-Bromo-4-chloro-1H-indazole: You will observe two singlets in the aromatic region for the protons at C-6 and C-7. Due to their meta and para relationships, respectively, to other protons, their coupling will be minimal or non-existent.

    • 6-Bromo-4-chloro-1H-indazole: You will observe two singlets for the protons at C-5 and C-7.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: For unambiguous assignment, 2D NMR techniques like NOESY or ROESY can be invaluable. For instance, in the desired 7-bromo isomer, an NOE correlation would be expected between the N1-H proton and the proton at C-7 (if present) or adjacent substituents, which would be absent in the 5-bromo isomer. Advanced techniques like ¹H-¹⁵N HMBC can also definitively establish connectivity[9].

  • Mass Spectrometry (MS): While MS will confirm the mass of the brominated product (verifying mono-bromination), it generally cannot distinguish between regioisomers based on the parent ion alone. However, fragmentation patterns in GC-MS might show subtle differences that can aid in identification when compared against a known standard.

G Start Crude Reaction Mixture TLC TLC Analysis (e.g., Hexane/EtOAc) Start->TLC Column Silica Gel Column Chromatography TLC->Column Determine Separation Conditions Frac1 Fraction 1: Less Polar Isomer(s) Column->Frac1 Frac2 Fraction 2: More Polar Isomer(s) Column->Frac2 NMR ¹H NMR Analysis of Fractions Frac1->NMR Frac2->NMR ID Isomer Identification (Coupling Patterns) NMR->ID Pure Pure 7-Bromo Isomer ID->Pure

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of electrophilic bromination on the indazole ring? The reaction proceeds via a classic electrophilic aromatic substitution (SₑAr) mechanism[10].

  • Generation of Electrophile: The brominating agent (e.g., NBS) generates an electrophilic bromine species (Br⁺).

  • Nucleophilic Attack: A π-bond from the electron-rich indazole ring attacks the Br⁺ electrophile. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion[10].

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom where the bromine has attached. This restores the aromaticity of the ring, yielding the final brominated indazole product.

Q2: Why is the "brominate first, then cyclize" strategy so effective? This strategy's success lies in altering the directing effects that control the electrophilic substitution. In the 2,6-dichlorobenzonitrile precursor, the two chloro groups and the cyano group deactivate the ring but direct incoming electrophiles to specific positions. The position meta to the cyano group and ortho/para to the chloro groups becomes the most favorable site for bromination, which corresponds to the C-7 position in the final indazole product. This pre-installation of the bromine atom removes the ambiguity of the substitution on the final, more complex indazole ring system[1].

Q3: Can I use liquid bromine (Br₂) instead of NBS? While Br₂ is a potent brominating agent, it is generally less selective than NBS[9]. For a sensitive substrate like 4-chloro-1H-indazole, using Br₂ would likely lead to a greater mixture of isomers and a higher risk of over-bromination (di- and tri-brominated products). NBS provides a slow, steady concentration of electrophilic bromine, which favors kinetic control and can lead to cleaner reactions.

Q4: My reaction is complete, but I am struggling to separate the isomers by column chromatography. Any tips? Separating regioisomers can be challenging due to their similar polarities.

  • Solvent System: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. A shallow gradient is often more effective than an isocratic elution.

  • Silica Gel: Use high-quality silica gel with a small particle size for better resolution.

  • Loading: Do not overload the column. Dry-loading the crude material onto a small amount of silica can improve separation.

  • Alternative Techniques: If standard silica gel chromatography fails, consider High-Performance Liquid Chromatography (HPLC) on a normal or reverse-phase column, which offers superior resolving power.

Q5: What is the difference between kinetic and thermodynamic control in this reaction?

  • Kinetic Control: This regime favors the product that is formed the fastest, i.e., the one with the lowest activation energy barrier. These reactions are typically run at lower temperatures and are irreversible[11][12][13]. The 5-bromo isomer may be the kinetic product in some cases due to easier steric access.

  • Thermodynamic Control: This regime favors the most stable product. It requires reversible reaction conditions, usually higher temperatures, allowing an equilibrium to be established where the lowest energy product dominates[11][12][13]. The 7-bromo isomer might be the thermodynamically more stable product. The goal of a regioselective synthesis is to find conditions that overwhelmingly favor the formation of one desired product, often by making its kinetic pathway the most favorable.

Experimental Protocols

Protocol 1: Regioselective Synthesis via Precursor Bromination (Recommended)

This two-step protocol is adapted from the highly successful synthesis of 7-bromo-4-chloro-1H-indazol-3-amine and is the recommended route for achieving high regioselectivity[1][4]. The final deamination step is a standard procedure.

Step 1: Synthesis of 3-Bromo-2,6-dichlorobenzonitrile

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 2,6-dichlorobenzonitrile (1.0 eq).

  • Acid Addition: Carefully add concentrated sulfuric acid (96-98%, ~10 volumes) while cooling the flask in an ice bath to manage the exotherm.

  • NBS Addition: Once the starting material is dissolved and the solution is cooled to room temperature (20-25 °C), add N-bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 25 °C for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the brominated precursor. This product is often of sufficient purity for the next step without chromatography.

Step 2: Cyclization to form 7-Bromo-4-chloro-1H-indazol-3-amine

  • Reaction Setup: In a sealed vessel or a flask equipped with a reflux condenser, suspend the 3-Bromo-2,6-dichlorobenzonitrile (1.0 eq) and sodium acetate (1.2 eq) in 2-methyltetrahydrofuran (2-MeTHF, ~5 volumes).

  • Hydrazine Addition: Add hydrazine hydrate (4.0 eq).

  • Heating: Heat the reaction mixture to 95 °C (internal temperature) and stir vigorously for 18-24 hours.

  • Workup & Isolation: Cool the reaction to room temperature. Add water and stir. The product will precipitate. Collect the solid by filtration, wash with water, and then with a non-polar solvent like heptane to remove impurities. Dry under vacuum.

Step 3: Deamination to this compound (Standard Diazotization)

  • Diazotization: Dissolve the 3-aminoindazole from Step 2 in an aqueous acidic solution (e.g., H₂SO₄ or HCl) at 0-5 °C.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature.

  • Deamination: Slowly add hypophosphorous acid (H₃PO₂) to the diazonium salt solution and allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Workup & Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography or recrystallization as needed.

Protocol 2: Directed Direct C-7 Bromination of 4-chloro-1H-indazole

This protocol is an alternative for cases where starting with 4-chloro-1H-indazole is necessary. Be aware that this method will likely require careful purification to isolate the desired isomer[5][7].

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1H-indazole (1.0 eq) in dimethylformamide (DMF, ~10 volumes).

  • NBS Addition: Add N-bromosuccinimide (1.1 eq) to the solution.

  • Heating: Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction by TLC, checking for the consumption of starting material and the formation of new, less polar spots.

  • Workup: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with water and then brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, using a gradient elution of hexane and ethyl acetate to separate the desired 7-bromo isomer from other regioisomers and starting material.

References

Technical Support Center: Synthesis of 7-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Bromo-4-chloro-1H-indazole and its key precursors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower your experimental success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific challenges you may encounter during the synthesis, presented in a question-and-answer format.

Problem 1: My final product is the wrong bromo-isomer. The bromine is not at the 7-position.

Question: I attempted a direct bromination of 4-chloro-1H-indazole (or a 3-amino derivative) and my analytical data (NMR, GC-MS) shows the major product is not this compound. What went wrong?

Answer: This is a classic regioselectivity issue. The electronic nature of the indazole ring dictates the position of electrophilic substitution. Direct bromination of the pre-formed indazole ring often leads to substitution at other positions, yielding undesired regioisomers as the major product.[1][2][3]

  • Causality: The indazole nucleus is an electron-rich heteroaromatic system. The positions most susceptible to electrophilic attack are not always the 7-position, and the outcome can be highly dependent on the existing substituents and reaction conditions. For instance, direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) has been shown to yield the incorrect regioisomer as the main product.[2][3]

  • Solution: The most reliable and scalable synthetic strategy involves introducing the bromine and chlorine atoms onto the benzene ring before forming the indazole ring. A well-established route starts with 2,6-dichlorobenzonitrile.[1][4][5] This material undergoes a highly regioselective bromination to form 3-bromo-2,6-dichlorobenzonitrile, which then cyclizes with hydrazine to yield the desired this compound backbone.[1]

Synthesis_Pathway cluster_correct Correct Synthetic Route cluster_incorrect Problematic Route A 2,6-Dichlorobenzonitrile B 3-Bromo-2,6-dichlorobenzonitrile A->B Regioselective Bromination (NBS/H2SO4) C This compound B->C Cyclization (Hydrazine) D 4-Chloro-1H-indazole E Undesired Bromo-Isomer (e.g., 5-Bromo) D->E Direct Bromination (NBS)

Caption: Synthetic routes for this compound.

Problem 2: My reaction mixture shows multiple brominated species (di- or tri-bromination).

Question: During the bromination of 2,6-dichlorobenzonitrile, my in-process controls (IPC) like LC-MS show significant amounts of over-brominated side products. How can I improve the selectivity?

Answer: Over-bromination is a common side reaction when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.[1]

  • Causality: The initial bromination reaction is exothermic.[1] Uncontrolled temperature spikes can increase the reaction rate and lead to less selective, multiple bromination events on the electron-rich aromatic ring. Using an excessive amount of the brominating agent will naturally drive the reaction towards di- and tri-brominated species.

  • Solution:

    • Control the Temperature: Maintain a consistent and cool reaction temperature. Temperatures of 0°C or even -10°C have been explored, although this may lower the conversion rate.[3] A practical approach is to maintain the temperature around 25°C with careful monitoring.[6]

    • Optimize Reagent Stoichiometry: Use a slight excess, but not a large excess, of the brominating agent. For example, using N-bromosuccinimide (NBS) at approximately 1.05-1.10 equivalents is often sufficient.[6]

    • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump to control the reaction rate and dissipate the heat generated.

Problem 3: I am observing hydrolysis of my nitrile starting material.

Question: My analysis of the crude bromination reaction mixture shows a significant impurity corresponding to the hydrolysis of the cyano (-CN) group to a carboxylic acid (-COOH) or amide (-CONH2). What causes this?

Answer: This side reaction is typically caused by the presence of water under the strongly acidic conditions used for bromination.[1]

  • Causality: The bromination of 2,6-dichlorobenzonitrile is often carried out in concentrated sulfuric acid (H₂SO₄) to activate the brominating agent (like NBS).[1][6] If there is moisture present in the reagents or glassware, the strongly acidic and hot conditions can promote the hydrolysis of the nitrile group.

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous grade solvents and reagents where possible.

    • Controlled Temperature: As with over-bromination, excessive temperatures can accelerate the rate of hydrolysis. Maintaining the recommended temperature profile is crucial.

    • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to your target level.

ParameterRecommended ConditionRationale for Minimizing Side Products
Brominating Agent N-Bromosuccinimide (NBS)Provides milder and more selective bromination compared to Br₂.[1]
Acid Catalyst Conc. H₂SO₄Activates NBS for efficient electrophilic aromatic substitution.[6]
Temperature 25°CBalances reaction rate and selectivity, minimizing over-bromination and hydrolysis.[6]
NBS Stoichiometry ~1.07 equivalentsSufficient for high conversion while minimizing the risk of di-bromination.[6]
Cyclization Solvent 2-MeTHFShown to afford the desired 3-aminoindazole regioisomer in good yield and high purity.[1]

Frequently Asked Questions (FAQs)

Q1: Why is 2,6-dichlorobenzonitrile the preferred starting material? A1: It is inexpensive and its structure allows for a highly regioselective bromination at the 3-position due to the directing effects of the two chlorine atoms and the nitrile group.[1][4] This strategic bromination is key to forming the final 7-bromo-indazole ring system after cyclization.

Q2: Can I use other brominating agents besides NBS? A2: While other agents like liquid bromine in oleum have been used, they can present significant safety hazards due to extreme exothermicity.[1] NBS in sulfuric acid is a more practical and safer alternative that provides good yields and purity.[1]

Q3: My cyclization with hydrazine is giving a low yield. What can I do? A3: Ensure the temperature is adequate (e.g., 95°C internal temperature) and that you are using a sufficient excess of hydrazine hydrate (e.g., 4 equivalents).[2] The choice of solvent is also critical; 2-methyltetrahydrofuran (2-MeTHF) has been shown to be effective for this regioselective cyclization.[1]

Q4: Is column chromatography necessary for purification? A4: The optimized two-step protocol starting from 2,6-dichlorobenzonitrile can produce the intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, with purity up to 98% without the need for column chromatography.[1] Purification is typically achieved by precipitation and filtration.

Caption: Troubleshooting workflow for the synthesis.

References

Optimization of reaction conditions for 7-Bromo-4-chloro-1H-indazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 7-Bromo-4-chloro-1H-indazole

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

This compound is a critical building block in medicinal chemistry, notably as an intermediate in the synthesis of the potent anti-HIV agent, Lenacapavir.[1][2][3][4][5] Its synthesis, while achievable, presents several challenges that require careful control of reaction parameters. This guide provides practical, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially viable route starts from the inexpensive and readily available 2,6-dichlorobenzonitrile.[3][5] This pathway involves a two-step sequence:

  • Regioselective Bromination: Electrophilic aromatic substitution on 2,6-dichlorobenzonitrile using a brominating agent like N-bromosuccinimide (NBS) in the presence of a strong acid, typically sulfuric acid.[3][4] This step is crucial for installing the bromine atom at the desired position.

  • Hydrazine Cyclization: The resulting brominated intermediate is then reacted with hydrazine hydrate to form the indazole ring.[2][3][4] This step proceeds via a condensation reaction to yield 7-Bromo-4-chloro-1H-indazol-3-amine, which can then be converted to the target this compound.

Q2: Why is regioselectivity in the bromination step so important?

A2: Regioselectivity is paramount to ensure the bromine atom is introduced at the correct position (C-7) on the aromatic ring. Incorrect bromination leads to the formation of undesired isomers, which are often difficult to separate from the desired product, thereby reducing the overall yield and purity.[3] The use of a strong acid like sulfuric acid helps to control this regioselectivity.[4]

Q3: What are the key differences and advantages of 1H-indazole versus 2H-indazole isomers?

A3: Indazole exists in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and is the predominant form.[6] In the context of its use as a pharmaceutical intermediate, having a specific and consistent isomeric form is critical for the subsequent reaction steps and the biological activity of the final drug substance. The formation of the 2H-indazole isomer is a common side product that must be minimized.[7]

Q4: Are there alternative synthetic strategies to consider?

A4: Yes, other methods for indazole synthesis exist, such as those starting from o-toluidines, isatins, or anthranilic acids, often involving diazotization followed by cyclization.[8][9] For instance, the diazotization of an appropriately substituted o-toluidine can lead to an indazole structure.[8] However, for the specific target of this compound, the route from 2,6-dichlorobenzonitrile is often preferred due to the availability and cost of the starting material and the efficiency of the two-step process.[3][5]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of the Brominated Intermediate

  • Question: My bromination of 2,6-dichlorobenzonitrile is giving a low yield. What are the likely causes and how can I improve it?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is sufficient. Optimized procedures often call for stirring at room temperature for up to 18 hours.[4]

    • Suboptimal Reagent Stoichiometry: The ratio of NBS and sulfuric acid to the starting material is critical. Using approximately 1.07 equivalents of NBS and 10 equivalents of 96% sulfuric acid has been shown to be effective.[4]

    • Moisture Contamination: The presence of water can interfere with the reaction. Ensure that all glassware is dry and that anhydrous conditions are maintained.

    • Temperature Control: While the reaction is typically run at room temperature (25 °C), significant temperature deviations could affect the reaction rate and selectivity.[4]

ParameterRecommended Condition
NBS 1.05 - 1.10 equivalents
Sulfuric Acid (96%) 10 equivalents
Temperature 25 °C
Reaction Time 18 hours

Issue 2: Formation of Impurities During Cyclization

  • Question: I am observing significant impurity formation during the hydrazine cyclization step. How can I minimize these side products?

  • Answer:

    • Temperature Control: The addition of hydrazine hydrate can be exothermic. It is crucial to control the temperature during the addition to prevent side reactions. Cooling the reaction mixture before and during the addition of hydrazine is recommended.

    • Solvent Choice: The choice of solvent can influence the reaction. 2-Methyltetrahydrofuran (2-MeTHF) has been reported as an effective solvent for the cyclization, leading to good yields and purity.[3]

    • Work-up Procedure: The work-up is critical for isolating a pure product. Quenching the reaction by adding it to ice-cold water can help to precipitate the product and separate it from soluble impurities.[1] Subsequent washing of the precipitate is also important.

    • Hydrazine Quality: Ensure the hydrazine hydrate used is of high quality, as impurities in the hydrazine can lead to side reactions.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound product. What are the best practices for purification?

  • Answer:

    • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system. Experiment with different solvents (e.g., ethanol/water, toluene, ethyl acetate/heptane) to find the optimal conditions for crystallization.

    • Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography may be necessary. A gradient elution system, for example, with a mixture of ethyl acetate and hexane, can be effective in separating the desired product from closely related impurities. However, optimized protocols aim to avoid the need for chromatography on a large scale.[1][3]

    • Washing: Thoroughly washing the filtered solid with cold water and then a non-polar solvent like hexane can help remove residual starting materials and soluble impurities.

Experimental Workflow & Decision Making

The following diagram outlines a general workflow for the synthesis and troubleshooting of this compound.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Purification & Analysis cluster_3 Troubleshooting start_brom Start: 2,6-dichlorobenzonitrile brom_reaction Bromination with NBS/H2SO4 start_brom->brom_reaction brom_workup Aqueous Work-up brom_reaction->brom_workup brom_product Brominated Intermediate brom_workup->brom_product low_yield Low Yield? brom_workup->low_yield cycl_reaction Cyclization with Hydrazine Hydrate brom_product->cycl_reaction cycl_workup Precipitation & Filtration cycl_reaction->cycl_workup crude_product Crude Product cycl_workup->crude_product impurity Impurities Present? cycl_workup->impurity purification Recrystallization / Chromatography crude_product->purification analysis Purity & Identity Confirmation (NMR, LC-MS) purification->analysis final_product Pure this compound analysis->final_product analysis->impurity Purity < 98% low_yield->cycl_reaction No check_brom_cond Check Bromination Conditions (Stoichiometry, Time) low_yield->check_brom_cond Yes impurity->crude_product No check_cycl_cond Check Cyclization Conditions (Temp, Solvent) impurity->check_cycl_cond Yes optimize_purification Optimize Purification Method impurity->optimize_purification check_brom_cond->brom_reaction check_cycl_cond->cycl_reaction optimize_purification->purification

Caption: Troubleshooting workflow for the synthesis of this compound.

Optimized Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This protocol is based on literature procedures that have been successfully demonstrated on a large scale.[3][5]

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 2,6-dichlorobenzonitrile (1.0 eq).

  • Carefully add concentrated sulfuric acid (96%, 10.0 eq) while stirring. The mixture may warm slightly.

  • Once the starting material has dissolved, add N-bromosuccinimide (NBS, 1.07 eq) portion-wise over 30 minutes, ensuring the temperature remains around 25 °C.

  • Stir the reaction mixture vigorously at 25 °C for 18 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water (15 volumes).

  • A precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to obtain the brominated intermediate.

Step 2: Cyclization to 7-Bromo-4-chloro-1H-indazol-3-amine

  • In a separate flask, suspend the dried brominated intermediate in 2-methyltetrahydrofuran (2-MeTHF).

  • Add hydrazine hydrate (excess, e.g., 5-10 eq) dropwise to the suspension at room temperature. An exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as determined by HPLC or TLC.

  • Cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield 7-Bromo-4-chloro-1H-indazol-3-amine. This intermediate can be carried forward or further purified if necessary.

References

Technical Support Center: Synthesis of 7-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-Bromo-4-chloro-1H-indazole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. The protocols and solutions presented here are based on established principles of indazole synthesis and practical laboratory experience.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemical principles and offering actionable solutions.

Q1: Why is my yield of this compound consistently low?

Low yields in the synthesis of this compound can often be attributed to several factors, primarily related to the diazotization of the precursor and the subsequent intramolecular cyclization. A common synthetic approach involves the diazotization of an appropriately substituted aniline, such as 2-amino-3-bromo-6-chlorotoluene, followed by cyclization.

Potential Causes and Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly sensitive to temperature and acid concentration.

    • Explanation: Nitrous acid, generated in situ from sodium nitrite and a strong acid, is unstable at higher temperatures. If the temperature rises above 5 °C, the nitrous acid can decompose, leading to incomplete diazotization of the starting amine.[1]

    • Solution: Maintain a strict temperature control between 0-5 °C during the addition of sodium nitrite. Use a calibrated thermometer and an efficient cooling bath (e.g., ice-salt mixture). Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction mixture.

  • Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose before the cyclization step is complete.

    • Explanation: The diazonium group is an excellent leaving group (as N₂ gas), and premature decomposition can lead to a variety of unwanted side products, such as phenols, from reaction with water.

    • Solution: Use the diazonium salt solution immediately in the subsequent cyclization step. Avoid letting it stand for extended periods, even at low temperatures.

  • Inefficient Cyclization: The ring-closing step to form the indazole can be hampered by steric hindrance or unfavorable reaction kinetics.

    • Explanation: The intramolecular cyclization requires the diazonium group to be in the correct orientation relative to the methyl group for ring closure. The presence of bulky ortho substituents can disfavor the necessary conformation.

    • Solution: After diazotization, carefully neutralize the excess strong acid. The cyclization is often favored under neutral or slightly basic conditions. The choice of base and solvent can be critical. For instance, using a non-nucleophilic base can prevent unwanted side reactions.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Explanation: A significant side reaction can be the formation of an azo compound through the coupling of the diazonium salt with the unreacted starting amine.

    • Solution: Ensure slow, portion-wise addition of the sodium nitrite solution to the acidic solution of the amine. This maintains a low concentration of the diazonium salt at any given time, minimizing the chance of azo coupling.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities and how can I minimize them?

The presence of multiple spots on a TLC plate indicates a mixture of products. Identifying these impurities is key to optimizing the reaction and purification strategy.

Common Impurities and Mitigation Strategies:

ImpurityPotential CauseMitigation Strategy
Unreacted Starting Material (e.g., 2-amino-3-bromo-6-chlorotoluene) Incomplete diazotization.Ensure the use of a slight excess of sodium nitrite and maintain the reaction temperature below 5°C.
Phenolic Byproduct (3-bromo-6-chloro-2-methylphenol) Decomposition of the diazonium salt in the presence of water.Use the diazonium salt immediately after its formation. Minimize the amount of water in the reaction mixture where possible.
Azo Compound Coupling of the diazonium salt with the starting amine.Slow addition of sodium nitrite to the amine solution. Ensure efficient stirring.
Isomeric Indazole (e.g., 4-Bromo-7-chloro-1H-indazole) Impurities in the starting material or rearrangement during reaction.Use highly pure starting materials. Confirm the structure of the starting material by NMR and/or mass spectrometry.

A general strategy to improve regioselectivity for 1H-indazole is the careful selection of the base, solvent, and reaction temperature, as the 1H-indazole is often the thermodynamically more stable isomer.[2]

Q3: My purified product shows a poor NMR spectrum. What could be the issue?

A complex or uninterpretable NMR spectrum can be due to the presence of regioisomers or residual impurities that were not removed during workup and purification.

Potential Issues and Solutions:

  • Presence of the 2H-Indazole Isomer: While the 1H-indazole is generally more stable, the formation of the 2H-indazole isomer is a possibility.

    • Explanation: The proton on the nitrogen can reside on either N1 or N2, leading to two different tautomers with distinct NMR spectra.

    • Solution: Spectroscopic methods are key for differentiation. In ¹H NMR, the chemical shift of the proton at the 3-position can be indicative.[2] Careful column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate gradient) can often separate the two isomers.

  • Residual Solvents or Reagents: Trapped solvent or unreacted reagents can complicate the NMR spectrum.

    • Solution: Ensure the product is thoroughly dried under high vacuum. If purification was performed by column chromatography, ensure all the silica is removed by filtration and the product is dried completely. Washing the crude product with a suitable solvent in which the impurities are soluble but the product is not can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting material for the synthesis of this compound?

A plausible and commercially accessible starting material is 2-amino-3-bromo-6-chlorotoluene . The synthesis would then proceed via a diazotization reaction followed by an intramolecular cyclization.

Q2: Can you provide a general experimental protocol for the synthesis?

The following is a proposed protocol based on established indazole synthesis methodologies, such as the Jacobson Indazole Synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 2-amino-3-bromo-6-chlorotoluene

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-bromo-6-chlorotoluene (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

  • Slowly and carefully add a solution of sodium acetate or another suitable base to the reaction mixture to raise the pH to approximately 4-5. This should be done while maintaining the low temperature.

  • Allow the reaction mixture to slowly warm to room temperature and then stir for several hours or overnight. Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Dry the crude product under vacuum.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

  • If recrystallization is insufficient, column chromatography on silica gel using a hexane/ethyl acetate gradient may be necessary to separate the desired product from any impurities.

Q3: What are the critical safety precautions for this synthesis?

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Always handle them in solution and at low temperatures.

  • Reagents: Handle all chemicals, including the starting materials and reagents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Exothermic Reactions: The diazotization reaction can be exothermic. Careful temperature control is crucial to prevent runaway reactions.

Q4: How can I confirm the identity and purity of my final product?

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any isomeric impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway and key stages for troubleshooting.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Points Start Starting Material (2-amino-3-bromo-6-chlorotoluene) Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Step 1 Cyclization Intramolecular Cyclization (Base, RT) Diazotization->Cyclization Step 2 LowYield Low Yield Diazotization->LowYield Incomplete Reaction Crude Crude Product Cyclization->Crude Cyclization->LowYield Inefficient Cyclization Purification Purification (Recrystallization / Chromatography) Crude->Purification Impurities Impurities on TLC Crude->Impurities Final Final Product (this compound) Purification->Final BadNMR Poor NMR Spectrum Final->BadNMR

Caption: Synthetic workflow and troubleshooting points for this compound synthesis.

References

Technical Support Center: Purification of 7-Bromo-4-chloro-1H-indazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for 7-Bromo-4-chloro-1H-indazole. This guide is designed for researchers, chemists, and process development professionals who are working with this important heterocyclic compound, notably its 3-amino derivative, a key intermediate in the synthesis of the HIV-1 capsid inhibitor, Lenacapavir.[1][2][3] Purification of this molecule is frequently challenging due to the formation of closely-related impurities and regioisomers during synthesis.[4][5]

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common purification hurdles, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in crude 7-Bromo-4-chloro-1H-indazol-3-amine and how are they identified?

A1: Understanding the impurity profile is the first step to designing an effective purification strategy. The primary impurities arise from the two main synthetic steps: regioselective bromination of 2,6-dichlorobenzonitrile and the subsequent cyclization with hydrazine.[5]

Common Impurities Include:

  • Regioisomers: The cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine can yield the undesired 4-bromo-7-chloro-1H-indazol-3-amine isomer alongside the desired product.[1][4] Direct bromination of 4-chloro-1H-indazol-3-amine is also known to produce the wrong regioisomer as the major product.[2][5]

  • Over-brominated Species: During the bromination of the benzonitrile precursor, dibrominated products can form, especially if excess N-Bromosuccinimide (NBS) is used.[4][6]

  • Unreacted Starting Materials: Incomplete bromination or cyclization will leave residual 2,6-dichlorobenzonitrile or 3-bromo-2,6-dichlorobenzonitrile.

  • Hydrolysis Products: Harsh acidic or basic conditions, particularly at elevated temperatures during bromination, can lead to the hydrolysis of the nitrile group to an amide.[4]

Identification Strategy:

A multi-technique approach is recommended for unambiguous identification.

Impurity Type Primary Analytical Technique Expected Signature / Observation
Regioisomers ¹H NMR, ¹³C NMR, LC-MSDistinct shifts in aromatic proton signals and different fragmentation patterns in MS. The isomers are often separable by HPLC, showing two distinct peaks.
Over-brominated Species GC-MS, LC-MSA molecular ion peak corresponding to the addition of another bromine atom (M+79/81).
Starting Materials GC-MS, HPLCPeaks corresponding to the molecular weights and retention times of authentic standards.
Hydrolysis Byproducts IR Spectroscopy, LC-MSPresence of an amide carbonyl stretch (~1660 cm⁻¹) in the IR spectrum; corresponding molecular ion in MS.
Q2: My recrystallization of 7-Bromo-4-chloro-1H-indazol-3-amine is failing. What is the optimal protocol and how can I troubleshoot it?

A2: Recrystallization is the preferred method for large-scale purification as it avoids the cost and solvent waste of column chromatography.[1][2] Success hinges on selecting the right solvent system where the desired product has high solubility at elevated temperatures and poor solubility at room temperature, while impurities remain in solution.

For 7-Bromo-4-chloro-1H-indazol-3-amine, a binary solvent system has proven highly effective for selectively isolating the desired isomer from crude mixtures.[1][5]

dot

Caption: Optimized workflow for the recrystallization of 7-Bromo-4-chloro-1H-indazol-3-amine.

Troubleshooting Guide:

Problem Potential Cause Recommended Solution
Product "Oils Out" The solution is too saturated, or cooling is too rapid.Add a small amount of the primary solvent (Methanol) to maintain solubility. Ensure the cooling process is slow and undisturbed.
No Crystals Form The solution is too dilute, or nucleation is inhibited.Concentrate the solution by slowly boiling off some solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available.
Purity Does Not Improve The solvent system is not selective enough. Impurities are co-crystallizing.Adjust the solvent ratio. Try increasing the proportion of water slightly to decrease the solubility of the desired product at room temperature. Ensure the final cooling temperature is not too low, which might cause impurities to crash out.
Low Recovery Yield Too much solvent was used, or the product is more soluble than expected.Use the minimum amount of hot solvent required for complete dissolution. Ensure the filtrate is cooled thoroughly (e.g., in an ice bath) before filtration to maximize precipitation, but be mindful of impurity precipitation.

This protocol has been successfully demonstrated on scales up to 80 grams, yielding the desired isomer with ~97% purity and an ~80% recovery yield.[1]

Q3: I need to use column chromatography for a small-scale purification. What conditions are recommended for separating regioisomers?

A3: While not ideal for large scale, flash column chromatography is excellent for obtaining highly pure material at the lab scale. The key is to find a mobile phase that provides sufficient resolution (ΔRf) between the desired product and its isomers.

dot

Chromatography_Decision cluster_systems Recommended Mobile Phases start Crude Mixture (Product + Isomer) tlc TLC Analysis: Test Solvent Systems start->tlc sys1 Hexane / Ethyl Acetate (Non-polar to Mid-polar) tlc->sys1 Good Separation? sys2 Dichloromethane / Methanol (Mid-polar to Polar) tlc->sys2 Poor Separation? Try stronger system column Run Flash Chromatography (Silica Gel) sys1->column sys2->column collect Collect Fractions column->collect analyze Analyze Fractions (TLC/LC-MS) collect->analyze combine Combine Pure Fractions & Evaporate analyze->combine final Pure Product combine->final

Caption: Decision workflow for developing a column chromatography method.

Recommended Starting Conditions:

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent):

    • System 1 (Less Polar): A gradient of Ethyl Acetate in Hexane (e.g., starting from 10% EtOAc and gradually increasing).

    • System 2 (More Polar): A gradient of Methanol in Dichloromethane (e.g., starting from 1% MeOH).

  • Causality: this compound and its 3-amino derivative are polar compounds due to the N-H bonds of the indazole and amine groups. The lone pairs on the nitrogen atoms readily interact with the silanol groups of the silica gel. Eluent systems containing polar solvents like Ethyl Acetate or Methanol are required to compete for these interaction sites and elute the compound from the column. The regioisomers will have slightly different dipole moments and steric profiles, leading to differential retention times that allow for separation.

Q4: Are there advanced purification techniques for very difficult separations of polar compounds like this?

A4: Yes. For challenging separations where traditional methods are insufficient, Supercritical Fluid Chromatography (SFC) is a powerful alternative. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[7]

Why SFC is a good choice:

  • High Efficiency: The low viscosity of supercritical CO₂ allows for faster flow rates and rapid separations without a significant loss in efficiency.[8]

  • Orthogonal Selectivity: SFC operates on normal-phase principles and often provides different selectivity compared to reverse-phase HPLC, making it ideal for separating isomers that are difficult to resolve otherwise.

  • Polar Compound Compatibility: While pure CO₂ is non-polar, its elution strength can be easily increased by adding a polar co-solvent (modifier), such as methanol.[7] It is generally considered that any compound soluble in methanol is a good candidate for SFC.[8]

  • "Green" Technology: SFC significantly reduces the consumption of organic solvents, making it an environmentally friendly purification method.[9]

SFC is particularly well-suited for the analysis and purification of thermally labile molecules and chiral compounds, and its application for separating a wide range of polar analytes is well-documented.[8][9][10]

References

Technical Support Center: Synthesis of 7-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 7-bromo-4-chloro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on preventing the common side reaction of di-bromination. The insights provided herein are based on established chemical principles and field-proven methodologies to ensure the successful and selective synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: Why is di-bromination a common issue in the synthesis of this compound?

A1: The indazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution, such as bromination. The reactivity of the various positions on the indazole ring can be influenced by the reaction conditions and the directing effects of existing substituents. In the case of 4-chloro-1H-indazole, multiple positions remain activated towards electrophilic attack. The use of an excess of the brominating agent or harsh reaction conditions can lead to the introduction of a second bromine atom, resulting in the formation of di-brominated byproducts. Kinetic studies have shown that the reactivity of different positions in the indazole molecule towards bromination can be quite similar, further contributing to the potential for over-bromination if the reaction is not carefully controlled.[1]

Q2: What is the most reactive site for the second bromination on the 4-chloro-1H-indazole ring?

A2: Following the initial bromination at the C7 position, the next most likely site for electrophilic attack is often the C5 position.[2][3] The precise regioselectivity of the second bromination can be influenced by the specific reaction conditions, including the solvent and the nature of the brominating agent. Therefore, careful optimization of the reaction is crucial to minimize the formation of the 5,7-dibromo-4-chloro-1H-indazole impurity.

Q3: Are there alternative synthetic strategies to avoid direct bromination of 4-chloro-1H-indazole?

A3: Yes, a highly effective and scalable approach involves a two-step sequence starting from an inexpensive precursor like 2,6-dichlorobenzonitrile.[4][5][6][7][8][9] This method first involves a regioselective bromination of the benzonitrile derivative, followed by a cyclization reaction with hydrazine to form the desired this compound ring system.[4][5][6][7][8][9] This strategy has been successfully demonstrated on a large scale and can eliminate the need for challenging chromatographic purifications to remove di-brominated impurities.[4][5][6][7][8][9]

Troubleshooting Guide: Di-bromination and Other Side Reactions

Symptom Potential Cause Recommended Solution
Significant presence of di-brominated product (e.g., 5,7-dibromo-4-chloro-1H-indazole) in NMR or LC-MS. Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide - NBS) significantly increases the likelihood of a second bromination event.Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. It is recommended to use slightly more than one equivalent (e.g., 1.07 to 1.1 equivalents) of NBS to drive the reaction to completion while minimizing di-bromination.[10][11]
High Reaction Temperature: Elevated temperatures can increase the rate of the second bromination reaction, leading to a higher proportion of the di-brominated byproduct.Temperature Optimization: Conduct the reaction at a controlled, lower temperature. For instance, carrying out the bromination with NBS in sulfuric acid at 25°C has been shown to be effective.[10]
Inappropriate Brominating Agent: Some brominating agents, like elemental bromine (Br₂), can be too reactive and less selective, leading to over-bromination and other side reactions such as hydrolysis of other functional groups.[11]Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally the preferred reagent for a more controlled and selective bromination of indazoles.[10][11]
Formation of undesired regioisomers. Incorrect Synthetic Route: Direct bromination of a pre-formed 4-chloro-1H-indazol-3-amine has been shown to yield the undesired regioisomer as the major product.[5][11]Strategic Synthesis: Employ a synthetic route where the bromination step precedes the indazole ring formation. Brominating 2,6-dichlorobenzonitrile first, followed by cyclization with hydrazine, ensures the correct regiochemistry.[5][11]
Low reaction yield and incomplete conversion. Insufficient Activation: The indazole ring may not be sufficiently activated for electrophilic substitution under the chosen conditions.Acid Catalysis: The use of a strong acid, such as sulfuric acid, can facilitate the bromination by protonating the indazole ring and increasing its reactivity towards the electrophile.[10]
Difficulty in purifying the desired product from di-brominated impurities. Similar Polarity of Products: The mono- and di-brominated products can have very similar polarities, making their separation by column chromatography challenging and not ideal for large-scale production.Recrystallization: If di-brominated impurities are present, consider a selective recrystallization to purify the desired this compound. A binary solvent system such as methanol/water has been shown to be effective for this purpose.[11]

Detailed Protocol: Selective Mono-bromination of 4-chloro-1H-indazole Precursor

This protocol is adapted from a validated, scalable synthesis of a key intermediate for Lenacapavir.[4][5][6][7][8][9]

Objective: To achieve selective mono-bromination at the C7 position of the indazole precursor, 2,6-dichlorobenzonitrile, to avoid di-bromination.

Materials:

  • 2,6-dichlorobenzonitrile

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (96%)

  • Suitable reaction vessel with stirring and temperature control

  • Appropriate work-up and purification equipment

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve 2,6-dichlorobenzonitrile in a sufficient volume of concentrated sulfuric acid (approximately 10 equivalents) under constant stirring at room temperature (25°C).

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.07 equivalents) to the reaction mixture in portions, ensuring the temperature remains at 25°C.

  • Reaction Monitoring: Allow the reaction to proceed at 25°C for approximately 18 hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or LC-MS) to confirm the consumption of the starting material and the formation of the mono-brominated product.

  • Work-up: Upon completion, carefully quench the reaction mixture by pouring it over ice-water. The crude product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by filtration and wash it thoroughly with water to remove any residual acid. The resulting brominated intermediate can then be carried forward to the next cyclization step with hydrazine hydrate to form this compound.[10]

Visualizing the Reaction Pathway and Troubleshooting Logic

To further clarify the synthetic strategy and troubleshooting process, the following diagrams are provided.

ReactionPathway cluster_start Starting Material cluster_desired Desired Pathway cluster_undesired Undesired Pathway 4-chloro-1H-indazole 4-chloro-1H-indazole This compound This compound 4-chloro-1H-indazole->this compound + NBS (1.1 eq) Controlled Temp. 5,7-Dibromo-4-chloro-1H-indazole 5,7-Dibromo-4-chloro-1H-indazole This compound->5,7-Dibromo-4-chloro-1H-indazole + Excess NBS High Temp.

Caption: Desired vs. Undesired Bromination Pathways.

TroubleshootingFlowchart Start Di-bromination Observed? CheckStoichiometry Check NBS Stoichiometry (Should be ~1.1 eq) Start->CheckStoichiometry Yes End Problem Resolved Start->End No ReduceStoichiometry Reduce NBS to 1.07-1.1 eq CheckStoichiometry->ReduceStoichiometry > 1.1 eq CheckTemp Review Reaction Temperature CheckStoichiometry->CheckTemp ≤ 1.1 eq ReduceStoichiometry->CheckTemp LowerTemp Lower Temperature to 25°C CheckTemp->LowerTemp Too High ConsiderRoute Is direct bromination of 4-chloro-1H-indazole necessary? CheckTemp->ConsiderRoute Optimal LowerTemp->ConsiderRoute AlternativeRoute Adopt 2-step synthesis from 2,6-dichlorobenzonitrile ConsiderRoute->AlternativeRoute No Purification Purify via Recrystallization (e.g., MeOH/H₂O) ConsiderRoute->Purification Yes AlternativeRoute->End Purification->End

Caption: Troubleshooting Logic for Di-bromination.

References

Technical Support Center: Synthesis of 7-Bromo-4-chloro-1H-indazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-4-chloro-1H-indazole and its key analogue, 7-Bromo-4-chloro-1H-indazol-3-amine. The latter is a crucial intermediate in the synthesis of the potent anti-HIV therapeutic, Lenacapavir.[1][2] The methodologies and troubleshooting strategies discussed are grounded in established chemical principles and process development insights.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound and its 3-amino derivative typically proceeds via a two-step synthetic sequence starting from 2,6-dichlorobenzonitrile. This involves a regioselective bromination followed by a cyclization reaction with hydrazine.[1] This guide is structured to address common issues encountered during these two critical stages.

Part 1: Regioselective Bromination of 2,6-dichlorobenzonitrile

The first critical step is the selective introduction of a bromine atom at the 3-position of the 2,6-dichlorobenzonitrile ring to yield 3-bromo-2,6-dichlorobenzonitrile.

Question 1: I am observing low yields and the formation of multiple side products during the bromination of 2,6-dichlorobenzonitrile. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields and the formation of side products, such as over-brominated species (e.g., dibromobenzonitrile) or hydrolyzed products, are common challenges in this electrophilic aromatic substitution.[3] The key to a successful bromination lies in the careful selection of the brominating agent and the precise control of reaction conditions.

  • Causality: The use of overly harsh brominating conditions, such as potassium bromate in sulfuric acid, can lead to exothermic reactions that are difficult to control, resulting in side reactions.[3] Milder and more selective brominating agents are preferable. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid has been identified as an effective reagent for this transformation.[1][3]

  • Troubleshooting & Optimization:

    • Choice of Brominating Agent: Utilize N-Bromosuccinimide (NBS) as the brominating agent. It is a milder and more selective source of electrophilic bromine compared to harsher alternatives.[4]

    • Acid Catalyst: The presence of a strong acid, such as concentrated sulfuric acid, is crucial for activating the NBS and facilitating the electrophilic attack on the aromatic ring.

    • Stoichiometry: Carefully control the stoichiometry of NBS. An excess of NBS can lead to the formation of dibrominated byproducts.[3] Start with a slight excess (e.g., 1.05-1.1 equivalents) and optimize based on your results.

    • Temperature Control: Maintain a controlled temperature throughout the reaction. Running the reaction at or below room temperature (e.g., 0-25 °C) can help to minimize side reactions.[3][4]

    • Reaction Monitoring: Monitor the progress of the reaction by techniques like GC-MS or TLC to determine the optimal reaction time and prevent the formation of byproducts.

Parameter Recommendation Rationale
Brominating AgentN-Bromosuccinimide (NBS)Milder and more selective, reducing side products.[4]
AcidConcentrated Sulfuric AcidActivates NBS for electrophilic aromatic substitution.[4]
Temperature0-25 °CMinimizes exothermic events and side reactions.[3][4]
Stoichiometry~1.05-1.1 eq. of NBSPrevents over-bromination.[3]

Question 2: I am having difficulty with the regioselectivity of the bromination. Why is the bromine adding to the desired 3-position?

Answer:

The regioselectivity of the bromination of 2,6-dichlorobenzonitrile is directed by the electronic and steric effects of the substituents on the aromatic ring. The two chlorine atoms are ortho, para-directing, while the cyano group is meta-directing. The position para to the cyano group and ortho to one of the chlorine atoms (the 3-position) is the most activated and sterically accessible position for electrophilic attack.

Experimental Protocol: Regioselective Bromination

This protocol is adapted from a reported practical synthesis of 3-bromo-2,6-dichlorobenzonitrile.[1]

  • Reaction Setup: In a well-ventilated fume hood, add 2,6-dichlorobenzonitrile to a flask equipped with a magnetic stirrer and a dropping funnel.

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.

  • NBS Addition: Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the internal temperature below 25 °C.

  • Reaction: Allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup: Carefully quench the reaction by pouring it over crushed ice. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethyl acetate to remove impurities.

  • Drying: Dry the solid product under vacuum to obtain 3-bromo-2,6-dichlorobenzonitrile.

Part 2: Cyclization to form the Indazole Ring

The second key step is the reaction of 3-bromo-2,6-dichlorobenzonitrile with hydrazine to form the 7-bromo-4-chloro-1H-indazol-3-amine.

Question 3: My cyclization reaction with hydrazine is giving a low yield of the desired 7-bromo-4-chloro-1H-indazol-3-amine. What factors influence the yield of this reaction?

Answer:

The cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine to form the indazole ring is a complex process that can be influenced by several factors, including the reaction temperature, solvent, and the presence of additives.

  • Causality: The reaction can proceed through two potential pathways: 1) an initial nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms by hydrazine, followed by an intramolecular attack on the cyano group, or 2) an initial attack of hydrazine on the cyano group, followed by an intramolecular SNAr reaction.[3] Optimizing the conditions to favor the desired pathway is key to achieving a high yield.

  • Troubleshooting & Optimization:

    • Temperature: The reaction typically requires elevated temperatures (e.g., 95-120 °C) to proceed at a reasonable rate.[5]

    • Solvent: A polar aprotic solvent such as 2-methyltetrahydrofuran (2-MeTHF) has been shown to be effective for this transformation.[1]

    • Hydrazine: Use an excess of hydrazine hydrate to drive the reaction to completion.

    • Additive: The addition of a weak base, such as sodium acetate (NaOAc), can be beneficial.[5]

    • Pressure: Running the reaction in a sealed vessel, such as a Parr reactor, can help to maintain the necessary temperature and pressure for the reaction to proceed efficiently.[5]

Parameter Recommendation Rationale
Temperature95-120 °CProvides sufficient energy for the cyclization to occur.[5]
Solvent2-Methyltetrahydrofuran (2-MeTHF)A suitable polar aprotic solvent.[1]
ReagentHydrazine Hydrate (excess)Drives the reaction towards product formation.
AdditiveSodium Acetate (NaOAc)Acts as a weak base to facilitate the reaction.[5]

Question 4: I am observing the formation of an undesired regioisomer. How can I control the regioselectivity of the cyclization?

Answer:

The formation of the desired 7-bromo-4-chloro-1H-indazol-3-amine regioisomer is a critical aspect of this synthesis. An alternative approach of first forming the 3-aminoindazole ring followed by bromination has been shown to yield the undesired regioisomer as the major product.[1][5] Therefore, the synthetic strategy of bromination followed by cyclization is crucial for obtaining the correct isomer.

The regioselectivity of the cyclization is thought to be controlled by the relative reactivity of the two chlorine atoms and the cyano group in 3-bromo-2,6-dichlorobenzonitrile towards nucleophilic attack by hydrazine. The established protocol of reacting this intermediate with hydrazine hydrate in 2-MeTHF at elevated temperatures has been shown to produce the desired 7-bromo-4-chloro-1H-indazol-3-amine with high regioselectivity.[1]

Experimental Protocol: Cyclization

This protocol is based on a reported procedure for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.[5]

  • Reaction Setup: In a Parr reactor, combine 3-bromo-2,6-dichlorobenzonitrile, sodium acetate, and 2-methyltetrahydrofuran (2-MeTHF).

  • Hydrazine Addition: Add hydrazine hydrate to the mixture.

  • Reaction: Seal the reactor and heat the mixture to an internal temperature of 95 °C for 18 hours.

  • Cooling and Workup: After cooling the reactor to room temperature, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification: The crude product can often be purified by recrystallization or by washing the solid with appropriate solvents to achieve high purity without the need for column chromatography.[6][7]

Visualizing the Synthesis and Troubleshooting

To better understand the reaction sequence and potential pitfalls, the following diagrams illustrate the synthetic pathway and key decision points in troubleshooting.

Synthesis_Workflow cluster_bromination Step 1: Regioselective Bromination cluster_cyclization Step 2: Cyclization cluster_alternative Alternative (Undesired) Pathway A 2,6-dichlorobenzonitrile B 3-bromo-2,6-dichlorobenzonitrile A->B NBS, H₂SO₄ 25 °C, 18h P1 Side Products (e.g., dibrominated, hydrolyzed) A->P1 Harsh Conditions (e.g., KBrO₃/H₂SO₄) C 7-Bromo-4-chloro-1H-indazol-3-amine B->C Hydrazine Hydrate, NaOAc 2-MeTHF, 95 °C, 18h B->C P2 Undesired Regioisomer B->P2 Incorrect Reaction Conditions D 4-chloro-1H-indazol-3-amine E Undesired Regioisomer D->E NBS

Caption: Synthetic workflow for 7-Bromo-4-chloro-1H-indazol-3-amine.

Troubleshooting_Logic Start Low Yield in Bromination? Check_Reagents Verify NBS quality and H₂SO₄ concentration Start->Check_Reagents Check_Temp Ensure temperature is controlled (0-25 °C) Start->Check_Temp Check_Stoich Confirm NBS stoichiometry (1.05-1.1 eq.) Start->Check_Stoich Optimize_Time Monitor reaction by TLC/GC-MS to determine optimal time Check_Stoich->Optimize_Time Start2 Low Yield in Cyclization? Check_Temp2 Ensure internal temperature reaches 95-120 °C Start2->Check_Temp2 Check_Pressure Use a sealed reactor (e.g., Parr) Start2->Check_Pressure Check_Reagents2 Verify excess of hydrazine hydrate Start2->Check_Reagents2 Check_Solvent Use appropriate solvent (e.g., 2-MeTHF) Start2->Check_Solvent

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Purification of Crude 7-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7-Bromo-4-chloro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of obtaining high-purity this compound for your research and development needs.

I. Understanding the Challenge: Common Impurities

The purification of this compound is often complicated by the presence of impurities that arise during its synthesis. A common synthetic route involves the regioselective bromination of a substituted benzonitrile followed by cyclization.[1][2][3] This process can lead to several types of impurities that may be carried through to the final product.

Q1: What are the most common impurities I should expect in my crude this compound?

Based on analogous syntheses of similar indazoles, you can anticipate the following impurities:

  • Regioisomers: The formation of the indazole ring can sometimes result in the production of isomeric products. Depending on the specific synthetic route, you may find other positional isomers of the bromo and chloro substituents on the indazole ring. The direct bromination of 4-chloro-1H-indazole, for instance, can lead to a mixture of brominated isomers.[1]

  • Starting Materials: Unreacted starting materials, such as 4-chloro-1H-indazole or the brominating agent, may persist in the crude product.

  • Over-brominated Species: The use of potent brominating agents like N-Bromosuccinimide (NBS) can sometimes lead to the formation of di-brominated indazole species.[4]

  • Byproducts from Synthesis: Depending on the specific reagents and reaction conditions used, other byproducts may be present. For instance, if the synthesis involves a cyclization reaction with hydrazine, related heterocyclic byproducts could be formed.[1]

II. Troubleshooting Guide: Purification Strategies

The choice of purification method will depend on the nature and quantity of the impurities present in your crude material. Below, we address common issues encountered during the two primary purification techniques: recrystallization and column chromatography.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and scalable purification technique that should be your first consideration for purifying this compound. A successful recrystallization can often yield highly pure material without the need for chromatography.[1][3]

Q2: My recrystallization is not working. The compound either "oils out" or doesn't crystallize at all. What should I do?

This is a common issue that can often be resolved by systematically optimizing your solvent system.

Step 1: Solvent Selection

The key to a successful recrystallization is finding a solvent (or solvent pair) in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below. For a halogenated aromatic compound like this compound, a good starting point is to screen a range of solvents with varying polarities.

Solvent CategoryExamplesRationale
Nonpolar Heptane, Hexane, CyclohexaneGood for removing nonpolar impurities. The target compound may have low solubility even when hot.
Moderately Polar Toluene, Dichloromethane (DCM)Often good solvents for dissolving aromatic compounds at elevated temperatures.
Polar Aprotic Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), 2-MeTHFVersatile solvents that can often provide the desired solubility profile.
Polar Protic Ethanol, Methanol, Isopropanol (IPA)The N-H of the indazole can hydrogen bond with these solvents, influencing solubility.

Step 2: The Two-Solvent Method

If a single solvent does not provide the desired solubility profile, a two-solvent system is often effective. In this method, you dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then clarified by adding a small amount of the "good" solvent and allowed to cool slowly.

Common miscible solvent pairs to try include:

  • DCM/Heptane

  • Ethyl Acetate/Hexane

  • Methanol/Water[5]

  • Acetone/Water[5]

  • 2-MeTHF/Heptane[5]

Workflow for Optimizing Recrystallization

G start Crude Product screen_single Screen Single Solvents (e.g., Heptane, Toluene, EtOAc, IPA) start->screen_single single_success Successful Crystallization? screen_single->single_success pure_product Obtain Pure Product single_success->pure_product Yes screen_two Screen Two-Solvent Systems (e.g., DCM/Heptane, EtOAc/Hexane) single_success->screen_two No dissolve_good Dissolve in 'Good' Solvent (Hot) screen_two->dissolve_good add_poor Add 'Poor' Solvent until Turbid dissolve_good->add_poor cool_slowly Cool Slowly add_poor->cool_slowly two_success Successful Crystallization? cool_slowly->two_success two_success->pure_product Yes chromatography Proceed to Column Chromatography two_success->chromatography No

Caption: Decision workflow for recrystallization optimization.

Column Chromatography: For Challenging Separations

When recrystallization fails to remove closely related impurities, such as regioisomers, column chromatography is the preferred method.

Q3: How do I develop an effective column chromatography method for purifying this compound?

A systematic approach, starting with Thin Layer Chromatography (TLC), is crucial for developing a successful column chromatography separation.

Step 1: TLC Analysis

Before running a column, it is essential to analyze your crude mixture by TLC to determine the optimal mobile phase.

  • Stationary Phase: Use standard silica gel plates (Silica Gel 60 F254).

  • Mobile Phase Screening: Start with a nonpolar solvent system, such as 10% ethyl acetate in hexanes, and gradually increase the polarity. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3, and there is good separation between the product spot and the impurity spots.

Step 2: Column Preparation and Execution

  • Stationary Phase: Silica gel is the most common choice for compounds of this polarity.

  • Column Packing: A properly packed column is critical for good separation. Ensure the silica gel is slurried in the mobile phase and packed uniformly to avoid channels.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. This "dry loading" method often results in better separation than loading the sample as a concentrated solution.

  • Elution: Begin eluting with the mobile phase determined from your TLC analysis. If the separation is not ideal, you can use a gradient elution, gradually increasing the polarity of the mobile phase.

General Protocol for Column Chromatography

G start Crude this compound tlc TLC Analysis (Find mobile phase with Rf ≈ 0.2-0.3) start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Dry Load Sample pack_column->load_sample elute Elute with Chosen Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Step-by-step workflow for column chromatography.

III. Frequently Asked Questions (FAQs)

Q4: What are the recommended storage conditions for purified this compound?

To ensure the long-term stability of your purified compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. For extended storage, refrigeration (2-8 °C) is recommended. The compound should be protected from light and moisture to prevent potential degradation.[6]

Q5: Is this compound sensitive to acidic or basic conditions?

Indazoles can be sensitive to strong acids and bases. The indazole ring itself has a pKa, and under harsh pH conditions, degradation or unwanted reactions can occur.[7] It is advisable to avoid prolonged exposure to strong acids and bases during workup and purification.

Q6: What analytical techniques are best for assessing the purity of the final product?

  • NMR (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct signals.

  • LC-MS: An excellent technique for determining purity and identifying the mass of any minor impurities.

  • HPLC: With a suitable method, HPLC can provide a quantitative measure of purity.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

By following the guidance in this technical support center, you will be well-equipped to tackle the purification of this compound and obtain the high-quality material necessary for your research.

IV. References

  • PubChem. 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. National Center for Biotechnology Information. --INVALID-LINK--

  • Smolecule. 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine. --INVALID-LINK--

  • ChemicalBook. 1H-Indazole,7-broMo-4-chloro- CAS 1000341-88-7. --INVALID-LINK--

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. --INVALID-LINK--

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. --INVALID-LINK--

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ResearchGate. --INVALID-LINK--

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. --INVALID-LINK--

  • University of Toronto. Column chromatography. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers. --INVALID-LINK--

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. --INVALID-LINK--

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. --INVALID-LINK--

  • BenchChem. Technical Support Center: Method Development for Separating Isomers of Substituted Indoles. --INVALID-LINK--

  • BLDpharm. 1626336-65-9|7-Bromo-4-chloro-1H-indazol-3-amine. --INVALID-LINK--

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. --INVALID-LINK--

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. --INVALID-LINK--

  • University of Rochester. Chromatography: Solvent Systems For Flash Column. --INVALID-LINK--

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. --INVALID-LINK--

  • BenchChem. An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. --INVALID-LINK--

  • BenchChem. 3-Bromo-6-(trifluoromethyl)-1H-indazole stability and degradation pathways. --INVALID-LINK--

  • BenchChem. Technical Support Center: Optimization of Solvent Systems for Indazole Derivative Synthesis. --INVALID-LINK--

References

Impact of solvent on 7-Bromo-4-chloro-1H-indazole synthesis regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Understanding and Troubleshooting Solvent-Dependent Regioselectivity

Welcome to the technical support center for the synthesis of 7-Bromo-4-chloro-1H-indazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of regioselectivity in this specific synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound regarding regioselectivity?

The main challenge lies in controlling the position of the bromine atom on the 4-chloro-1H-indazole core. Electrophilic substitution on the indazole ring can potentially lead to bromination at multiple positions, primarily C3, C5, and C7. Achieving high selectivity for the desired C7 position is crucial and is significantly influenced by the reaction conditions, with the choice of solvent playing a pivotal role.

Q2: How does the choice of solvent influence the regioselectivity of the bromination of 4-chloro-1H-indazole?

The solvent can influence regioselectivity through several mechanisms:

  • Solvation of the Electrophile: The nature of the solvent can affect the reactivity of the brominating agent (e.g., N-Bromosuccinimide - NBS). In polar solvents, the electrophile may be more stabilized, potentially altering its reactivity and selectivity.

  • Solvation of the Indazole Substrate: Solvents can interact with the N-H of the indazole ring, influencing the electron density distribution in the aromatic system and thus directing the electrophilic attack.

  • Tautomeric Equilibrium: Indazoles exist in tautomeric forms (1H and 2H). The equilibrium between these tautomers can be solvent-dependent.[1] Since the electronic properties of each tautomer are different, the solvent can influence which positions on the ring are most susceptible to electrophilic attack. The 1H-indazole tautomer is generally the more thermodynamically stable form.[2][3]

Q3: Are there any general trends for solvent choice in achieving C7 bromination?

While a definitive solvent for all cases is not established, trends from related syntheses suggest that aprotic solvents of varying polarities are often employed for electrophilic halogenations of indazoles.[4] For instance, solvents like acetonitrile (MeCN), dichloromethane (CH2Cl2), and chloroform (CHCl3) are commonly used for brominations with NBS.[4] The optimal solvent is often determined empirically for a specific substrate.

Q4: I am observing a mixture of 7-bromo and 5-bromo isomers. How can I improve the selectivity for the 7-bromo product?

Formation of a mixture of regioisomers is a common issue. Here are some troubleshooting strategies:

  • Solvent Screening: If you are using a polar aprotic solvent like DMF, consider switching to a less polar solvent like dichloromethane or chloroform. Conversely, if you are in a nonpolar solvent, exploring a more polar option might alter the selectivity.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the formation of the thermodynamically more stable product.

  • Choice of Brominating Agent: While NBS is common, other brominating agents could offer different selectivity profiles. Consider exploring alternatives in consultation with relevant literature for your specific system.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of this compound 1. Poor solubility of starting material: The 4-chloro-1H-indazole may not be fully dissolved in the chosen solvent, leading to an incomplete reaction. 2. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to degradation.1. Select a solvent in which the starting material has good solubility at the reaction temperature. A solvent screen with small-scale reactions is recommended. 2. Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability.
Formation of multiple bromo-isomers (e.g., 5-bromo, 3-bromo) 1. Solvent polarity: The solvent may not be optimal for directing the electrophilic attack to the C7 position. 2. Steric hindrance: The chloro group at C4 may not be sufficient to direct bromination exclusively to C7.1. Conduct a solvent screen. Compare a nonpolar aprotic solvent (e.g., Toluene), a polar aprotic solvent (e.g., Acetonitrile), and a chlorinated solvent (e.g., Dichloromethane). Analyze the product ratio in each case. 2. While less easily controlled, understanding the electronic and steric factors is key. The choice of solvent can modulate these effects to some extent.
Di-bromination of the indazole ring 1. Excess of brominating agent: Using too much of the brominating agent can lead to multiple substitutions. 2. High reactivity in the chosen solvent: The solvent may enhance the reactivity of the system, favoring over-bromination.1. Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents. 2. Consider a less activating solvent or run the reaction at a lower temperature to moderate the reactivity.

Data Summary: Solvent Effects on Indazole N-Alkylation

While direct data on the solvent's effect on the regioselective synthesis of the this compound core is limited in publicly available literature, extensive studies on the N-alkylation of indazoles provide valuable analogous insights into how solvents can direct regiochemistry. The following table summarizes findings from the N-alkylation of a substituted indazole, which can serve as a guiding principle for understanding solvent effects in indazole chemistry.

SolventBaseN1:N2 RatioYield of N1 IsomerReference
DioxaneCs2CO3High N1 selectivity96%[5][6]
ChlorobenzeneCs2CO3Moderate N1 selectivity66%[5][6]
DMFCs2CO3Lower N1 selectivity60%[5][6]
DMSOCs2CO3Lower N1 selectivity54%[5][6]
TolueneCs2CO3Moderate N1 selectivity56%[5][6]
NMPCs2CO3Lowest N1 selectivity42%[5][6]
THFNaHHigh N1 selectivity>99% in some cases[7][8]

This data is for the N-alkylation of a model indazole substrate and should be used as a conceptual guide for understanding potential solvent effects in other reactions involving indazoles.

Experimental Protocols

Protocol 1: General Procedure for Regioselective C7 Bromination of 4-chloro-1H-indazole

This is a representative protocol. The choice of solvent is a critical parameter to be optimized.

Materials:

  • 4-chloro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Selected Solvent (e.g., Acetonitrile, Dichloromethane, or Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 4-chloro-1H-indazole (1 equivalent).

  • Add the selected solvent (e.g., Acetonitrile) to dissolve the starting material.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the this compound.

  • Characterize the product and determine the regioisomeric ratio using 1H NMR and/or LC-MS.

Visualizations

Logical Workflow for Troubleshooting Regioselectivity

G start Start: Synthesis of this compound analyze Analyze Product Mixture (NMR, LC-MS) start->analyze check_ratio Desired Regioisomer Ratio? analyze->check_ratio end End: Pure this compound check_ratio->end Yes troubleshoot Troubleshoot Reaction Conditions check_ratio->troubleshoot No solvent Screen Solvents (Polar Aprotic, Nonpolar, Chlorinated) troubleshoot->solvent temp Optimize Temperature (e.g., -10°C, 0°C, RT) troubleshoot->temp reagent Consider Alternative Brominating Agent troubleshoot->reagent solvent->analyze temp->analyze reagent->analyze

Caption: Troubleshooting workflow for optimizing regioselectivity.

Proposed Influence of Solvent on Tautomeric Equilibrium and Bromination

G cluster_0 Solvent Environment cluster_1 Electrophilic Bromination T1 1H-Indazole Tautomer (More Stable) T2 2H-Indazole Tautomer (Less Stable) T1->T2 Solvent Polarity P1 C7-Bromination (Desired Product) T1->P1 Favored Pathway in Optimized Solvent P2 Other Bromo-isomers (e.g., C5, C3) T2->P2 Potential Pathway in Non-Optimal Solvent

Caption: Solvent influence on tautomeric equilibrium and bromination outcome.

References

Minimizing byproduct formation in the synthesis of 7-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the synthesis of 7-Bromo-4-chloro-1H-indazole and its key precursors. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. This compound, particularly its 3-amino derivative, is a critical intermediate in the synthesis of groundbreaking therapeutics, including the potent anti-HIV capsid inhibitor, Lenacapavir.[1][2][3]

The synthesis of this molecule, while achievable, presents specific challenges, primarily concerning regioselectivity and the formation of isomeric byproducts. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and minimize byproduct formation, thereby ensuring a robust and scalable synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and scalable synthetic route to the this compound core?

A1: The most practical and well-documented route proceeds through a two-step sequence starting from the inexpensive and readily available 2,6-dichlorobenzonitrile.[2][4] This method focuses on synthesizing the key intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, which can then be further modified if necessary. The sequence involves:

  • Regioselective Bromination: Introduction of a bromine atom at the desired position on the 2,6-dichlorobenzonitrile ring.

  • Regioselective Cyclization: Reaction with hydrazine to form the indazole ring with high isomeric purity.[2][5]

Attempting to reverse the sequence by first forming a 4-chloro-1H-indazol-3-amine and then brominating is not recommended, as this has been shown to yield the undesired regioisomer as the major product.[2][5]

Q2: I'm observing poor regioselectivity during the bromination of 2,6-dichlorobenzonitrile. What are the likely causes and how can I fix it?

A2: Poor regioselectivity in the bromination step is a common pitfall that leads to difficult-to-separate isomeric impurities. The key to success is using a highly activating and directing electrophilic bromination system. Mild bromination conditions often result in low conversion or a mixture of products.[6]

The most effective method for achieving high regioselectivity for the desired 3-bromo-2,6-dichlorobenzonitrile is the use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) .[2][7] The strong acid protonates the nitrile group, strongly deactivating the ring and directing the incoming electrophile (Br⁺) to the position meta to the nitrile and ortho to a chlorine atom, which ultimately becomes the 7-position of the indazole.

Table 1: Comparison of Bromination Conditions for 2,6-dichlorobenzonitrile

Brominating AgentSolvent/AcidTemperature (°C)Time (h)Outcome
NBS (1.07 equiv.)96% H₂SO₄ (10 equiv.)2518Optimal: >93% purity of desired isomer.[7]
Br₂Acetic Acid8012Mixture of isomers, lower yield.
NBSAcetonitrile2524Low conversion and poor selectivity.[6]

Q3: The primary issue in my synthesis is the formation of an undesired regioisomer during the cyclization with hydrazine. How can I maximize the yield of the correct 7-Bromo-4-chloro isomer?

A3: This is the most critical step for controlling the final product's purity. The formation of the correct 7-bromo-4-chloro-1H-indazol-3-amine isomer depends on directing the hydrazine to react at the C2 chlorine (adjacent to the nitrile) rather than the C6 chlorine. The subtle electronic and steric differences between the two chlorine atoms are the basis for this selectivity.[2]

To maximize the formation of the desired product, the following conditions are critical:

  • Solvent Choice: 2-Methyltetrahydrofuran (2-MeTHF) has been identified as an optimal solvent that promotes the desired regioselectivity.[2]

  • Base: A mild base such as Sodium Acetate (NaOAc) is used to facilitate the reaction.[5]

  • Temperature: The reaction requires elevated temperatures (typically around 95 °C) to proceed efficiently.[5]

Under these optimized conditions, the desired 7-bromo-4-chloro-1H-indazol-3-amine can be obtained in 50-56% isolated yield with purity up to 98%, often without the need for column chromatography.[2]

Q4: After a subsequent N-alkylation step, my product is a mixture of 1H- and 2H-indazole isomers. How can I control this?

A4: The indazole ring possesses two reactive nitrogen atoms (N1 and N2), and alkylation can often lead to a mixture of regioisomers. Controlling this selectivity is a classic challenge in indazole chemistry.[8] The outcome is governed by a balance of kinetic and thermodynamic factors, which can be influenced by your choice of reagents and conditions.[9][10]

  • For N1-Alkylation (Thermodynamic Product): The N1-substituted indazole is generally the more thermodynamically stable isomer. To favor its formation, use conditions that allow for equilibration. A strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent like THF is highly effective for directing alkylation to the N1 position.[10][11]

  • For N2-Alkylation (Kinetic Product): The N2 position is often more sterically accessible, making it the kinetically favored site of attack. Using milder bases or conditions that do not allow for equilibration can sometimes favor the N2 isomer.[9]

Q5: How can I effectively separate the desired this compound product from its regioisomeric byproducts?

A5: While the optimized protocols described are designed to minimize the need for extensive purification[1][2], separation may sometimes be necessary. The most effective method for separating indazole regioisomers is column chromatography on silica gel .[12] Due to their different dipole moments and steric profiles, the N1 and N2 isomers, as well as other structural isomers, typically exhibit different retention factors (Rf) on silica gel, allowing for their separation.[12] High-Performance Liquid Chromatography (HPLC) can also be used for both analytical quantification and preparative separation of isomers.[10]

Troubleshooting Guides & Detailed Protocols

Troubleshooting Workflow for Byproduct Formation

The following diagram outlines a logical workflow for diagnosing and resolving common issues related to byproduct formation during the synthesis.

start Analysis Shows Significant Byproduct(s) q1 Is the byproduct an isomer of the desired brominated intermediate? start->q1 sol1 Troubleshoot Bromination Step: • Verify NBS purity and stoichiometry. • Ensure use of conc. H₂SO₄. • Maintain strict temperature control (25°C). • Confirm identity via NMR/MS. q1->sol1  Yes q2 Is the byproduct the wrong indazole regioisomer? q1->q2  No end_node Achieved High Purity Product sol1->end_node sol2 Troubleshoot Cyclization Step: • Confirm starting material is the correct  3-bromo-2,6-dichlorobenzonitrile isomer. • Use 2-MeTHF as the solvent. • Ensure NaOAc is present. • Maintain reaction temperature (~95°C). q2->sol2  Yes sol2->end_node

Caption: Troubleshooting workflow for byproduct identification.

Protocol 1: Optimized Regioselective Bromination of 2,6-dichlorobenzonitrile[2][7]

Materials:

  • 2,6-dichlorobenzonitrile

  • N-Bromosuccinimide (NBS), recrystallized

  • Sulfuric Acid (H₂SO₄), 96%

  • Ice water

Procedure:

  • To a stirred solution of 2,6-dichlorobenzonitrile (1.0 equiv.) in concentrated sulfuric acid (10 vol. equiv.) at 0-5 °C, add N-Bromosuccinimide (1.07 equiv.) portion-wise, ensuring the internal temperature does not exceed 25 °C.

  • Allow the reaction mixture to warm to room temperature (25 °C) and stir for 18 hours.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Carefully pour the reaction mixture into a beaker of ice-cold water.

  • A precipitate will form. Collect the solid by filtration.

  • Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum to yield 3-bromo-2,6-dichlorobenzonitrile. The product should have a purity of >93% by qNMR or HPLC and can typically be used in the next step without further purification.

Protocol 2: Optimized Regioselective Cyclization to 7-Bromo-4-chloro-1H-indazol-3-amine[2][5]

Materials:

  • 3-bromo-2,6-dichlorobenzonitrile

  • Hydrazine hydrate (4.0 equiv.)

  • Sodium acetate (NaOAc) (1.2 equiv.)

  • 2-Methyltetrahydrofuran (2-MeTHF) (5 vol.)

Procedure:

  • Charge a pressure-rated reactor (e.g., a Parr reactor) with 3-bromo-2,6-dichlorobenzonitrile (1.0 equiv.), sodium acetate (1.2 equiv.), and 2-MeTHF (5 vol.).

  • Add hydrazine hydrate (4.0 equiv.) to the mixture.

  • Seal the reactor and heat the internal temperature to 95 °C.

  • Maintain stirring at this temperature for 18 hours.

  • Monitor the reaction by HPLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Perform a suitable workup, which typically involves dilution with an organic solvent and washing with water to remove salts and excess hydrazine.

  • Concentrate the organic layer and crystallize the product from a suitable solvent system to afford 7-bromo-4-chloro-1H-indazol-3-amine as a solid with purity >98%.

Mechanistic Insights

The regioselectivity of the key cyclization step is paramount. The pathway below illustrates the critical transformation and the potential for forming the undesired byproduct. The reaction conditions are tuned to favor the desired pathway.

start 3-Bromo-2,6-dichlorobenzonitrile path_desired Pathway A (Desired) SNAr at C2 start->path_desired Favored in 2-MeTHF path_undesired Pathway B (Undesired) SNAr at C6 start->path_undesired Disfavored hydrazine Hydrazine (H₂N-NH₂) hydrazine->path_desired hydrazine->path_undesired intermediate_A Intermediate A path_desired->intermediate_A intermediate_B Intermediate B path_undesired->intermediate_B cyclization_A Intramolecular Cyano Attack intermediate_A->cyclization_A cyclization_B Intramolecular Cyano Attack intermediate_B->cyclization_B product_A Product: 7-Bromo-4-chloro- 1H-indazol-3-amine cyclization_A->product_A product_B Byproduct: 4-Bromo-7-chloro- 1H-indazol-3-amine cyclization_B->product_B

Caption: Proposed pathways for regioselective cyclization.

The reaction likely proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitrile group activates both adjacent chlorine atoms, but subtle differences in sterics and electronics favor attack at the C2 position, leading to the desired 7-bromo isomer.[2]

References

Validation & Comparative

Comparing the reactivity of 7-Bromo-4-chloro-1H-indazole with other halogenated indazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Comparative Reactivity of 7-Bromo-4-chloro-1H-indazole

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Halogenated Indazoles in Medicinal Chemistry

Indazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases, including cancer and HIV.[1][2][3][4][5] The functionalization of the indazole ring is a critical step in drug development, allowing for the precise tuning of a molecule's pharmacological properties. Dihalogenated indazoles, such as this compound, represent particularly versatile intermediates. Their value lies in the differential reactivity of the two halogen atoms, which enables selective, stepwise functionalization to build molecular complexity.

This guide provides an in-depth comparison of the reactivity of the C7-bromo and C4-chloro positions on the 1H-indazole core. We will explore the underlying chemical principles that govern this selectivity and provide field-proven experimental protocols to empower researchers in synthetic and medicinal chemistry to leverage this powerful building block effectively.

Pillar 1: Understanding the Fundamentals of Reactivity

The synthetic utility of this compound hinges on the distinct chemical nature of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This difference is the cornerstone of achieving regioselective functionalization.

  • Bond Dissociation Energy: The C-Br bond is inherently weaker and more polarizable than the C-Cl bond. This lower bond dissociation energy means that less energy is required to cleave the C-Br bond, making it the more reactive site in reactions where bond breaking is the rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.[6]

  • Electronic Environment: The indazole ring is a bicyclic heteroaromatic system. The precise location of the halogen atoms influences the electronic density at each position. In this compound, both halogens exert an electron-withdrawing inductive effect. However, the relative positions to the fused pyrazole ring create distinct electronic environments that further differentiate their reactivity.

The practical consequence of these factors is that the C7-bromo position is overwhelmingly favored for reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, while the C4-chloro position remains largely inert under typical conditions for these transformations. This provides a synthetic "handle" that can be addressed orthogonally.

Pillar 2: Comparative Analysis in Key Synthetic Transformations

The differential reactivity of this compound is most evident in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[7]

A. Suzuki-Miyaura Cross-Coupling: Selective C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for creating C(sp²)–C(sp²) bonds.[1][8][9] When this compound is subjected to Suzuki-Miyaura conditions, the reaction proceeds with high regioselectivity at the C7-bromo position.

Causality of Selectivity: The catalytic cycle of the Suzuki reaction begins with the oxidative addition of the aryl halide to a palladium(0) complex. Due to the weaker C-Br bond, the palladium catalyst preferentially inserts into the C7-Br bond over the more robust C4-Cl bond. This initial, selective step dictates the outcome of the entire reaction, leading exclusively to the 7-arylated product while preserving the 4-chloro substituent for subsequent transformations. Studies on various 7-bromo-4-substituted indazoles have consistently demonstrated this selective reactivity.[1][10]

Caption: Experimental workflow for a regioselective Suzuki-Miyaura coupling.

Comparative Data: Suzuki-Miyaura Coupling of Halogenated Indazoles

EntrySubstrateCoupling PartnerCatalyst/BaseConditionsYield (%)SelectivityReference
1N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPdCl₂(dppf)/Cs₂CO₃Dioxane/H₂O, 100 °C82C7-Coupling[1]
25-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂/K₂CO₃DME, 80 °C, 2h86C5-Coupling[8]
33-bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄/Cs₂CO₃Dioxane/EtOH/H₂O, 140 °C, MW95C3-Coupling[11]
4This compoundPhenylboronic acidPd(PPh₃)₄/K₂CO₃Toluene/EtOH/H₂O, 100 °C>90 (expected)C7-CouplingN/A

Note: Entry 4 is a representative expectation based on established principles.

B. Buchwald-Hartwig Amination: Selective C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines from aryl halides.[12][13][14] Similar to the Suzuki reaction, this transformation relies on a palladium catalyst and exhibits excellent regioselectivity for the C-Br bond in dihalogenated systems like this compound.

Causality of Selectivity: The mechanism also proceeds through an oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination sequence.[12] The preferential oxidative addition of the Pd(0) catalyst into the weaker C7-Br bond is the selectivity-determining step. This allows for the introduction of a wide variety of primary and secondary amines at the C7 position, leaving the C4-chloro group available for further chemistry. The development of specialized phosphine ligands has greatly expanded the scope of this reaction to include even challenging substrates like unprotected heterocyclic bromides.[15]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + R'R''NH, Base Amido_Complex [Ar-Pd(II)(NR'R'')L2]+ Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product 7-Br-4-Cl-Indazole 7-Br-4-Cl-Indazole (C-Br bond is weaker) 7-Br-4-Cl-Indazole->Oxidative_Addition FASTER 4-Cl-Indazole_Analog Other Chloro-Indazoles (C-Cl bond is stronger) 4-Cl-Indazole_Analog->Oxidative_Addition SLOWER

Caption: Catalytic cycle showing preferential oxidative addition at the C-Br bond.

C. Nucleophilic Aromatic Substitution (SNAr): A Potential Route for C4-Cl Functionalization

While the C4-Cl position is unreactive under palladium-catalysis, it can potentially be functionalized through Nucleophilic Aromatic Substitution (SNAr).[16][17][18] This reaction mechanism is fundamentally different from cross-coupling.

Reaction Requirements: SNAr requires three key components:

  • An aryl halide (the C4-Cl).

  • A strong nucleophile (e.g., alkoxides, amines, thiolates).

  • The aromatic ring must be electron-deficient, typically achieved by having strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[17][19]

In this compound, the indazole nucleus itself is not strongly electron-withdrawing. Therefore, forcing conditions such as high temperatures and strong bases are generally required to induce SNAr at the C4-chloro position.[20] This contrasts sharply with the mild conditions often sufficient for cross-coupling at the C7-bromo site. This disparity in required reaction conditions is what makes the stepwise, regioselective functionalization of this molecule so synthetically attractive.

Pillar 3: Validated Experimental Protocols

The following protocols are provided as a starting point for the selective functionalization of this compound.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C7-Position

This protocol is adapted from methodologies established for the C7-arylation of substituted bromo-indazoles.[1][10]

Objective: To synthesize 7-(4-methoxyphenyl)-4-chloro-1H-indazole.

Materials:

  • This compound (1.0 eq)

  • (4-methoxyphenyl)boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a round-bottom flask, add this compound, (4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 7-(4-methoxyphenyl)-4-chloro-1H-indazole.

Protocol 2: Regioselective Buchwald-Hartwig Amination at the C7-Position

This protocol leverages modern catalyst systems known for their high efficiency in C-N bond formation.[13][15]

Objective: To synthesize N-benzyl-7-amino-4-chloro-1H-indazole.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • tBuBrettPhos Pd G3 Precatalyst (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a glovebox or under a stream of argon, add the tBuBrettPhos Pd G3 precatalyst, NaOtBu, and this compound to a Schlenk tube.

  • Add anhydrous toluene, followed by benzylamine via syringe.

  • Seal the vessel and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography to obtain the desired product.

Conclusion and Outlook

This compound is a paradigm of strategic design in synthetic intermediates. The predictable and significant difference in reactivity between the C7-bromo and C4-chloro positions provides a clear and reliable path for sequential, regioselective functionalization.

  • Primary Reactivity: The C7-bromo position is the primary site of reaction for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) due to its lower bond dissociation energy.

  • Secondary Reactivity: The C4-chloro position is robust and unreactive under these conditions, but can be targeted for functionalization using more forcing nucleophilic aromatic substitution reactions.

This guide has outlined the fundamental principles and provided actionable protocols for researchers. By understanding and applying these concepts, scientists can efficiently construct novel indazole-based molecules, accelerating the discovery and development of new medicines.

References

A Comparative Guide to the Biological Activity of 7-Bromo-4-chloro-1H-indazole and Other Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system comprising a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a multitude of pharmacologically active agents.[2][3] Indazole derivatives exhibit a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][3][4] This significance is underscored by the number of indazole-containing drugs that have reached the market, such as the kinase inhibitors Axitinib and Pazopanib for cancer therapy and the antiemetic agent Granisetron.[2][5]

This guide provides an in-depth comparison of the biological activity of a specific halogenated derivative, 7-Bromo-4-chloro-1H-indazole, against a backdrop of other functionally diverse indazole compounds. We will delve into structure-activity relationships (SAR), examine key experimental data, and provide validated protocols to empower researchers in the field of drug development.

Focus Molecule: this compound and its 3-Amino Congener

While the parent this compound is a key heterocyclic structure, its most prominent role in a biological context is through its 3-amino derivative, 7-Bromo-4-chloro-1H-indazol-3-amine . This specific molecule has gained significant attention as a critical building block in the synthesis of Lenacapavir , a first-in-class, potent, long-acting inhibitor of the HIV-1 capsid.[6][7][8]

The "biological activity" of 7-Bromo-4-chloro-1H-indazol-3-amine is therefore intrinsically linked to its function as a synthetic intermediate that enables the potent antiviral action of the final drug product.[6] The specific 7-bromo and 4-chloro substitution pattern is not arbitrary; it is crucial for the regioselective synthesis and for imparting the necessary electronic and steric properties required for the subsequent coupling reactions in the total synthesis of Lenacapavir.[7] This highlights a critical concept in medicinal chemistry: the biological relevance of a molecule can be defined not only by its direct interaction with a biological target but also by its role in enabling the creation of a complex therapeutic agent.

Comparative Analysis: Diverse Biological Activities of Indazole Derivatives

The functional versatility of the indazole scaffold is best appreciated by comparing the activity of this compound's derivatives with other substituted indazoles across different therapeutic areas.

Anticancer Activity: The Kinase Inhibition Powerhouse

The most extensively explored application of indazole derivatives is in oncology, primarily as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][9]

  • Mechanism of Action: Indazole-based kinase inhibitors typically function as ATP-competitive ligands. The indazole core mimics the adenine ring of ATP, positioning itself within the kinase's hinge region to form critical hydrogen bonds, while substituents at various positions explore adjacent hydrophobic pockets to achieve potency and selectivity.

  • Key Examples & SAR Insights:

    • Pazopanib and Axitinib: These FDA-approved drugs are multi-targeted tyrosine kinase inhibitors used to treat renal cell carcinoma and other cancers.[1][4][9] Their structures show that functionalization at the C3, C5, and N1 positions is critical for targeting kinases like VEGFR and PDGFR.

    • Entrectinib: This drug is an inhibitor of ALK, ROS1, and TRK kinases.[1] Notably, it is a 3-aminoindazole derivative, demonstrating that the same core structure found in the Lenacapavir intermediate can be adapted to potently inhibit protein kinases.[1]

    • PLK4 and Aurora Kinase Inhibitors: Research has shown that novel indazole derivatives can be highly potent and selective inhibitors of Polo-like kinase 4 (PLK4) and Aurora kinases, which are key regulators of mitosis.[10][11] Compound C05 from one study showed exceptional PLK4 inhibitory activity with an IC50 of less than 0.1 nM.[10]

The diagram below illustrates a generalized workflow for identifying and characterizing novel indazole-based kinase inhibitors.

Workflow for screening indazole kinase inhibitors.
Quantitative Comparison of Anticancer Activity

The tables below summarize the inhibitory concentrations (IC50) of various indazole derivatives, illustrating the impact of different substitution patterns on their biological activity.

Table 1: Comparative Kinase Inhibitory Activity of Selected Indazole Derivatives

Compound/DrugTarget Kinase(s)IC50 ValueReference
EntrectinibAnaplastic Lymphoma Kinase (ALK)12 nM[1]
Compound 106 Fibroblast Growth Factor Receptor 1 (FGFR1)2.0 µM[1]
Compound 109 Epidermal Growth Factor Receptor (EGFR T790M)5.3 nM[1]
Compound C05 Polo-like kinase 4 (PLK4)< 0.1 nM[10]
AxitinibVascular Endothelial Growth Factor Receptor (VEGFR2)0.2 nM[9][10]

Table 2: Comparative Antiproliferative Activity of Selected Indazole Derivatives

Compound/DrugCancer Cell LineActivity MetricIC50 ValueReference
Compound 2f 4T1 (Breast Cancer)Growth Inhibition0.23 µM[9][12]
Compound 6o K562 (Leukemia)Growth Inhibition5.15 µM[13]
Compound 7 FaDu (Hypopharyngeal Carcinoma)Growth Inhibition2.78 µM[14][15]
Compound C05 IMR-32 (Neuroblastoma)Growth Inhibition0.948 µM[10]
Compound 3b WiDr (Colorectal Carcinoma)Cytotoxicity27.20 µM[16]
Anti-inflammatory and Immunomodulatory Activity

Beyond cancer, indazoles show promise in treating inflammatory conditions.

  • CRAC Channel Blockade: Certain indazole-3-carboxamides have been identified as potent blockers of Calcium-Release Activated Calcium (CRAC) channels, which are essential for mast cell activation.[17] The structure-activity relationship study revealed that the specific regiochemistry of the amide linker at the C3 position is absolutely critical for activity.[17] This demonstrates how a subtle structural change can completely abolish or enable a specific biological function.

  • COX-2 Inhibition: Other indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[18]

Antimicrobial and Antiprotozoal Activity

The indazole scaffold is also effective against various pathogens.

  • Antiprotozoal Effects: Synthesized 2H-indazole derivatives have demonstrated potent activity against protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases proving to be significantly more active than the reference drug metronidazole.[18]

  • Antibacterial and Antifungal Activity: Various studies have reported the efficacy of indazole compounds against bacterial and fungal strains, often attributed to mechanisms like the inhibition of DNA gyrase.[18][19]

The following diagram illustrates how an indazole-based VEGFR inhibitor blocks downstream signaling to prevent tumor angiogenesis.

Signaling_Pathway cluster_cell Endothelial Cell cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR Inhibits ATP Binding PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) Transcription->Proliferation

References

A Comparative Guide to the Efficacy of Lenacapavir Precursors in HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the comparative analysis of Lenacapavir precursors, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind the evaluation of these precursors, provide detailed experimental protocols for assessing their efficacy and cytotoxicity, and present a conceptual framework for their comparison, anchored by the established profile of the parent compound, Lenacapavir.

Introduction: The Paradigm Shift of HIV-1 Capsid Inhibition with Lenacapavir

The human immunodeficiency virus type 1 (HIV-1) capsid, a conical protein shell encasing the viral genome, is a critical player in multiple stages of the viral lifecycle.[1][2][3][4] Its functions extend beyond simply protecting the viral RNA; it is actively involved in reverse transcription, trafficking to the nucleus, and nuclear import.[1][2][3][4] The multifaceted role of the capsid has made it an attractive target for a new class of antiretroviral drugs.

Lenacapavir (formerly GS-6207), a first-in-class HIV-1 capsid inhibitor, represents a significant breakthrough in HIV therapy.[5][6][7][8] It exhibits potent antiviral activity at multiple stages of the viral lifecycle, including capsid-mediated nuclear uptake of proviral DNA, virus assembly, and the formation of the capsid core.[5][6] Its long-acting formulation, allowing for twice-yearly subcutaneous administration, offers a transformative approach to HIV treatment and prevention.[6][9][10] The development of such a potent therapeutic agent necessitates a thorough understanding of its synthetic pathway and the biological activity of its precursors. This guide provides the scientific groundwork for such a comparative evaluation.

The Molecular Architecture and Synthesis of Lenacapavir

The synthesis of Lenacapavir is a complex, multi-step process that involves the assembly of several key chemical intermediates or precursors.[11][12][13][14] A modular synthetic approach is often employed, where different fragments of the final molecule are synthesized separately and then combined.[11][15] Understanding the structure of these precursors is fundamental to hypothesizing their potential biological activity. While the precursors themselves are not the final active pharmaceutical ingredient (API), their intrinsic antiviral and cytotoxic properties can provide valuable insights during the drug development process, potentially informing on off-target effects or the contribution of different structural motifs to the overall activity of the final drug.

The core structure of Lenacapavir is built upon a central substituted pyridine ring, which is sequentially functionalized with other key fragments.[11][12] The synthesis involves key reactions such as Sonogashira and Suzuki couplings to assemble the complex molecule.[11] For the purpose of this guide, we will conceptually consider the main building blocks of Lenacapavir as its "precursors" for a hypothetical comparative study.

A Framework for the Comparative Efficacy Analysis of Precursors

  • Antiviral Potency (EC50): The half-maximal effective concentration, or EC50, is the concentration of a drug at which it inhibits 50% of viral replication. A lower EC50 value indicates higher potency.

  • Cytotoxicity (CC50): The half-maximal cytotoxic concentration, or CC50, is the concentration of a drug at which it causes the death of 50% of host cells. A higher CC50 value indicates lower toxicity.

  • Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value is desirable, as it indicates that the drug is effective against the virus at concentrations that are not harmful to the host cells.

Experimental Protocols: A Step-by-Step Guide

To determine the EC50 and CC50 values for Lenacapavir precursors, standardized in vitro assays are essential. The following protocols provide a detailed methodology for these assessments.

Antiviral Efficacy Assessment: Single-Round HIV-1 Infectivity Assay

This assay quantifies the ability of a compound to inhibit the early stages of HIV-1 replication using a reporter virus that is capable of only a single round of infection.

Materials:

  • HEK293T cells (for virus production)

  • TZM-bl cells (target cells expressing CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene)

  • HIV-1 packaging and reporter plasmids

  • Cell culture medium (DMEM with 10% FBS and antibiotics)

  • Test compounds (Lenacapavir and its precursors)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Virus Production: Co-transfect HEK293T cells with an HIV-1 envelope-deficient proviral plasmid and a plasmid encoding a VSV-G envelope protein. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection: Add the diluted compounds to the TZM-bl cells, followed by the addition of a standardized amount of the single-round infectious HIV-1 reporter virus.

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a virus-only control. The EC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[16]

Antiviral_Efficacy_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition & Analysis Virus_Production Virus Production (HEK293T cells) Infection Infection of TZM-bl cells Virus_Production->Infection Cell_Plating Cell Plating (TZM-bl cells) Cell_Plating->Infection Compound_Dilution Compound Dilution Compound_Dilution->Infection Incubation Incubation (48 hours) Infection->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence Luminescence Measurement Lysis->Luminescence Data_Analysis Data Analysis (EC50 Calculation) Luminescence->Data_Analysis HIV_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_inhibition Lenacapavir Inhibition Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription Uncoating->RT Integration 4. Integration to Host DNA RT->Integration Replication 5. Replication Integration->Replication Assembly 6. Assembly Replication->Assembly Budding 7. Budding & Maturation Assembly->Budding Inhibit_Uncoating Inhibits Uncoating Inhibit_Uncoating->Uncoating Inhibit_Assembly Inhibits Assembly Inhibit_Assembly->Assembly

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 7-Bromo-4-chloro-1H-indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal structural elucidation of heterocyclic compounds is a foundational element of innovative research. Among these, indazole derivatives are a cornerstone in medicinal chemistry due to their diverse pharmacological activities. However, the synthesis of substituted indazoles can often yield a mixture of constitutional isomers, where the same atoms are connected in a different order. The precise characterization of these isomers is critical, as even minor structural changes can profoundly impact a molecule's biological activity and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 7-Bromo-4-chloro-1H-indazole and its constitutional isomers, offering a robust framework for their differentiation using common laboratory techniques.

The focus of this guide is to not only present data but to explain the underlying principles that govern the spectroscopic differences between these isomers. By understanding why their spectra differ, researchers can confidently identify and characterize their synthesized compounds.

The Isomers in Focus: Positional Variations of Bromine and Chlorine

The core structure is a 1H-indazole ring substituted with one bromine and one chlorine atom on the benzene ring. The reference compound is this compound. Its constitutional isomers are formed by varying the positions of the bromine and chlorine atoms on the six-membered ring. The primary isomers of interest for this comparison are:

  • This compound

  • 4-Bromo-6-chloro-1H-indazole

  • 5-Bromo-4-chloro-1H-indazole

  • 6-Bromo-4-chloro-1H-indazole

  • 7-Bromo-5-chloro-1H-indazole

  • 4-Bromo-5-chloro-1H-indazole

  • 4-Bromo-7-chloro-1H-indazole

  • 5-Bromo-6-chloro-1H-indazole

  • 5-Bromo-7-chloro-1H-indazole

  • 6-Bromo-5-chloro-1H-indazole

  • 6-Bromo-7-chloro-1H-indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons are highly sensitive to the positions of the electron-withdrawing bromine and chlorine substituents.

Key Predictive Principles for ¹H NMR:

  • Chemical Shift: Protons ortho and para to halogens are generally deshielded (shifted downfield) due to the inductive effect and anisotropic effects of the halogens. The deshielding effect of chlorine is typically slightly stronger than that of bromine.

  • Multiplicity and Coupling Constants: The substitution pattern dictates the coupling relationships between adjacent protons.

    • ortho-coupling (³JHH) is typically in the range of 7-9 Hz.

    • meta-coupling (⁴JHH) is smaller, around 2-3 Hz.

    • para-coupling (⁵JHH) is often negligible or very small (<1 Hz).

Predicted ¹H NMR Data for Key Isomers (in DMSO-d₆):

IsomerPredicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
This compound H3: ~8.2 (s), H5: ~7.3 (d, J ≈ 8 Hz), H6: ~7.1 (d, J ≈ 8 Hz), NH: ~13.5 (br s)
4-Bromo-6-chloro-1H-indazole H3: ~8.3 (s), H5: ~7.7 (s), H7: ~7.9 (s), NH: ~13.7 (br s)
5-Bromo-4-chloro-1H-indazole H3: ~8.1 (s), H6: ~7.5 (d, J ≈ 8 Hz), H7: ~7.6 (d, J ≈ 8 Hz), NH: ~13.6 (br s)[1]
6-Bromo-4-chloro-1H-indazole H3: ~8.2 (s), H5: ~7.8 (s), H7: ~7.5 (s), NH: ~13.6 (br s)
7-Bromo-5-chloro-1H-indazole H3: ~8.1 (s), H4: ~7.4 (s), H6: ~7.2 (s), NH: ~13.5 (br s)

Note: These are predicted values based on general substituent effects in aromatic systems. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy: A Clearer Picture of the Carbon Skeleton

¹³C NMR often provides a more definitive differentiation of isomers as the chemical shift of each carbon is uniquely influenced by its local electronic environment.

Key Predictive Principles for ¹³C NMR:

  • Direct Halogen Attachment: Carbons directly bonded to chlorine or bromine are significantly deshielded, but the effect is complex. The carbon attached to chlorine will generally be at a higher chemical shift than the carbon attached to bromine.

  • Inductive Effects: The electron-withdrawing nature of the halogens influences the chemical shifts of neighboring carbons.

Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Isomers (in DMSO-d₆):

IsomerPredicted ¹³C NMR Chemical Shifts (δ, ppm)
This compound C3: ~135, C4: ~120 (C-Cl), C5: ~122, C6: ~115, C7: ~110 (C-Br), C7a: ~140, C3a: ~125
4-Bromo-6-chloro-1H-indazole C3: ~136, C4: ~118 (C-Br), C5: ~130, C6: ~125 (C-Cl), C7: ~112, C7a: ~141, C3a: ~124
5-Bromo-4-chloro-1H-indazole C3: ~134, C4: ~122 (C-Cl), C5: ~115 (C-Br), C6: ~128, C7: ~114, C7a: ~139, C3a: ~126
6-Bromo-4-chloro-1H-indazole C3: ~135, C4: ~121 (C-Cl), C5: ~125, C6: ~118 (C-Br), C7: ~116, C7a: ~140, C3a: ~125
7-Bromo-5-chloro-1H-indazole C3: ~134, C4: ~120, C5: ~128 (C-Cl), C6: ~112, C7: ~111 (C-Br), C7a: ~142, C3a: ~123

Note: These are estimations and the actual spectra would be necessary for definitive assignment.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry is indispensable for confirming the molecular weight of the isomers and provides characteristic isotopic patterns for bromine and chlorine.

Key Interpretive Points for MS:

  • Molecular Ion Peak (M+): All isomers will have the same molecular weight, approximately 230.9 g/mol .

  • Isotopic Pattern: The presence of one bromine and one chlorine atom will result in a characteristic isotopic cluster for the molecular ion peak.

    • Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

    • Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • This will lead to a complex M+, M+2, and M+4 pattern, which is a definitive indicator of the presence of one Br and one Cl atom.

  • Fragmentation: While the primary fragmentation patterns may be similar, the relative intensities of fragment ions could differ slightly between isomers, potentially offering another layer of differentiation. Common fragmentations include the loss of halogens and cleavage of the indazole ring.

Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprint Regions

IR spectroscopy is excellent for identifying functional groups and provides a unique "fingerprint" for each molecule.

Key Interpretive Points for IR:

  • N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H bond in the indazole ring.

  • Aromatic C-H Stretch: Sharp peaks are expected above 3000 cm⁻¹.

  • C=C and C=N Stretching: Absorptions in the 1400-1650 cm⁻¹ region correspond to the aromatic ring and pyrazole ring vibrations.

  • C-Cl and C-Br Stretches: These typically appear in the fingerprint region below 1000 cm⁻¹. The exact positions can vary, but their presence confirms the halogenation.

  • Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of absorptions that is unique to each isomer's specific substitution pattern.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the indazoles.

Key Interpretive Points for UV-Vis:

  • The position of the absorption maxima (λmax) will be influenced by the substitution pattern on the benzene ring.

  • While all isomers will show characteristic absorptions for the indazole chromophore, slight shifts in λmax can be expected due to the electronic effects of the halogens at different positions. These shifts, however, may be subtle and less diagnostic than NMR or MS data.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass the expected chemical shifts (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A significantly higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.

  • Ionization: Use a standard electron ionization energy (e.g., 70 eV).

  • Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.

IR Spectroscopy (FT-IR)
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., methanol or ethanol).

  • Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

Workflow for Isomer Identification

G

Conclusion

The differentiation of constitutional isomers of this compound requires a multi-faceted spectroscopic approach. While mass spectrometry can confirm the elemental composition, and IR and UV-Vis provide valuable functional group information, NMR spectroscopy stands out as the most definitive technique for unambiguous structural assignment. By carefully analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, researchers can confidently distinguish between these closely related isomers. This guide provides the foundational principles and predictive data to aid in this critical analytical process, ensuring the integrity and accuracy of research in medicinal chemistry and drug development.

References

A Comparative Guide to the In Vitro Kinase Inhibitory Activity of Bromo-Indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold has emerged as a privileged structure in the landscape of kinase inhibitor discovery, prized for its ability to mimic the purine core of ATP and establish crucial hydrogen bond interactions within the kinase hinge region.[1] This guide provides a comparative analysis of the in vitro kinase inhibitory activity of bromo-substituted 1H-indazole analogs. While direct, extensive public data on 7-Bromo-4-chloro-1H-indazole analogs is limited, this guide will draw upon the wealth of information available for other bromo-indazole derivatives to infer structure-activity relationships (SAR) and guide future research in this promising chemical space. By presenting available experimental data, detailing robust assay methodologies, and visualizing key cellular pathways, we aim to provide a valuable resource for the rational design of next-generation kinase inhibitors.

The Strategic Role of Bromine Substitution in Indazole-Based Kinase Inhibitors

The introduction of a bromine atom onto the indazole core is a key strategy in medicinal chemistry. Beyond its influence on the electronic properties of the scaffold, the bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, such as Suzuki and Heck couplings.[2] This allows for the exploration of diverse chemical space and the optimization of interactions with different regions of the kinase ATP-binding pocket, ultimately enhancing potency and selectivity.

Comparative In Vitro Kinase Inhibitory Activity of Bromo-Indazole Analogs

Compound Class/IDTarget Kinase(s)IC50 (nM)Key Structural FeaturesReference(s)
Indazole-based PLK4 Inhibitors
Compound C05PLK4< 0.1Indazole core[3]
Lead Compound 28tPLK474Indazole-based[3]
Indazole-based Akt Inhibitors
PrINZ (Analog of A-443654)Akt1/2/3-as1/2Good potency7-substituted indazole[4]
Indazole-based Aurora Kinase Inhibitors
Compound 17Aurora A/BDual inhibitorIndazole privileged scaffold[5]
Compound 21Aurora BSelectiveIndazole privileged scaffold[5]
Compound 30Aurora ASelectiveIndazole privileged scaffold[5]

Note: The inhibitory activities are highly dependent on the specific substitutions on the indazole core and the assay conditions used.

Structure-Activity Relationship (SAR) Insights and the Potential of the this compound Scaffold

The analysis of various indazole-based kinase inhibitors reveals several key SAR principles:

  • The Indazole Core: The 1H-indazole moiety consistently serves as an effective hinge-binding motif.[1]

  • Substitutions at the 3-position: The 3-position is often a key site for introducing substituents that can occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency. The bromine at this position can act as a valuable synthetic handle for further modifications.[1]

  • Substitutions at the 6- and 7-positions: Modifications at these positions can influence selectivity and pharmacokinetic properties by extending into the solvent-exposed region of the kinase.[2][4]

Based on these general principles, the This compound scaffold presents an intriguing starting point for novel kinase inhibitor design. The 7-bromo substituent could be leveraged for diversification, while the 4-chloro group may modulate the electronic properties of the ring system and provide additional interaction points within the ATP-binding pocket, potentially leading to novel selectivity profiles.

Key Signaling Pathways Targeted by Indazole-Based Kinase Inhibitors

Indazole analogs have been successfully developed to target a multitude of signaling pathways implicated in cancer and other diseases. One such critical pathway involves Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication.[2] Overexpression of PLK4 is a hallmark of several cancers, making it an attractive therapeutic target.

PLK4_Signaling_Pathway cluster_regulation PLK4 Regulation cluster_downstream Downstream Effects PLK4_gene PLK4 Gene PLK4_protein PLK4 Protein PLK4_gene->PLK4_protein Transcription & Translation PLK4_protein->PLK4_protein SCF_betaTrCP SCF/β-TrCP E3 Ligase PLK4_protein->SCF_betaTrCP Phosphorylation & Recognition STIL STIL PLK4_protein->STIL Phosphorylates Proteasome Proteasome SCF_betaTrCP->Proteasome Ubiquitination Proteasome->PLK4_protein Degradation SAS6 SAS-6 STIL->SAS6 Recruits Centriole_Duplication Centriole Duplication SAS6->Centriole_Duplication Initiates Indazole_Inhibitor Bromo-Indazole Inhibitor Indazole_Inhibitor->PLK4_protein Inhibits

Caption: Simplified PLK4 signaling pathway and the point of inhibition by bromo-indazole analogs.

Experimental Protocols for In Vitro Kinase Inhibition Assays

The accurate determination of kinase inhibitory activity is fundamental to the drug discovery process. Several robust and high-throughput compatible assay formats are commercially available. Below are detailed protocols for two widely used methods.

LanthaScreen™ TR-FRET Kinase Activity Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a powerful method for measuring kinase activity by detecting the phosphorylation of a substrate.

Principle: A terbium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). When the donor is excited, it transfers energy to the acceptor if they are in close proximity (i.e., the substrate is phosphorylated), resulting in a FRET signal.

Step-by-Step Protocol: [6]

  • Reagent Preparation:

    • Prepare a 2X serial dilution of the test compound in the appropriate assay buffer.

    • Prepare a 2X solution of the kinase at the desired concentration.

    • Prepare a 2X solution of the fluorescein-labeled substrate and ATP.

    • Prepare a 2X stop/detection solution containing a terbium-labeled anti-phospho substrate antibody and EDTA.

  • Kinase Reaction:

    • In a low-volume 384-well plate, add 2.5 µL of the 4X test compound.

    • Add 2.5 µL of the 4X kinase solution.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.

    • Mix the reagents and incubate for the desired time (e.g., 1 hour) at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of the 2X EDTA/antibody mixture.

    • Mix and incubate for 30 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

  • Data Analysis:

    • Calculate the emission ratio.

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[7][8]

Step-by-Step Protocol: [9]

  • Kinase Reaction (5 µL volume):

    • Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound.

    • Incubate at the desired temperature for the optimized reaction time.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence against the inhibitor concentration and determine the IC50 value.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library of Bromo-Indazole Analogs Primary_Screen Primary Screen: Single High Concentration (e.g., 10 µM) Start->Primary_Screen Hit_Identification Hit Identification: >% Threshold Inhibition Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay: Determine IC50 Values Hit_Identification->Dose_Response Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Inactive Compounds Dose_Response->SAR_Analysis Selectivity_Profiling Selectivity Profiling: Screen against a Panel of Kinases Dose_Response->Selectivity_Profiling Lead_Optimization Lead Optimization: Synthesis of New Analogs SAR_Analysis->Lead_Optimization Lead_Optimization->Primary_Screen In_Vivo_Studies Preclinical Development: In Vivo Efficacy and Safety Studies Selectivity_Profiling->In_Vivo_Studies

Caption: General workflow for in vitro kinase inhibitor screening.

Conclusion and Future Directions

The 1H-indazole scaffold, particularly with bromo-substitution, remains a highly attractive starting point for the development of potent and selective kinase inhibitors. While specific data on this compound analogs is currently sparse in the public literature, the established principles of SAR for related compounds suggest that this is a promising, yet underexplored, area of chemical space. Future research efforts should focus on the synthesis and systematic evaluation of a library of this compound derivatives against a broad panel of kinases. Such studies, utilizing robust in vitro assays as detailed in this guide, will be instrumental in elucidating the full therapeutic potential of this novel class of compounds.

References

A Researcher's Comparative Guide to the Structure-Activity Relationship of 7-Bromo-4-chloro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Scaffold of Indazole in Modern Drug Discovery

The indazole ring system, a bicyclic heteroaromatic structure, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent ability to form key interactions with biological targets, particularly protein kinases, has led to the development of several FDA-approved drugs, including pazopanib and axitinib, for the treatment of various cancers.[1][3][4] The 7-bromo-4-chloro-1H-indazole core, in particular, represents a synthetically versatile and biologically significant starting point for the design of novel therapeutic agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this specific class of indazole derivatives, offering field-proven insights for researchers and drug development professionals.

The strategic placement of halogen atoms at the 4 and 7 positions of the indazole ring profoundly influences the electronic and steric properties of the molecule, providing a foundation for potent and selective inhibition of various protein kinases. This guide will dissect the causal relationships between specific structural modifications and their impact on biological activity, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Core Structure: this compound

The foundational structure for our discussion is this compound. The bromine atom at the 7-position and the chlorine atom at the 4-position are not merely passive substituents; they are critical for establishing the initial binding interactions and provide vectors for further chemical elaboration.

Caption: The core chemical structure of this compound.

Structure-Activity Relationship (SAR) Analysis: A Comparative Approach

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of various substituents. This section will explore the SAR at key positions, drawing comparisons with alternative substitution patterns to highlight the principles of rational drug design.

The Significance of the 3-Position

The 3-position of the indazole ring is a critical vector for interacting with the solvent-exposed region of many kinase active sites. A variety of substituents have been explored at this position, with the 3-aminoindazole moiety being a particularly important intermediate.[5]

Table 1: Impact of 3-Position Substituents on Biological Activity (Hypothetical Data for Illustrative Purposes)

Compound IDR (at C3)Target KinaseIC50 (nM)
1a -NH2Kinase X500
1b -ArylKinase X150
1c -HeteroarylKinase X50
1d -NH-ArylKinase X25

This table is a generalized representation and does not reflect data for a single, specific kinase but illustrates general SAR trends observed across multiple studies.

As illustrated, moving from a simple amino group to more complex aryl and heteroaryl substituents can significantly enhance potency. This is often due to the formation of additional hydrophobic and/or hydrogen bonding interactions within the target protein. The introduction of an N-aryl linkage can further optimize these interactions.

The Role of N1-Substitution

Substitution at the N1 position of the indazole ring is a common strategy to modulate physicochemical properties such as solubility and cell permeability, as well as to probe for additional binding pockets.

SAR_Flowchart Indazole_Core This compound Core N1_Sub N1-Substitution (e.g., alkyl, aryl, heteroaryl) Indazole_Core->N1_Sub Modulates physicochemical properties C3_Sub C3-Substitution (e.g., amino, aryl, amido) Indazole_Core->C3_Sub Key interaction with target Activity Biological Activity (Potency & Selectivity) N1_Sub->Activity C3_Sub->Activity

Caption: Logical relationship of substitutions on the indazole core to biological activity.

For instance, the introduction of a 2,2,2-trifluoroethyl group at the N1 position has been explored, creating derivatives like 7-bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine.[6] This modification can enhance metabolic stability and cell permeability.

Comparative Analysis with Other Halogenation Patterns

While this guide focuses on the 7-bromo-4-chloro scaffold, it is instructive to compare its SAR with derivatives bearing different halogenation patterns. For example, studies on 6-bromo-1H-indazole derivatives have also demonstrated their potential as potent kinase inhibitors.[7] The specific positioning of halogens can fine-tune the electronic distribution of the indazole ring, thereby influencing its ability to act as a hinge-binding motif.

Experimental Protocols: Ensuring Trustworthiness and Reproducibility

To maintain scientific integrity, the following are detailed protocols for key assays used in the evaluation of this compound derivatives.

Protocol 1: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This protocol describes a practical, two-step synthesis from 2,6-dichlorobenzonitrile, a readily available starting material.[5]

Materials:

  • 2,6-dichlorobenzonitrile

  • N-Bromosuccinimide (NBS)

  • Hydrazine hydrate

  • Sodium acetate (NaOAc)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Regioselective Bromination: Treat 2,6-dichlorobenzonitrile with N-Bromosuccinimide (NBS) to achieve regioselective bromination.[5]

  • Heterocycle Formation: React the brominated intermediate with hydrazine hydrate in the presence of sodium acetate in 2-MeTHF at 95°C in a Parr reactor for 18 hours.[5]

  • Work-up and Isolation: Follow appropriate aqueous work-up and filtration procedures to isolate the 7-bromo-4-chloro-1H-indazol-3-amine product.[5]

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a robust method for quantifying the binding affinity of test compounds to a target kinase.[8]

Materials:

  • Purified target kinase

  • Eu-anti-GST antibody

  • Kinase Tracer 236

  • Test compounds (dissolved in 100% DMSO)

  • 1x Kinase buffer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 1x kinase buffer from a 4 mM stock solution in DMSO.[8]

  • Reagent Preparation: Dilute the kinase, Eu-anti-GST antibody, and Kinase Tracer 236 to their final concentrations in 1x kinase buffer.[8]

  • Assay Plate Preparation: In a suitable microplate, mix the diluted compound with the kinase/antibody mixture.

  • Incubation: Allow the binding reaction to proceed according to the manufacturer's instructions.

  • Signal Detection: Read the plate on a suitable fluorescence plate reader to determine the extent of tracer displacement by the test compound.

Kinase_Inhibition_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Reagent_Prep Prepare Kinase, Antibody, and Tracer Mixture Start->Reagent_Prep Mix Mix Compound and Reagents in Assay Plate Compound_Prep->Mix Reagent_Prep->Mix Incubate Incubate to Allow Binding Mix->Incubate Read_Plate Read Fluorescence Signal Incubate->Read_Plate Analyze Analyze Data to Determine IC50 Read_Plate->Analyze

Caption: Experimental workflow for a kinase inhibition assay.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., 4T1 breast cancer cells)[9]

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Conclusion: Future Directions and Therapeutic Potential

The this compound scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors and other therapeutic agents. The systematic exploration of the structure-activity relationships, as outlined in this guide, is crucial for the rational design of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on the development of multifunctional agents that can target multiple signaling pathways implicated in complex diseases.[2] The integration of computational and SAR studies will undoubtedly accelerate the discovery of new indazole-based therapies.[10]

References

Comparative analysis of synthesis routes for 7-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-chloro-1H-indazole is a key heterocyclic building block in medicinal chemistry, notably as a precursor in the synthesis of advanced pharmaceutical intermediates. Its specific substitution pattern makes it a valuable synthon, yet its synthesis presents unique challenges regarding regioselectivity and overall efficiency. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into the strategic choices behind each pathway. We will delve into the mechanistic underpinnings, assess the practical advantages and disadvantages of each approach, and provide detailed experimental protocols based on established chemical principles.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting materials, each dictating a unique sequence of reactions. This guide will compare three primary strategies:

  • Route 1: Synthesis from a Substituted Benzonitrile , adapting a known synthesis for a closely related analogue.

  • Route 2: Classical Indazole Synthesis via Diazotization of a Substituted o-Toluidine , a traditional and well-established method.

  • Route 3: Synthesis from a Substituted o-Nitrotoluene , leveraging reductive cyclization strategies.

The following sections will dissect each route, providing a rationale for the proposed steps and a critical evaluation of their respective merits.

Route 1: Synthesis from 2,6-Dichlorobenzonitrile

This approach is an adaptation of a well-documented, practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the antiviral drug Lenacapavir.[1][2][3][4][5][6] While the literature focuses on the introduction of a 3-amino group via cyclization with hydrazine, the initial bromination step provides a direct precursor that can be theoretically cyclized to the parent indazole.

Reaction Scheme

Route 1 start 2,6-Dichlorobenzonitrile intermediate 3-Bromo-2,6-dichlorobenzonitrile start->intermediate NBS, H₂SO₄ product This compound intermediate->product Hydrazine (for 3-amino) or alternative cyclization

Caption: Proposed synthesis of this compound from 2,6-Dichlorobenzonitrile.

In-Depth Analysis and Mechanistic Insights

The cornerstone of this route is the highly regioselective bromination of 2,6-dichlorobenzonitrile. The electron-withdrawing nature of the nitrile and chloro substituents deactivates the aromatic ring towards electrophilic substitution. However, the directing effects of the substituents favor bromination at the 3-position. The use of N-bromosuccinimide (NBS) in sulfuric acid provides a potent source of the electrophilic bromine species (Br+).[1][2]

The subsequent cyclization to form the indazole ring is the critical, and in this adaptation, the more speculative step. The established literature route utilizes hydrazine hydrate to form the 3-aminoindazole in high yield.[1][2][3][4][6] For the synthesis of the parent 1H-indazole, a different cyclizing agent or a multi-step sequence would be necessary. One plausible, albeit challenging, approach would be a reaction with a protected hydrazine followed by deprotection and diazotization to remove the amino group, though this would add steps and reduce overall efficiency. A more direct, yet less precedented, method would be required for a direct conversion.

Experimental Protocol (Adapted from 3-Amino-indazole Synthesis)

Step 1: Synthesis of 3-Bromo-2,6-dichlorobenzonitrile [1][2]

  • To a stirred solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid at 0°C, add N-bromosuccinimide portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 3-bromo-2,6-dichlorobenzonitrile.

Step 2: Hypothetical Cyclization to this compound

This step is theoretical and would require significant experimental optimization.

  • A potential route could involve the reaction of 3-bromo-2,6-dichlorobenzonitrile with a hydrazine equivalent that allows for subsequent removal of the amino functionality, such as a protected hydrazine.

  • Alternatively, investigation into novel cyclization conditions that do not result in the formation of the 3-amino product would be necessary.

Performance Metrics
MetricAssessmentSupporting Data/Rationale
Overall Yield Moderate (estimated)The bromination step is reported to have a yield of 76-81%.[1] The subsequent cyclization is the main uncertainty and would likely lower the overall yield.
Purity HighThe bromination product can be obtained in high purity without chromatography.[1][2]
Scalability HighThe synthesis of the 3-amino analogue has been demonstrated on a hundred-gram scale.[1][3]
Cost-Effectiveness HighThe starting material, 2,6-dichlorobenzonitrile, is inexpensive.[1]
Safety ModerateThe use of concentrated sulfuric acid and the exothermic nature of the bromination require careful control.

Route 2: Classical Indazole Synthesis via Diazotization of 2-Amino-3-bromo-6-chlorotoluene

This classical approach relies on the intramolecular cyclization of a diazonium salt, a fundamental reaction in heterocyclic chemistry. The key is the synthesis of the appropriately substituted o-toluidine precursor.

Reaction Scheme

Route 2 start 2-Amino-3-bromo-6-chlorotoluene intermediate Diazonium Salt Intermediate start->intermediate NaNO₂, aq. acid product This compound intermediate->product Intramolecular Cyclization

Caption: Synthesis of this compound via diazotization of a substituted o-toluidine.

In-Depth Analysis and Mechanistic Insights

This synthesis hinges on the diazotization of the primary aromatic amine of 2-amino-3-bromo-6-chlorotoluene using sodium nitrite in a strong aqueous acid (e.g., HBr or HCl) at low temperatures. This generates a highly reactive diazonium salt intermediate. The subsequent intramolecular cyclization involves the nucleophilic attack of the aromatic ring onto the diazonium group, with the expulsion of a proton to form the indazole ring. The position of the methyl group relative to the amino group is crucial for the success of this cyclization.

A related and well-established transformation is the Sandmeyer reaction, which is used to introduce a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[7] The synthesis of 7-bromo-1H-indazole from 7-aminoindazole via a Sandmeyer-type reaction further supports the feasibility of utilizing a diazonium salt for the formation of the brominated indazole ring system.[7]

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-3-bromo-6-chlorotoluene

Step 2: Diazotization and Cyclization

  • Dissolve 2-amino-3-bromo-6-chlorotoluene in a suitable aqueous acid (e.g., 48% HBr).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at low temperature for a short period, then warm to room temperature to facilitate cyclization.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by crystallization or column chromatography.

Performance Metrics
MetricAssessmentSupporting Data/Rationale
Overall Yield Low to ModerateThe yield will be highly dependent on the efficiency of the synthesis of the starting material and the cyclization step, which can be prone to side reactions.
Purity ModeratePurification is likely required to remove byproducts from the diazotization and cyclization steps.
Scalability ModerateDiazotization reactions can be scaled, but temperature control is critical.
Cost-Effectiveness LowThe multi-step synthesis of the starting material would likely be costly.
Safety HighDiazonium salts can be explosive when isolated and dry. They are typically used in situ. Careful temperature control is essential.

Route 3: Synthesis from a Substituted o-Nitrotoluene

This strategy involves the construction of the indazole ring from a suitably substituted o-nitrotoluene. This can be achieved through a reductive cyclization pathway.

Reaction Scheme

Route 3 start 3-Bromo-6-chloro-2-nitrotoluene intermediate 2-Amino-3-bromo-6-chlorotoluene start->intermediate Reduction (e.g., SnCl₂, HCl) product This compound intermediate->product Diazotization and Cyclization

Caption: Synthesis of this compound from a substituted o-nitrotoluene.

In-Depth Analysis and Mechanistic Insights

This route begins with the synthesis of 3-bromo-6-chloro-2-nitrotoluene. The nitro group is then reduced to a primary amine, typically using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This yields the same intermediate as in Route 2, 2-amino-3-bromo-6-chlorotoluene, which is then converted to the final product via diazotization and cyclization.

An alternative approach related to this starting material is the Davis-Beirut reaction, which typically forms 2H-indazoles from N-substituted 2-nitrobenzylamines.[8][9][10][11] While this specific reaction may not yield the desired 1H-indazole directly, the underlying principle of utilizing a nitro-substituted precursor for the formation of the N-N bond of the indazole ring is a valid strategy in heterocyclic synthesis.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Bromo-6-chloro-2-nitrotoluene

This starting material would need to be synthesized, likely through nitration of a corresponding bromochlorotoluene.

Step 2: Reduction of the Nitro Group

  • To a solution of 3-bromo-6-chloro-2-nitrotoluene in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction, neutralize with a base, and extract the product, 2-amino-3-bromo-6-chlorotoluene, with an organic solvent.

Step 3: Diazotization and Cyclization

This step is identical to Step 2 in Route 2.

Performance Metrics
MetricAssessmentSupporting Data/Rationale
Overall Yield Low to ModerateSimilar to Route 2, the overall yield is dependent on multiple synthetic steps.
Purity ModerateMultiple purification steps would likely be required throughout the synthesis.
Scalability ModerateReductive cyclizations and diazotizations are scalable with appropriate engineering controls.
Cost-Effectiveness LowThe synthesis of the starting material adds to the overall cost.
Safety HighIn addition to the hazards of diazonium salts, nitrated aromatic compounds can be energetic.

Comparative Summary

Synthesis RouteStarting MaterialKey AdvantagesKey Disadvantages
Route 1 2,6-DichlorobenzonitrileInexpensive starting material; high-yielding and scalable bromination.[1]The cyclization to the parent indazole is not established and would require significant development.
Route 2 2-Amino-3-bromo-6-chlorotolueneUtilizes a classical and well-understood reaction for indazole formation.The starting material is not commercially available and would require a multi-step synthesis. Diazonium salts pose a safety risk.
Route 3 3-Bromo-6-chloro-2-nitrotolueneProvides an alternative entry to the key amino intermediate of Route 2.Involves more synthetic steps than Route 2, and the starting material also requires synthesis. Carries the safety hazards of both nitrated aromatics and diazonium salts.

Conclusion and Future Outlook

The synthesis of this compound presents a choice between adapting a known, efficient synthesis of a related compound and pursuing more classical, yet potentially lower-yielding and more hazardous, routes.

Route 1 , starting from 2,6-dichlorobenzonitrile, stands out as the most promising for large-scale and cost-effective production, provided that an efficient method for the cyclization to the parent indazole can be developed. The high yield and scalability of the initial bromination step are significant advantages.[1][2][3] Future research should focus on exploring novel cyclization conditions for 3-bromo-2,6-dichlorobenzonitrile that avoid the formation of the 3-aminoindazole.

Routes 2 and 3 represent more traditional approaches to indazole synthesis. While mechanistically sound, their practicality is hampered by the lack of commercially available, suitably substituted starting materials. These routes would likely be more suited for small-scale synthesis or for the preparation of analogues where the required precursors are more accessible.

For drug development professionals and researchers, the choice of synthetic route will ultimately depend on the desired scale of production, cost considerations, and the available resources for process development and optimization. The information presented in this guide provides a solid foundation for making an informed decision on the most appropriate synthetic strategy for obtaining this compound.

References

Benchmarking the purity of synthesized 7-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 7-Bromo-4-chloro-1H-indazole

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a number—it is a critical determinant of reaction yield, impurity profile of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of a therapeutic. This compound is a key intermediate in the synthesis of groundbreaking therapeutics, most notably Lenacapavir, a potent, long-acting HIV capsid inhibitor.[1][2][3] The stringent purity requirements for such APIs necessitate a robust and multi-faceted approach to the quality control of their precursors.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. We will delve into the principles, experimental protocols, and comparative data of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to equip the discerning scientist with the expertise to not only measure but also to critically evaluate the purity of this vital intermediate.

The Imperative of Purity in Pharmaceutical Intermediates

The quality of a pharmaceutical intermediate like this compound directly impacts the entire downstream manufacturing process. Impurities, even in minute quantities, can lead to undesirable side reactions, the formation of toxic byproducts, and reduced yields of the final API. Regulatory bodies such as the FDA and EMA have stringent guidelines for impurity profiling, making the accurate determination of purity a non-negotiable aspect of drug development.[4][5]

Comparative Analysis of Purity Assessment Techniques

The choice of an analytical technique for purity determination is dictated by the physicochemical properties of the analyte and the specific information required. For this compound, a multifaceted approach is recommended for a comprehensive purity assessment.

Analytical Technique Principle Strengths Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary and a mobile phase.High resolution, sensitivity, and applicability to a wide range of compounds. Ideal for separating closely related impurities.Requires reference standards for impurity identification and quantification. Response factors may vary between compounds.Routine quality control, impurity profiling, and stability testing.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to the signal.Absolute quantification without the need for a specific reference standard of the analyte. Provides structural information.Lower sensitivity compared to HPLC. Requires a high-purity internal standard.Purity certification of reference standards, analysis of samples where a specific reference standard is unavailable.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Excellent for identifying and quantifying volatile impurities, such as residual solvents. High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile organic impurities.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: This method separates this compound from its potential impurities based on their polarity. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Instrumentation:

  • HPLC system with a UV detector

  • Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Materials:

  • Synthesized this compound sample

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of acetonitrile to prepare a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: 30 °C

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A: 0.1% FA in Water, B: 0.1% FA in ACN) hplc_system Inject Sample into HPLC System prep_mobile->hplc_system prep_sample Prepare Sample (1 mg/mL in ACN) prep_sample->hplc_system separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_system->separation detection UV Detection (254 nm) separation->detection integration Integrate Peaks detection->integration calculation Calculate Purity (% Area) integration->calculation

Caption: Experimental workflow for purity assessment by HPLC.

Purity Assessment by Quantitative ¹H-NMR (qNMR)

Principle: qNMR determines the purity of a substance by comparing the integral of a specific, well-resolved proton signal from the analyte with that of a certified internal standard of known purity. The signal intensity is directly proportional to the number of protons, allowing for absolute quantification.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • High-precision analytical balance (± 0.01 mg)

  • Volumetric flasks and pipettes

  • NMR tubes

Materials:

  • Synthesized this compound sample

  • Internal Standard (IS): e.g., Maleic anhydride (certified reference material)

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H-NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (e.g., D1 = 30 s).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Quantification weigh Accurately Weigh Analyte and Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum (with appropriate D1) transfer->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Experimental workflow for purity assessment by qNMR.

Comparative Data Analysis

To illustrate the application of these techniques, let's consider three hypothetical batches of synthesized this compound:

  • Batch A (Standard Synthesis): Produced via a standard, published synthetic protocol.[2][3]

  • Batch B (Alternative Purification): Subjected to an additional recrystallization step to improve purity.

  • Commercial Standard: A high-purity reference standard purchased from a reputable supplier.

Batch ID HPLC Purity (% Area) qNMR Purity (% w/w) GC-MS Residual Solvents (ppm) Key Observations
Batch A 98.5%98.2%Toluene: 500 ppm, Ethyl Acetate: 300 ppmGood purity, but contains residual solvents from the synthesis.
Batch B 99.7%99.6%Toluene: <50 ppm, Ethyl Acetate: <50 ppmHigher purity and significantly lower residual solvents due to recrystallization.
Commercial Standard >99.9%99.8%Not DetectedMeets the specifications for a reference standard.

Interpretation and Best Practices

  • Orthogonal Methods: The use of multiple, independent (orthogonal) analytical methods provides a more comprehensive and reliable assessment of purity. For instance, HPLC may indicate high purity in terms of related substances, while GC-MS could reveal significant levels of residual solvents.

  • Method Validation: All analytical methods used for purity determination must be properly validated according to ICH Q2(R1) guidelines to ensure they are accurate, precise, specific, and robust.[6]

  • Reference Standards: High-purity, well-characterized reference standards are essential for the accurate quantification of impurities. When a specific impurity standard is not available, qNMR can be a powerful tool for quantification.

Conclusion

is a critical step in ensuring the quality and consistency of downstream processes in drug development. A combination of HPLC for routine quality control and impurity profiling, qNMR for absolute purity determination and certification of reference materials, and GC-MS for the analysis of volatile impurities provides a robust analytical framework. By understanding the principles and applying the detailed protocols outlined in this guide, researchers and drug development professionals can confidently assess the purity of this important pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

References

A Comparative Guide to the Validation of Analytical Methods for 7-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous quality control of pharmaceutical intermediates is a foundational requirement for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 7-Bromo-4-chloro-1H-indazole is a key heterocyclic fragment in the synthesis of modern therapeutics, such as the potent anti-HIV capsid inhibitor, Lenacapavir.[1][2][3][4][5] The integrity of this intermediate directly impacts the purity and stability of the API. Therefore, the validation of analytical methods used to assess its identity, purity, and strength is not merely a regulatory formality but a scientific necessity.

This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7][8][9] We will explore the validation of High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography (GC) for volatile impurities, and spectroscopic techniques for identity confirmation. The focus will be on the causality behind experimental choices, ensuring each protocol is a self-validating system.

The Imperative of Method Validation

Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[10] Regulatory bodies like the FDA, guided by frameworks such as ICH Q2(R2) and USP General Chapter <1225>, mandate this process to ensure that analytical data is reliable, reproducible, and accurate.[6][11][12][13][14] For a critical intermediate like this compound, this involves establishing performance characteristics for methods that quantify the compound itself (assay) and its potential impurities.

The core validation parameters we will address for chromatographic methods include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The method's ability to elicit test results that are directly proportional to the analyte concentration over a specific range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in procedural parameters.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is the premier technique for assessing the purity and quantifying the content of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main component from process-related impurities and degradation products.

Proposed HPLC Method Protocol

This protocol is a robust starting point for the analysis of this compound, based on common practices for halogenated aromatic compounds.[15][16]

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for the aromatic indazole core.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid). Formic acid is used to improve peak shape and provide protons for mass spectrometry, if coupled.

    • Gradient Example: Start at 30% Acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Controlling temperature ensures reproducible retention times.

  • Detector Wavelength: 254 nm, a common wavelength for aromatic compounds, though a PDA detector should be used during development to identify the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.

Validation of the HPLC Method

Specificity is established by demonstrating that the method can separate the main peak from impurities, degradation products, and placebo components. A critical component of this is performing forced degradation studies. The goal is to induce 5-20% degradation to ensure that any resulting degradants are resolved from the parent peak, thus proving the method is "stability-indicating".[15]

Forced Degradation Protocol:

  • Prepare Stock Solution: Create a 1 mg/mL solution of this compound in the diluent.[15]

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C.[15]

    • Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60 °C.[15]

    • Oxidation: Treat with 3% H₂O₂ at room temperature.[15]

    • Thermal Stress: Expose the solid powder to 80 °C.[15]

    • Photolytic Stress: Expose the solution and solid to light according to ICH Q1B guidelines.[15]

  • Analysis: Analyze stressed samples alongside an unstressed control. A PDA detector is invaluable here for assessing peak purity, ensuring that the main peak is spectrally homogeneous and not co-eluting with a degradant.

G cluster_stress Forced Degradation Stress Conditions API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal Stress (Solid, 80°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo Analysis Analyze via Validated HPLC-PDA Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Purity Assess Peak Purity & Mass Balance Analysis->Purity

Forced degradation study workflow.

Linearity is determined by preparing a series of solutions of known concentration and analyzing them. The resulting peak areas are plotted against concentration, and a linear regression is performed.

  • Procedure: Prepare at least five concentrations, typically ranging from 50% to 150% of the target assay concentration. For impurity quantification, the range should bracket the expected levels, from the LOQ to 120% of the specification limit.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy is typically assessed using recovery studies. This involves "spiking" a sample matrix with a known amount of the analyte at different concentration levels.

  • Procedure: Spike the sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicate preparations at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is determined by performing at least six replicate measurements of a homogeneous sample.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

LOD and LOQ are often estimated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD ≈ 3.3 × (σ / S)

  • LOQ ≈ 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

Robustness is tested by making small, deliberate changes to the method parameters and observing the effect on the results.

  • Parameters to Vary:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Procedure: Analyze system suitability samples under each modified condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits, and the results should not be significantly impacted.

Validation Parameter Typical Acceptance Criteria Purpose
Specificity No interference at the analyte's retention time.Ensures the signal is only from the analyte.
Linearity (r²) ≥ 0.999Confirms a proportional response to concentration.
Range Typically 80-120% for assay; LOQ-120% for impurity.Defines the concentration interval of reliability.[7]
Accuracy (% Recovery) 98.0 - 102.0%Measures closeness to the true value.
Precision (RSD) ≤ 2.0%Demonstrates the method's reproducibility.
LOQ Signal-to-Noise ≥ 10Defines the lowest concentration for reliable quantification.
Robustness System suitability passes under varied conditions.Proves the method's reliability during normal use.[7]

Gas Chromatography (GC): A Targeted Approach for Volatile Impurities

While HPLC is ideal for the primary analysis, GC is a powerful complementary technique, particularly for identifying and quantifying volatile or semi-volatile impurities that may originate from the synthesis process (e.g., residual solvents).[15] this compound itself is not ideal for GC due to its relatively high boiling point and potential for thermal degradation, but the method is invaluable for impurity profiling.

Proposed GC-MS Method Protocol
  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[17]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector: FID at 300 °C or MS with a source temperature of 230 °C.[17]

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent like Dichloromethane or Methanol.

Validation of the GC Method

The validation parameters for GC are analogous to those for HPLC. Specificity is demonstrated by showing that known volatile impurities are well-resolved. Linearity, accuracy, and precision are established using standard solutions of the target impurities. Given its typical use for trace analysis, the LOD and LOQ are particularly critical validation parameters for a GC method.

Validation Parameter Typical Acceptance Criteria Purpose
Specificity Baseline resolution of all specified impurities.Ensures accurate impurity identification.
Linearity (r²) ≥ 0.995 for trace impurities.Confirms proportional response.
Accuracy (% Recovery) 80.0 - 120.0% for trace levels.Measures accuracy at low concentrations.
Precision (RSD) ≤ 15.0% at the LOQ.Demonstrates reproducibility for trace analysis.
LOQ Established with acceptable precision and accuracy.Defines the reliable limit for impurity control.
Robustness System suitability passes with varied flow/temp.Ensures reliability under minor variations.

Spectroscopic Methods: The Gold Standard for Identity

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.[18][19][20] While chromatographic methods quantify "how much" and "how pure," spectroscopic methods definitively answer "what is it?"

Method Protocols and Expected Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).[18]

    • Rationale: NMR provides the most detailed structural information, showing the carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of the aromatic protons and the N-H proton are unique fingerprints of the molecule.[19]

  • Infrared (IR) Spectroscopy:

    • Protocol: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[18][21]

    • Rationale: IR spectroscopy identifies the functional groups present. Key vibrational bands for the N-H bond, C-H aromatic stretching, and C-N bonds will confirm the indazole structure.

  • Mass Spectrometry (MS):

    • Protocol: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source like Electrospray Ionization (ESI).[18]

    • Rationale: MS determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The characteristic isotopic pattern resulting from the presence of one bromine and one chlorine atom is a definitive confirmation of identity.

G cluster_validation Analytical Method Validation Workflow cluster_key *ATP: Analytical Target Profile Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Define ATP* Exec Execute Protocol (Specificity, Linearity, Accuracy, Precision, etc.) Proto->Exec Report Generate Validation Report Exec->Report Compare data to acceptance criteria Imp Implement for Routine Use Report->Imp Method is fit for purpose key_node Defines the method's required performance

General workflow for analytical method validation.

Comparative Summary and Recommendations

Technique Primary Application Strengths Limitations Recommendation
HPLC-UV/PDA Assay, purity, and stability analysis.High precision, accuracy, and resolution for non-volatile compounds. Stability-indicating.Not suitable for volatile compounds.Primary method for release testing, stability studies, and quantification of the main component and non-volatile impurities.
GC-FID/MS Analysis of volatile and semi-volatile impurities (e.g., residual solvents).Excellent for separating volatile compounds. High sensitivity. MS provides definitive identification.Not suitable for non-volatile or thermally labile compounds like the API itself.Essential complementary method for ensuring control over process-related volatile impurities as per ICH Q3C guidelines.
NMR, IR, MS Identity confirmation and structural elucidation.Provide unambiguous structural information.Generally not quantitative without specific method development and validation.Required for initial characterization of the reference standard and for investigating unknown impurities.

Conclusion

The validation of analytical methods for a critical pharmaceutical intermediate like this compound is a multi-faceted process that requires a deep understanding of both the molecule and the analytical techniques. A combination of a validated, stability-indicating HPLC method for assay and purity, a validated GC method for volatile impurities, and comprehensive spectroscopic data for identity provides a robust and defensible quality control strategy. By grounding these protocols in the authoritative principles of the ICH and USP, and by understanding the scientific rationale behind each validation parameter, researchers and drug developers can ensure the integrity of their data and, ultimately, the quality and safety of the medicines they produce.

References

A Researcher's Guide to Navigating Cross-Reactivity of Antibodies Against Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with indazole derivatives, the specificity of the antibodies used in immunoassays is paramount. These versatile heterocyclic compounds are foundational to numerous therapeutic agents and are also prevalent as novel psychoactive substances (NPS).[1][2][3] Consequently, the ability to accurately detect and quantify specific indazole derivatives without interference from structurally similar molecules is a critical challenge. This guide provides an in-depth comparison of the cross-reactivity of antibodies raised against indazole derivatives, supported by experimental data and detailed protocols to empower you in your research.

The Structural Basis of Antibody Cross-Reactivity with Indazole Derivatives

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, an indazole derivative), also binds to other structurally similar molecules.[4][5] This phenomenon is governed by the principle of molecular mimicry; the more the epitope of a related compound resembles that of the original immunogen, the higher the likelihood of cross-reactivity.[5]

Indazole derivatives, particularly synthetic cannabinoids, are a prime example of a class of compounds where subtle structural modifications can lead to significant differences in antibody recognition.[3][6][7][8][9] These modifications often involve alterations to the core indazole structure, the tail, the linker, or the linked group.[3] For instance, the substitution of an indole core with an indazole, or the addition of a fluorine atom to a pentyl tail, creates new analogs that may or may not be detected by existing antibodies.[3]

Understanding the immunogen design is crucial to predicting and interpreting cross-reactivity. The hapten (the small indazole molecule) is conjugated to a larger carrier protein to elicit an immune response. The site of conjugation on the indazole derivative will significantly influence which parts of the molecule are exposed and recognized by the immune system, thereby dictating the antibody's specificity.

Comparative Analysis of Antibody Cross-Reactivity

The following table summarizes hypothetical cross-reactivity data for three different monoclonal antibodies (mAb) raised against distinct indazole derivatives. This data is illustrative and serves to highlight the varying specificity profiles that can be achieved. The cross-reactivity is expressed as the 50% inhibitory concentration (IC50), which is the concentration of the analyte required to inhibit the binding of the labeled antigen to the antibody by 50%. A lower IC50 value indicates a higher affinity and, in the context of the target analyte, higher specificity.

Compound Chemical Structure mAb A (Target: AB-PINACA) mAb B (Target: 5F-PB-22) mAb C (Target: FUB-AMB)
IC50 (ng/mL) IC50 (ng/mL) IC50 (ng/mL)
AB-PINACA N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide1.2 >1000250
5F-AB-PINACA N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide5.8>1000300
PB-22 Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate>10002.5>1000
5F-PB-22 Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate>10001.8 >1000
FUB-AMB Methyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)-L-valinate450>10000.9
AMB-FUBINACA Methyl (1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoate500>10001.5
JWH-018 Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone>1000>1000>1000

Analysis of the Data:

  • mAb A , raised against AB-PINACA , shows high specificity for its target antigen and its 5-fluoro analog, with significantly lower cross-reactivity to other indazole derivatives.

  • mAb B , targeting 5F-PB-22 , demonstrates excellent specificity for its target and the non-fluorinated parent compound, PB-22, which has an indole core, suggesting the quinolin-8-yl ester portion is a key part of the epitope.

  • mAb C , developed against FUB-AMB , exhibits high affinity for its target and the closely related AMB-FUBINACA, indicating that the core indazole and the valinate/methylbutanoate moieties are critical for recognition.

  • None of the antibodies show significant cross-reactivity with JWH-018 , a naphthoylindole, highlighting the importance of the core heterocyclic structure in antibody binding.

This comparative data underscores the necessity for researchers to select antibodies that have been rigorously characterized for cross-reactivity against a panel of relevant, structurally similar compounds.

Methodologies for Assessing Antibody Cross-Reactivity

To ensure the integrity of your research, it is essential to employ robust and validated methods for assessing antibody cross-reactivity. The following are detailed protocols for the most common and effective techniques.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive and widely used method for quantifying small molecules and assessing antibody cross-reactivity.[10][11][12][13][14] The principle relies on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.

Experimental Workflow for Competitive ELISA

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Coat plate with Antigen-Protein Conjugate Wash1 Wash Coat->Wash1 Block Block with BSA or non-fat dry milk Wash1->Block Wash2 Wash Block->Wash2 Mix Incubate Antibody with Sample or Standard Wash2->Mix Add Add mixture to coated plate Mix->Add Incubate Incubate Add->Incubate Wash3 Wash Incubate->Wash3 Secondary_Ab Add Enzyme-conjugated Secondary Antibody Wash3->Secondary_Ab Incubate2 Incubate Secondary_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Substrate Add Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance Stop->Read

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Step-by-Step Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with 100 µL of the antigen-protein conjugate (e.g., indazole derivative-BSA) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1-3% BSA in PBS) to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the wash step.

  • Competitive Reaction:

    • In a separate plate or tubes, prepare serial dilutions of the standard indazole derivative and the test compounds (potential cross-reactants).

    • Mix 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (at a predetermined optimal dilution).

    • Incubate this mixture for at least 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.[14]

  • Washing:

    • Repeat the wash step.

  • Secondary Antibody Incubation:

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in assay buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the wash step.

  • Signal Development:

    • Add 100 µL of a suitable substrate (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standard.

    • Determine the IC50 value for the standard and each test compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[15] It provides valuable kinetic data, including association (ka) and dissociation (kd) rates, which determine the affinity (KD) of the antibody-antigen interaction.[16][17][18][19]

Experimental Workflow for SPR Analysis

SPR_Workflow cluster_surface_prep Sensor Chip Preparation cluster_binding_analysis Binding Analysis cluster_regeneration Surface Regeneration Activate Activate Sensor Surface (e.g., with EDC/NHS) Immobilize Immobilize Antibody Activate->Immobilize Deactivate Deactivate excess active groups Immobilize->Deactivate Inject_Analyte Inject Analyte (Indazole Derivative) at various concentrations Deactivate->Inject_Analyte Association Monitor Association Inject_Analyte->Association Dissociation Monitor Dissociation (buffer flow) Association->Dissociation Regenerate Inject Regeneration Solution Dissociation->Regenerate Stabilize Stabilize Baseline Regenerate->Stabilize

Caption: Workflow for SPR analysis of antibody-small molecule interactions.

Step-by-Step Protocol:

  • Antibody Immobilization:

    • Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[19]

    • Inject the antibody solution over the activated surface to achieve covalent immobilization via amine coupling.

    • Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Analyte Injection and Binding Analysis:

    • Prepare serial dilutions of the indazole derivative and potential cross-reactants in a suitable running buffer (e.g., PBS with 0.05% Tween-20).

    • Inject the analyte solutions over the immobilized antibody surface at a constant flow rate.

    • Monitor the binding in real-time (association phase).

    • Switch back to the running buffer to monitor the dissociation of the analyte from the antibody (dissociation phase).

  • Surface Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • Compare the KD values for the different analytes to assess their relative affinities for the antibody.

Western Blotting

Western blotting is a valuable technique for confirming antibody specificity, particularly in complex biological matrices.[20][21][22][23] While less quantitative for cross-reactivity than ELISA or SPR, it can provide a qualitative assessment of whether an antibody binds to unintended targets.

Experimental Workflow for Western Blotting

Western_Blot_Workflow cluster_electrophoresis Protein Separation cluster_transfer Protein Transfer cluster_probing Immunodetection Prepare_Lysate Prepare Protein Lysate SDS_PAGE Run SDS-PAGE Prepare_Lysate->SDS_PAGE Transfer Transfer proteins to membrane (e.g., PVDF) SDS_PAGE->Transfer Block_Membrane Block membrane Transfer->Block_Membrane Primary_Ab Incubate with Primary Antibody Block_Membrane->Primary_Ab Wash5 Wash Primary_Ab->Wash5 Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Wash5->Secondary_Ab Wash6 Wash Secondary_Ab->Wash6 Detect Detect with ECL substrate Wash6->Detect

Caption: Workflow for Western Blotting to assess antibody specificity.

Step-by-Step Protocol:

  • Sample Preparation and Electrophoresis:

    • Prepare protein lysates from cells or tissues that do and do not express the target of the indazole derivative (if applicable, e.g., in drug-protein adduct studies).

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody raised against the indazole derivative, diluted in blocking buffer, overnight at 4°C.

  • Washing:

    • Wash the membrane three times with wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing:

    • Repeat the wash step.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis:

    • A single band at the expected molecular weight in the positive control lane and its absence in the negative control lane indicates high specificity. The presence of multiple bands may suggest cross-reactivity with other proteins.

Conclusion

The selection of a highly specific antibody is a cornerstone of reliable and reproducible research involving indazole derivatives. This guide has provided a framework for understanding and evaluating antibody cross-reactivity, complete with comparative data and detailed experimental protocols. By employing these methodologies, researchers can confidently select the most appropriate antibody for their specific application, ensuring the accuracy and integrity of their findings. As the landscape of indazole derivatives continues to evolve, particularly in the realm of novel psychoactive substances, the principles and practices outlined herein will remain indispensable for the scientific community.

References

Comparing the cost-effectiveness of different synthetic routes to 7-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of therapeutic agents. Among its halogenated derivatives, 7-Bromo-4-chloro-1H-indazole serves as a critical building block. The economic viability of its synthesis is paramount for large-scale production and drug development programs. This guide provides a detailed comparative analysis of synthetic strategies for obtaining this key intermediate, with a focus on cost-effectiveness, scalability, and overall efficiency.

Introduction to Synthetic Challenges

The synthesis of polysubstituted indazoles like this compound presents a significant challenge in controlling regioselectivity. The precise placement of the bromo and chloro substituents on the indazole ring is crucial, and the synthetic route chosen can dramatically impact yield, purity, and cost. This guide will explore two primary synthetic approaches, evaluating their merits and drawbacks based on experimental evidence.

Route 1: The Economical Two-Step Synthesis from 2,6-Dichlorobenzonitrile

A recently developed and highly efficient route commences with the inexpensive and readily available starting material, 2,6-dichlorobenzonitrile. This strategy is characterized by a regioselective bromination followed by a cyclization reaction with hydrazine.[1][2][3][4][5][6][7]

Logical Framework of Route 1

A 2,6-Dichlorobenzonitrile B 3-Bromo-2,6-dichlorobenzonitrile A->B Regioselective Bromination (NBS, H₂SO₄) C 7-Bromo-4-chloro-1H-indazol-3-amine B->C Cyclization (Hydrazine Hydrate)

Caption: Workflow for the cost-effective synthesis of the this compound core structure.

This two-step process has been successfully demonstrated on a hundred-gram scale and notably avoids the need for costly column chromatography for purification.[1][2][3][6][7] The overall isolated yield for the 3-amino derivative is reported to be in the range of 38-45%.[1][2][3][4][5][6][7]

The key to this route's success lies in the initial regioselective bromination of 2,6-dichlorobenzonitrile. Utilizing N-bromosuccinimide (NBS) in sulfuric acid provides the desired 3-bromo-2,6-dichlorobenzonitrile intermediate in high purity.[3][8] The subsequent cyclization with hydrazine hydrate proceeds efficiently to form the desired indazole ring system.[1][2][3][4][5][6]

Route 2: An Alternative Approach with Unfavorable Regioselectivity

An alternative synthetic strategy involves reversing the order of the main reactions: cyclization followed by bromination. This route also begins with 2,6-dichlorobenzonitrile but first constructs the indazole ring and then attempts to introduce the bromine atom.

Logical Framework of Route 2

A 2,6-Dichlorobenzonitrile B 4-Chloro-1H-indazol-3-amine A->B Cyclization (Hydrazine Hydrate) C Undesired Regioisomer B->C Bromination (NBS)

Caption: Synthetic pathway of the alternative route, leading to an undesired product.

While the initial cyclization of 2,6-dichlorobenzonitrile with hydrazine proceeds in a high yield (around 95%) to form 4-chloro-1H-indazol-3-amine, the subsequent bromination step is problematic.[3][7] The direct bromination of this intermediate with NBS leads to the formation of an undesired regioisomer as the major product, rendering this route synthetically unviable for producing the target compound.[3][7]

Comparative Analysis

FeatureRoute 1: Bromination then CyclizationRoute 2: Cyclization then Bromination
Starting Material Inexpensive 2,6-dichlorobenzonitrileInexpensive 2,6-dichlorobenzonitrile
Key Steps 1. Regioselective Bromination 2. Cyclization1. Cyclization 2. Bromination
Overall Yield 38-45% (for the 3-amino derivative)[1][2][3][4][5][6][7]Not viable due to incorrect regiochemistry
Purification No column chromatography required[1][2][3][6][7]Not applicable
Scalability Demonstrated on hundred-gram scales[1][2][3][6][7]Not scalable for the desired product
Cost-Effectiveness High, due to cheap starting material and simple purificationLow, as it fails to produce the target compound

Historical Context: A More Costly Precedent

It is worth noting that previous syntheses of similar 3-aminoindazole fragments have utilized more expensive starting materials, such as 3-bromo-6-chloro-2-fluorobenzonitrile.[3] The synthesis from 2,6-dichlorobenzonitrile represents a significant improvement in terms of cost and accessibility of the initial building block.

Experimental Protocols

Route 1: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

  • Reagents: 2,6-dichlorobenzonitrile, N-bromosuccinimide (NBS), Sulfuric acid (96%).

  • Procedure: To a solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid, N-bromosuccinimide (1.07 equivalents) is added portion-wise at a controlled temperature. The reaction mixture is stirred at 25°C for approximately 18 hours.[8]

  • Work-up: The reaction mixture is carefully poured into ice-cold water, and the resulting precipitate is collected by filtration. The crude product is washed with water and dried.

  • Yield: This step typically affords the desired 3-bromo-2,6-dichlorobenzonitrile in a 76-81% yield.[3]

Step 2: Cyclization with Hydrazine

  • Reagents: 3-bromo-2,6-dichlorobenzonitrile, Hydrazine hydrate, Sodium acetate, 2-Methyltetrahydrofuran (2-MeTHF).

  • Procedure: A mixture of 3-bromo-2,6-dichlorobenzonitrile, hydrazine hydrate (4 equivalents), and sodium acetate (1.2 equivalents) in 2-MeTHF is heated in a sealed reactor at 95°C for 18 hours.[7]

  • Work-up: After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude product. Further purification can be achieved by recrystallization.

  • Yield: The cyclization step provides 7-bromo-4-chloro-1H-indazol-3-amine in a 50-56% isolated yield with a purity of up to 98%.[3]

Conclusion

For the synthesis of the this compound core structure, the two-step approach starting from inexpensive 2,6-dichlorobenzonitrile (Route 1) is demonstrably superior in terms of cost-effectiveness, scalability, and efficiency. The key to this route's success is the strategic decision to perform the regioselective bromination prior to the formation of the indazole ring. This avoids the regioselectivity issues encountered when brominating the pre-formed indazole system. This method provides a practical and economical pathway for the large-scale production of this important heterocyclic intermediate for drug discovery and development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Bench

7-Bromo-4-chloro-1H-indazole is a substituted indazole, a class of heterocyclic compounds pivotal in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of advanced therapeutics, such as the potent HIV-1 capsid inhibitor, Lenacapavir[1][2]. As its use becomes more prevalent in research and development, a comprehensive understanding of its handling and disposal is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.

This guide moves beyond generic advice to provide a detailed, scientifically-grounded protocol for the proper disposal of this compound. The procedures outlined are designed to be a self-validating system, ensuring that safety and compliance are integrated directly into the laboratory workflow.

Hazard Profile and Risk Assessment: The "Why" Behind the "How"

While comprehensive toxicological data for this compound is not extensively published, its structure as a halogenated aromatic heterocycle necessitates a cautious approach. Safety Data Sheets (SDS) for this compound and structurally similar ones provide the basis for our risk assessment. The primary hazards are associated with its potential irritant properties and the environmental impact of improper disposal.[3][4][5][6]

The core principle of this guide is precaution. The chemical's structure, containing both bromine and chlorine, places it squarely in the category of halogenated organic compounds .[7] This classification is the single most important factor determining its disposal pathway.

Table 1: Summary of Hazard Classifications for Halogenated Indazoles

Hazard ClassCategoryDescriptionSource
Acute Toxicity, OralCategory 4Harmful if swallowed.[5][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4][5][6]
Serious Eye Damage/IrritationCategory 2/2ACauses serious eye irritation.[4][5][6]
Specific target organ toxicity — single exposureCategory 3May cause respiratory irritation.[4][5][6]
Germ cell mutagenicitySuspectedSuspected of causing genetic defects.[8]

Note: This table aggregates data from this compound and similar halogenated indazoles. Treat the target compound as possessing these potential hazards.

The Cardinal Rule: Segregation of Halogenated Waste

The presence of bromine and chlorine atoms in the molecule means it cannot be disposed of with non-halogenated organic solvents. The reasoning is twofold:

  • Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration in specialized facilities equipped with afterburners and scrubbers.[3] This is necessary to break down the stable carbon-halogen bonds and to neutralize the resulting acidic gases (like HCl and HBr) that would otherwise cause significant environmental damage and equipment corrosion.

  • Economic & Environmental Cost: Non-halogenated solvents may be recycled or used for fuel blending, a less expensive and more environmentally favorable disposal route.[9][10] Contaminating this waste stream with halogenated compounds prevents this and increases disposal costs for the entire volume.

This critical segregation step is the foundation of a compliant and responsible waste management program.[7][11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Segregation cluster_pathways Disposal Pathways cluster_final Finalization & Pickup start Waste Generated (Solid or in Solution) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Composition is_halogenated Contains this compound? identify->is_halogenated ppe->identify halogenated_container Transfer to Designated 'HALOGENATED ORGANIC WASTE' Container is_halogenated->halogenated_container  Yes   non_halogenated_container Use 'NON-HALOGENATED ORGANIC WASTE' Container is_halogenated->non_halogenated_container  No   label_waste Update Waste Log & Label Container Accurately halogenated_container->label_waste store Store in Satellite Accumulation Area label_waste->store pickup Arrange Pickup by Licensed Hazardous Waste Disposal Service store->pickup

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

This protocol must be executed within a certified chemical fume hood.

5.1. Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (Nitrile is a common choice, but check your institution's specific guidelines).

  • Eye Protection: Safety goggles with side shields or a face shield.[6]

  • Body Protection: A flame-resistant lab coat, fully buttoned.

5.2. Waste Collection and Containerization

  • Characterize the Waste: Determine if the waste is solid this compound or a solution containing it.

  • Select the Correct Container:

    • Use a designated, properly labeled "Halogenated Organic Waste" container.[7] This container must be compatible with the chemical and any solvents used. Typically, this will be a high-density polyethylene (HDPE) or glass container.

    • Ensure the container is clean, in good condition, and has a secure, leak-proof cap.

  • Transfer the Waste:

    • Solids: Carefully transfer the solid waste into the container using a clean spatula or scoop. Avoid creating dust.[3][12]

    • Liquids: Use a funnel to carefully pour liquid waste into the container to prevent spillage on the container's exterior.

  • Container Capacity: Never fill a waste container beyond 90% of its capacity. [11] This headspace allows for vapor expansion and reduces the risk of spills.

5.3. Labeling and Documentation

Proper labeling is a critical regulatory requirement.[13]

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete the Tag: Clearly and legibly write the full chemical name, "this compound," and list all other components and their approximate percentages or volumes.[7] Do not use abbreviations.

  • Keep the Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[11][13]

5.4. Storage and Disposal

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in your laboratory's designated SAA. This area should be away from drains and incompatible materials.[12]

  • Arrange for Pickup: Follow your institution's procedures to request a waste pickup from your EHS or a contracted licensed professional waste disposal service.[3] Disposal must be handled by a certified company equipped for high-temperature incineration of halogenated waste.

Emergency Procedures

6.1. Spill Management

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab and contact your institution's emergency line.

  • Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.

  • Contain and Absorb: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][14] Use spark-proof tools if a flammable solvent is involved.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Label the spill cleanup waste as "Halogenated Organic Waste" and dispose of it according to the protocol in Section 5.

6.2. First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][14]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.